4-(Bromoacetyl)morpholine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNO2/c7-5-6(9)8-1-3-10-4-2-8/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLQAMNGYJQUKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50553930 | |
| Record name | 2-Bromo-1-(morpholin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50553930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40299-87-4 | |
| Record name | 2-Bromo-1-(morpholin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50553930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-(morpholin-4-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(Bromoacetyl)morpholine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Bromoacetyl)morpholine is a versatile bifunctional reagent characterized by the presence of a reactive bromoacetyl group and a morpholine moiety. This unique combination makes it a valuable building block in organic synthesis, particularly in the field of medicinal chemistry for the development of novel therapeutic agents. Its electrophilic carbon center adjacent to the bromine atom readily reacts with various nucleophiles, allowing for the introduction of a morpholino-ethanone group into a target molecule. This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, supported by experimental data and protocols to facilitate its application in research and drug development.
Chemical Structure and Properties
This compound, also known as 2-bromo-1-morpholinoethanone, possesses the chemical formula C₆H₁₀BrNO₂ and a molecular weight of approximately 208.05 g/mol . The structure features a morpholine ring N-acylated with a bromoacetyl group.
Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that some of these values are predicted and should be considered as estimates.
| Property | Value | Reference(s) |
| CAS Number | 40299-87-4 | [1][2] |
| Molecular Formula | C₆H₁₀BrNO₂ | [2] |
| Molecular Weight | 208.05 g/mol | [1] |
| Appearance | Brown to colorless oil/liquid | [1] |
| Boiling Point | 308.5 ± 37.0 °C at 760 Torr (Predicted) | [1][3] |
| Density | 1.564 ± 0.06 g/cm³ at 20°C (Predicted) | [1][3] |
| Refractive Index | 1.52 | [1][3] |
| Flash Point | 140.347 °C | [3] |
| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C | [3] |
Synthesis and Purification
This compound is typically synthesized by the acylation of morpholine with a bromoacetyl halide, such as bromoacetyl bromide or bromoacetyl chloride. The reaction is generally carried out in an inert solvent in the presence of a base to neutralize the hydrogen halide byproduct.
General Synthesis Workflow
The overall workflow for the synthesis of this compound can be depicted as follows:
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound, adapted from literature procedures for similar compounds.
Materials:
-
Morpholine
-
Bromoacetyl bromide (or bromoacetyl chloride)
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve morpholine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of bromoacetyl bromide (1.05 equivalents) in anhydrous dichloromethane to the cooled morpholine solution dropwise over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.
Spectroscopic Characterization
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show characteristic signals for the morpholine ring protons and the methylene protons of the bromoacetyl group. The morpholine protons typically appear as two multiplets, one for the protons adjacent to the nitrogen and another for the protons adjacent to the oxygen. The methylene protons of the bromoacetyl group are expected to appear as a singlet.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| CH₂-N (morpholine) | ~3.4 - 3.7 | m |
| CH₂-O (morpholine) | ~3.6 - 3.8 | m |
| CO-CH₂-Br | ~3.9 - 4.1 | s |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum should display four distinct signals corresponding to the carbonyl carbon, the brominated methylene carbon, and the two sets of non-equivalent methylene carbons in the morpholine ring.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=O | ~165 - 170 |
| CH₂-Br | ~25 - 30 |
| CH₂-N (morpholine) | ~42 - 47 |
| CH₂-O (morpholine) | ~66 - 68 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show a strong absorption band corresponding to the amide carbonyl stretching vibration.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (amide) | ~1650 - 1680 | Strong |
| C-N Stretch | ~1200 - 1350 | Medium |
| C-O-C Stretch | ~1100 - 1150 | Strong |
| C-Br Stretch | ~500 - 600 | Medium-Strong |
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z corresponding to the molecular weight of the compound (around 208 and 210 due to the isotopic distribution of bromine). Common fragmentation patterns would likely involve the loss of the bromine atom and cleavage of the morpholine ring.
Reactivity and Applications in Drug Development
The primary utility of this compound in drug development stems from its nature as an electrophilic alkylating agent. The bromoacetyl group is a good leaving group, making the adjacent carbonyl-activated methylene carbon susceptible to nucleophilic attack by various functional groups present in biomolecules, such as thiols (cysteine), amines (lysine), and imidazoles (histidine).
Alkylation Reactions
This reactivity allows for the covalent modification of target proteins, making this compound a useful tool for:
-
Irreversible Enzyme Inhibition: By covalently binding to a critical amino acid residue in the active site of an enzyme, it can lead to irreversible inhibition.
-
Chemical Probes: It can be used to label and identify target proteins in complex biological mixtures.
-
Synthesis of Drug Candidates: It serves as a key intermediate for introducing the morpholino-ethanone moiety into more complex molecules with potential therapeutic activity. The morpholine ring itself is a privileged scaffold in medicinal chemistry, often improving the pharmacokinetic properties of a drug candidate.
The general scheme for the alkylation of a nucleophile with this compound is as follows:
Safety and Handling
This compound is expected to be a hazardous substance. As an alkylating agent, it is likely to be corrosive, a lachrymator, and harmful if swallowed, inhaled, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in drug discovery and chemical biology. Its defined structure and reactive bromoacetyl group allow for the targeted covalent modification of biomolecules and the construction of complex molecular architectures. This guide provides a foundational understanding of its chemical properties, synthesis, and reactivity, which should serve as a useful resource for researchers in the field. Further experimental validation of the predicted properties and spectroscopic data is encouraged for specific applications.
References
An In-depth Technical Guide to the Synthesis Pathway and Mechanism of 4-(Bromoacetyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-(bromoacetyl)morpholine, a valuable reagent in medicinal chemistry and drug development. This document details the primary synthesis pathway, the underlying reaction mechanism, experimental protocols, and relevant quantitative data.
Introduction
This compound is a key building block in the synthesis of a variety of biologically active compounds. Its utility stems from the presence of a reactive bromoacetyl group, which can readily undergo nucleophilic substitution reactions, and the morpholine moiety, a common scaffold in pharmaceuticals known to improve pharmacokinetic properties. This guide will focus on the most common and efficient method for its preparation: the acylation of morpholine with bromoacetyl bromide.
Synthesis Pathway
The most direct and widely employed method for the synthesis of this compound is the nucleophilic acyl substitution reaction between morpholine and a bromoacetyl halide, typically bromoacetyl bromide or bromoacetyl chloride.
Reaction Scheme
The overall reaction can be depicted as follows:
Caption: General reaction scheme for the synthesis of this compound.
Reaction Mechanism
The synthesis of this compound proceeds via a nucleophilic acyl substitution mechanism. This is a two-step addition-elimination process.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of bromoacetyl bromide. This leads to the formation of a tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the bromide ion, being a good leaving group, is expelled. If a base such as triethylamine is used, it will neutralize the resulting hydrobromic acid.
The detailed mechanism is illustrated below:
Caption: The two-step mechanism for the synthesis of this compound.
Experimental Protocols
While several variations exist, the following protocols outline the general procedures for the synthesis of this compound.
Protocol 1: Reaction with Bromoacetyl Bromide in Dichloromethane[1]
This method is reported to provide a high yield.[1]
Materials:
-
Morpholine
-
Bromoacetyl bromide
-
Dichloromethane (anhydrous)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve morpholine (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add bromoacetyl bromide (1.0-1.2 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1.5 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be washed with water and brine to remove any water-soluble byproducts.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification can be achieved by recrystallization or column chromatography on silica gel.
Protocol 2: Reaction with Bromoacetyl Chloride and Triethylamine in Chloroform[1]
This protocol utilizes a base to neutralize the acid formed during the reaction.
Materials:
-
Morpholine
-
Bromoacetyl chloride
-
Triethylamine
-
Chloroform (anhydrous)
Procedure:
-
In a round-bottom flask, dissolve morpholine (1.0 eq) and triethylamine (1.1 eq) in anhydrous chloroform.
-
Cool the mixture to -50 °C.
-
Slowly add a solution of bromoacetyl chloride (1.0 eq) in chloroform to the cooled mixture.
-
Allow the reaction to warm to -15 °C over a specified period while stirring.
-
Monitor the reaction by TLC.
-
For work-up, the reaction mixture is typically washed with water, dilute acid (e.g., 1N HCl) to remove excess triethylamine, and then brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is then purified as needed.
Data Presentation
Reaction Conditions and Yields
| Acylating Agent | Solvent | Base | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |
| Bromoacetyl bromide | Dichloromethane | None | 0 - 20 | 1.5 | ~100 | [1] |
| Bromoacetyl chloride | Chloroform | Triethylamine | -50 to -15 | - | 66 | [1] |
Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₆H₁₀BrNO₂ |
| Molecular Weight | 208.05 g/mol |
| Appearance | Brown to colorless oil |
| Boiling Point | Not available |
| Melting Point | Not available |
| Density | 1.564 g/cm³ (predicted)[1] |
| Refractive Index | 1.52[1] |
| ¹H NMR (CDCl₃, δ) | ~3.5-3.8 (m, 8H, morpholine protons), ~3.9 (s, 2H, CH₂Br) |
| ¹³C NMR (CDCl₃, δ) | ~29 (CH₂Br), ~42, ~46 (N-CH₂), ~66 (O-CH₂), ~165 (C=O) |
| IR (neat, cm⁻¹) | ~1650 (C=O stretch) |
Note: The NMR and IR data are approximate values based on typical spectra of N-acylmorpholines and related structures. Actual values may vary based on the specific experimental conditions and solvent used.
Experimental Workflow and Logic
The synthesis and purification process follows a logical workflow designed to maximize yield and purity.
Caption: A typical experimental workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound is a straightforward and high-yielding process, primarily achieved through the nucleophilic acyl substitution of morpholine with a bromoacetyl halide. Understanding the reaction mechanism and having access to detailed experimental protocols are crucial for researchers in organic and medicinal chemistry. This guide provides the necessary information for the successful synthesis and characterization of this important chemical intermediate, facilitating its application in the development of novel therapeutic agents.
References
4-(Bromoacetyl)morpholine: A Technical Guide to its Application in Biochemical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Bromoacetyl)morpholine is a versatile bifunctional molecule increasingly utilized in biochemistry and drug discovery. Its unique structure, combining a reactive bromoacetyl group with a morpholine moiety, makes it a valuable tool for covalently modifying proteins and serving as a building block in the synthesis of more complex chemical probes, such as those used in targeted protein degradation. This technical guide provides an in-depth overview of the core biochemical applications of this compound, including its mechanism of action as a covalent inhibitor and its role as a reactive handle in bioconjugation. Detailed experimental protocols and data presentation are provided to facilitate its use in the laboratory.
Introduction: The Chemical Biology of this compound
This compound is a chemical reagent that possesses two key features relevant to biochemical research: a reactive electrophilic bromoacetyl group and a morpholine ring. The morpholine moiety is a common scaffold in medicinal chemistry, often incorporated into drug candidates to improve their physicochemical properties, such as solubility and metabolic stability.[1][2][3][4][5][6] The bromoacetyl group, on the other hand, is a well-established reactive functional group that can form a stable covalent bond with nucleophilic amino acid residues in proteins, most notably cysteine.[7][8][9][10][11]
This dual functionality makes this compound a valuable tool for:
-
Covalent Inhibition: Irreversibly inhibiting enzymes by covalently modifying a critical amino acid residue in their active site.
-
Activity-Based Protein Profiling (ABPP): As a component of probes designed to label and identify active enzymes in complex biological samples.[12]
-
Building Block for Chemical Probes: Serving as a reactive handle for the synthesis of more complex molecules, such as linkers for Proteolysis Targeting Chimeras (PROTACs).
Mechanism of Action: Covalent Modification of Proteins
The primary biochemical utility of this compound stems from the reactivity of its α-bromo ketone. This functional group acts as an electrophile, making it susceptible to nucleophilic attack by amino acid side chains. The most common target for this reaction is the thiol group of cysteine residues, which are highly nucleophilic at physiological pH. The reaction proceeds via a standard SN2 mechanism, resulting in the formation of a stable thioether bond and the displacement of the bromide ion.
this compound
>]; "CovalentAdduct" [label="Protein-Cys-S-CH2-C(O)-Morpholine", fontcolor="#202124"]; "HBr" [label="HBr", fontcolor="#202124"];
// Reactants reactant1 [label="Protein-Cys-SH"]; reactant2 [label="this compound"];
// Products product1 [label="Covalently Modified Protein"]; product2 [label="HBr"];
// Reaction reactant1 -> product1 [label="Nucleophilic Attack"]; reactant2 -> product1;
// Invisible edge for spacing product1 -> product2 [style=invis];
} dot graph G { graph [layout = dot, rankdir = LR]; node [shape=none, margin=0, fontcolor="#202124"]; edge [color="#4285F4"];
reagents [label=<Protein-Cys-SH+this compound>]; products [label=<Covalently Modified Protein+HBr>];
reagents -> products [label="Covalent Bond Formation"]; } Figure 1. Covalent modification of a cysteine residue by this compound.
While cysteine is the most frequent target, other nucleophilic residues such as histidine, lysine, and methionine can also be modified, albeit typically at a slower rate. The selectivity of the reaction can be influenced by the local environment of the nucleophilic residue within the protein structure and the reaction conditions (e.g., pH).
Application as a Covalent Inhibitor
The ability to form an irreversible covalent bond makes this compound a potential scaffold for the development of targeted covalent inhibitors (TCIs). TCIs offer several advantages over their non-covalent counterparts, including increased potency, prolonged duration of action, and the ability to overcome drug resistance mechanisms.
Hypothetical Case Study: Inhibition of Cysteine Protease X
To illustrate the application of this compound as a covalent inhibitor, we present a hypothetical case study on its interaction with "Cysteine Protease X," an enzyme implicated in a disease pathway.
Table 1: Hypothetical Kinetic Data for Inhibition of Cysteine Protease X
| Parameter | Value | Description |
| IC50 | 5.2 µM | Concentration of inhibitor required to reduce enzyme activity by 50%. |
| kinact | 0.15 min-1 | The maximal rate of enzyme inactivation at a saturating concentration of the inhibitor. |
| KI | 15 µM | The concentration of inhibitor that gives half the maximal rate of inactivation. |
| kinact/KI | 10,000 M-1s-1 | The second-order rate constant for inactivation, reflecting the efficiency of the inhibitor. |
Note: The data presented in this table is for illustrative purposes only and is based on typical values for covalent inhibitors.
Experimental Protocol: Determination of Covalent Inhibition Kinetics
This protocol outlines a general procedure for characterizing the covalent inhibition of an enzyme by this compound.
Materials:
-
Purified enzyme of interest
-
This compound (stock solution in DMSO)
-
Enzyme substrate
-
Assay buffer
-
96-well microplate
-
Plate reader
Procedure:
-
Enzyme Activity Assay:
-
Establish a standard enzyme activity assay to measure the initial rate of substrate conversion.
-
Determine the Km of the substrate for the enzyme.
-
-
IC50 Determination:
-
Pre-incubate the enzyme with a range of concentrations of this compound for a fixed time (e.g., 30 minutes).
-
Initiate the reaction by adding the substrate (at a concentration equal to its Km).
-
Measure the initial reaction rates and plot the percent inhibition versus the inhibitor concentration to determine the IC50 value.
-
-
Determination of kinact and KI:
-
Incubate the enzyme with various concentrations of this compound.
-
At different time points, take aliquots of the reaction mixture and add them to the substrate solution to measure the remaining enzyme activity.
-
Plot the natural log of the percentage of remaining enzyme activity versus time for each inhibitor concentration. The slope of each line represents the observed rate of inactivation (kobs).
-
Plot kobs versus the inhibitor concentration. The resulting hyperbolic curve can be fitted to the Michaelis-Menten equation to determine kinact (the Vmax of the plot) and KI (the Km of the plot).
-
Application as a Building Block for PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The bromoacetyl group of this compound can be used as a reactive handle to attach it to a linker, which is then further functionalized with a target protein ligand and an E3 ligase ligand.
Experimental Workflow: Synthesis of a PROTAC using this compound
This workflow provides a conceptual overview of how this compound can be incorporated into a PROTAC synthesis.
Conclusion
This compound is a valuable and versatile tool in the arsenal of biochemists and drug discovery scientists. Its ability to covalently modify proteins makes it a powerful scaffold for developing irreversible inhibitors and activity-based probes. Furthermore, its utility as a reactive building block in the synthesis of more complex molecules like PROTACs highlights its growing importance in the field of targeted protein degradation. The methodologies and conceptual frameworks presented in this guide are intended to provide a solid foundation for researchers to explore and exploit the full potential of this compound in their own research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]
- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Covalent modification of proteins by plant-derived natural products: Proteomic approaches and biological impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Covalent modification as a strategy to block protein-protein interactions with small-molecule drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting Biomolecules with Reversible Covalent Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mapping enzyme active sites in complex proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
4-(Bromoacetyl)morpholine: An In-depth Technical Guide to a Cysteine-Reactive Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(Bromoacetyl)morpholine, a valuable chemical probe for the selective modification of cysteine residues in proteins. Cysteine, with its unique nucleophilic thiol group, is a critical amino acid in protein structure, catalysis, and regulation. The ability to selectively target and modify cysteine residues is paramount in chemical biology and drug development for applications ranging from protein labeling and visualization to the identification of novel therapeutic targets. This compound, as a haloacetyl-containing compound, offers a robust method for achieving this selectivity. This document details the synthesis, mechanism of action, and reactivity of this compound, and provides detailed experimental protocols for its application in protein labeling and target identification workflows. Furthermore, this guide presents quantitative data for analogous cysteine-reactive probes to provide a framework for experimental design and discusses methods for the characterization of modified proteins.
Introduction to Cysteine-Reactive Probes
The unique chemical properties of the cysteine thiol group, including its relatively low pKa and high nucleophilicity in the thiolate form, make it a prime target for covalent modification within the proteome.[1] This reactivity is harnessed by a variety of electrophilic chemical probes to study protein function, identify enzyme active sites, and develop covalent inhibitors.[2][3] Among the various classes of cysteine-reactive electrophiles, α-haloacetamides, such as this compound, are widely utilized due to their high reactivity and selectivity for cysteine residues under physiological conditions.[4]
The morpholine moiety in this compound can influence the probe's solubility and pharmacokinetic properties, making it an interesting scaffold for the development of more complex chemical biology tools.[5]
Physicochemical Properties and Synthesis
Physicochemical Data
| Property | Value |
| IUPAC Name | 2-bromo-1-morpholinoethan-1-one |
| Synonyms | N-(Bromoacetyl)morpholine |
| CAS Number | 40299-87-4 |
| Molecular Formula | C₆H₁₀BrNO₂ |
| Molecular Weight | 208.05 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMSO and DMF |
Synthesis of this compound
This compound can be synthesized via the acylation of morpholine with bromoacetyl bromide or bromoacetyl chloride in the presence of a base.
A typical synthesis involves dissolving morpholine and a non-nucleophilic base, such as triethylamine, in an appropriate aprotic solvent like dichloromethane. The solution is cooled, and bromoacetyl bromide is added dropwise. The reaction mixture is stirred and allowed to warm to room temperature. After the reaction is complete, the product can be isolated and purified using standard techniques like extraction and chromatography.
Reactivity and Mechanism of Action
Reaction with Cysteine
This compound reacts with the thiol group of cysteine residues via a nucleophilic substitution (SN2) reaction. The deprotonated thiolate anion of cysteine acts as the nucleophile, attacking the electrophilic carbon atom bearing the bromine atom. This results in the formation of a stable thioether bond and the displacement of the bromide ion.
Selectivity for Cysteine
The high selectivity of α-haloacetamides for cysteine over other nucleophilic amino acids, such as lysine, is attributed to the "soft" nature of the electrophilic carbon and the "soft" nature of the sulfur nucleophile in cysteine. This is in accordance with Hard and Soft Acid and Base (HSAB) theory. While lysine's primary amine is also nucleophilic, it is a "harder" nucleophile and reacts preferentially with "harder" electrophiles. Under typical physiological pH conditions (pH 7.0-8.0), the cysteine thiol is partially deprotonated to the more nucleophilic thiolate, further enhancing its reactivity towards soft electrophiles like this compound. At higher pH values, reactivity with lysine can increase.
Quantitative Reactivity Data (Representative)
| Parameter | Representative Value (for Iodoacetamide) | Reference |
| Second-order rate constant (k₂) with Cysteine | ~0.6 M⁻¹s⁻¹ | [6] |
| Optimal pH range | 7.0 - 8.5 | [7] |
| Selectivity (Cys vs. Lys) | High (>95% for Cys at neutral pH) | [8] |
Experimental Protocols
General Protein Labeling with this compound
This protocol provides a general procedure for labeling a purified protein with accessible cysteine residues.
Materials:
-
Protein of interest (in a suitable buffer, e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Labeling Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5-8.0)
-
Reducing agent (optional, e.g., TCEP)
-
Quenching reagent (e.g., Dithiothreitol (DTT) or β-mercaptoethanol)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the labeling buffer to a concentration of 1-5 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add a 5-10 fold molar excess of a reducing agent like TCEP and incubate for 30-60 minutes at room temperature.
-
Remove the reducing agent using a desalting column equilibrated with the labeling buffer.
-
-
Probe Preparation:
-
Prepare a 10-50 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.
-
-
Labeling Reaction:
-
Add a 10-50 fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle agitation. The reaction should be protected from light.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching reagent (e.g., DTT or β-mercaptoethanol) to a final concentration of 10-20 mM to consume any unreacted probe.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove excess probe and quenching reagent by size-exclusion chromatography or dialysis.
-
Characterization of Labeled Proteins
The success of the labeling reaction can be confirmed by various analytical techniques:
-
Mass Spectrometry (MS): The most definitive method to confirm covalent modification. An increase in the protein's molecular weight corresponding to the mass of the 4-(acetyl)morpholine moiety (128.15 Da) confirms labeling. Tandem MS (MS/MS) can be used to identify the specific cysteine residue(s) that have been modified.[9][10]
-
SDS-PAGE: A noticeable shift in the molecular weight of the labeled protein compared to the unlabeled control may be observed, especially if the probe is conjugated with a larger tag.
-
UV-Vis Spectroscopy: If the probe contains a chromophore, the labeling can be quantified by measuring the absorbance at the appropriate wavelength.
Applications in Drug Development and Research
Target Identification and Validation
This compound can be used as a starting point for developing more complex probes for target identification using chemical proteomics.[4][6] By incorporating a reporter tag (e.g., biotin or an alkyne for click chemistry) into the morpholine scaffold, researchers can enrich and identify the protein targets of a bioactive compound.
Enzyme Inhibition Assays
As a cysteine-reactive compound, this compound can act as an irreversible inhibitor of enzymes that rely on a catalytic cysteine residue, such as cysteine proteases.[11] Enzyme inhibition assays can be performed by incubating the enzyme with varying concentrations of the probe and measuring the residual enzyme activity over time. This allows for the determination of inhibition constants such as the IC₅₀ and kinact/KI.
Probing Protein Structure and Function
Site-specific labeling of cysteine residues with this compound, potentially modified with a fluorescent tag, can be used to study protein conformation, dynamics, and interactions. The introduction of a label at a specific site can report on changes in the local environment of that residue.
Signaling Pathway Elucidation
Covalent probes like this compound can be instrumental in dissecting signaling pathways. For instance, many proteins involved in signal transduction, such as kinases and phosphatases, have reactive cysteine residues that are crucial for their function or regulation. By using a tagged version of the probe, one could identify proteins whose cysteine reactivity changes in response to a specific cellular stimulus, thereby implicating them in the signaling cascade.
Conclusion
This compound is a valuable and versatile tool for the selective modification of cysteine residues. Its straightforward synthesis and high reactivity and selectivity make it an excellent choice for a wide range of applications in chemical biology and drug development. While this guide provides a comprehensive overview and practical protocols based on analogous compounds, researchers are encouraged to empirically optimize conditions for their specific protein of interest and experimental goals. The principles and workflows outlined herein provide a solid foundation for the successful application of this compound as a cysteine-reactive probe.
References
- 1. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Target identification of anticancer natural products using a chemical proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cysteine-reactive covalent capture tags for enrichment of cysteine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reaction of 4-(Bromoacetyl)morpholine with Thiols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reaction between 4-(bromoacetyl)morpholine and thiol-containing compounds. It details the underlying mechanism, kinetic considerations, and practical applications, particularly in the field of bioconjugation and drug development.
Core Reaction Mechanism: Thioether Bond Formation
The reaction between this compound and a thiol (a compound containing a sulfhydryl group, -SH) proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the sulfur atom of the thiol acts as a nucleophile, attacking the α-carbon (the carbon adjacent to the carbonyl group) of the this compound. This leads to the displacement of the bromide ion and the formation of a stable thioether bond.
The carbonyl group in the bromoacetyl moiety plays a crucial role by inductively withdrawing electron density, which polarizes the carbon-bromine bond. This polarization increases the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack.
The overall reaction can be depicted as follows:
R-SH + Br-CH2-C(=O)-N(CH2CH2)2O → R-S-CH2-C(=O)-N(CH2CH2)2O + HBr
Kinetic and pH Considerations
The rate of the reaction between this compound and thiols is significantly influenced by the pH of the reaction medium. The nucleophilicity of the thiol is the key determinant of the reaction rate. Thiols are weakly acidic and can be deprotonated to form the more nucleophilic thiolate anion (R-S⁻).
The Henderson-Hasselbalch equation governs the equilibrium between the thiol and thiolate forms. As the pH of the solution increases above the pKa of the thiol (typically around 8.5 for cysteine residues in proteins), the concentration of the highly reactive thiolate anion increases, leading to a faster reaction rate. For practical applications, the reaction with bromoacetyl groups is often carried out at a pH of approximately 9.0 to ensure a sufficient reaction rate while maintaining chemoselectivity.[1]
Chemoselectivity in Bioconjugation
In the context of bioconjugation, particularly in modifying proteins and peptides, chemoselectivity is paramount. The bromoacetyl group exhibits high reactivity towards soft nucleophiles like thiols. While other nucleophilic groups are present in proteins (e.g., the ε-amino group of lysine, the imidazole group of histidine), the reaction with thiols is favored under controlled pH conditions.
A notable application of this differential reactivity is the sequential conjugation of different molecules to a protein. For instance, a maleimide functional group can be reacted with a thiol at a lower pH (around 6.5), followed by the reaction of a bromoacetyl group with another thiol at a higher pH (around 9.0).[1] This pH-dependent kinetic discrimination allows for the precise and controlled construction of complex bioconjugates.[1]
Quantitative Data Summary
While specific kinetic data for the reaction of this compound with a wide range of thiols is not extensively documented in publicly available literature, the general reactivity of the bromoacetyl group provides a strong indication of its performance. The reaction is known to proceed to high yields, often nearing completion.
| Reactant Class | pH Range for Optimal Reaction | Relative Reaction Rate | Stability of Adduct | Key Considerations |
| Aliphatic Thiols (e.g., Cysteine, Glutathione) | 8.0 - 9.5 | Fast | High (Stable Thioether Bond) | pH control is crucial to favor thiolate formation and avoid side reactions with amines. |
| Aromatic Thiols | 7.5 - 9.0 | Moderate to Fast | High (Stable Thioether Bond) | Generally less nucleophilic than aliphatic thiols, may require slightly longer reaction times. |
Note: The relative reaction rates are generalizations. Actual rates will depend on the specific thiol, solvent, and temperature.
Experimental Protocols
General Protocol for the Reaction of this compound with a Thiol-Containing Peptide
This protocol provides a general framework for the conjugation of a thiol-containing peptide with this compound.
Materials:
-
Thiol-containing peptide
-
This compound
-
Reaction Buffer: 0.1 M sodium phosphate, 5 mM EDTA, pH 9.0
-
Quenching Solution: 1 M N-acetylcysteine in reaction buffer
-
Purification system (e.g., size-exclusion chromatography or reversed-phase HPLC)
Procedure:
-
Peptide Preparation: Dissolve the thiol-containing peptide in the reaction buffer to a final concentration of 1-5 mg/mL. If the peptide contains disulfide bonds, it must first be reduced to generate free thiols. This can be achieved by incubating with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol), followed by removal of the reducing agent.
-
Reagent Preparation: Prepare a stock solution of this compound (e.g., 10-20 mM) in a water-miscible organic solvent like DMF or DMSO immediately before use.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the peptide solution.
-
Incubation: Gently mix the reaction mixture and incubate at room temperature for 2-4 hours or overnight at 4°C. The progress of the reaction can be monitored by analytical techniques such as HPLC or mass spectrometry.
-
Quenching: Add the quenching solution to a final concentration of 10-50 mM to react with any unreacted this compound. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess reagents and byproducts to purify the conjugate. This is typically achieved by size-exclusion chromatography (for large biomolecules) or reversed-phase HPLC.
-
Characterization: Characterize the final conjugate to determine the degree of labeling and confirm the identity of the product using techniques like mass spectrometry and UV-Vis spectroscopy.
Visualizations
Reaction Mechanism
Caption: SN2 reaction mechanism of a thiol with this compound.
Experimental Workflow for Peptide Conjugation
Caption: Workflow for conjugating a thiol-containing peptide.
References
Navigating the Solubility of 4-(Bromoacetyl)morpholine in Aqueous Buffers: A Technical Guide
For researchers, scientists, and drug development professionals, understanding the solubility of reagents is a critical first step in experimental design and drug discovery. This technical guide addresses the solubility of 4-(bromoacetyl)morpholine in aqueous buffers, a key parameter for its effective use in various biochemical and pharmaceutical applications.
Physicochemical Properties
Basic physicochemical information for this compound is available from various chemical suppliers. It is typically described as a brown to colorless oil.[1][2] Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀BrNO₂ | [1][2] |
| Molecular Weight | 208.05 g/mol | [1] |
| Physical State | Liquid | [1] |
| CAS Number | 40299-87-4 | [1][2] |
Critical Considerations for Solubility in Aqueous Buffers
The solubility of this compound in an aqueous buffer is not a static value. It is influenced by several factors, including:
-
pH of the buffer: The morpholine moiety is basic. While the amide nitrogen is significantly less basic than a free amine, the pH of the solution can still influence the overall polarity and hydrogen bonding capacity of the molecule.
-
Buffer species and ionic strength: The components of the buffer (e.g., phosphate, TRIS, HEPES) and the overall ionic strength of the solution can impact solubility through various intermolecular interactions.[3]
-
Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature.
-
Compound Stability: Alpha-haloacetyl compounds, such as this compound, are reactive electrophiles susceptible to hydrolysis in aqueous environments. This instability can complicate solubility measurements, as the compound may degrade over the course of the experiment. Therefore, solubility assessments should be conducted in a time-course manner to distinguish between true solubility and degradation.
Experimental Protocol for Solubility Determination
The following is a generalized protocol based on the widely used shake-flask method for determining the equilibrium solubility of a compound in a given aqueous buffer.
Materials
-
This compound
-
Selected aqueous buffer (e.g., Phosphate Buffered Saline (PBS), TRIS-HCl, HEPES) at the desired pH
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical method.
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a known volume of the desired aqueous buffer in a series of vials. The goal is to create a suspension where undissolved compound is visible.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. It is crucial to ensure that the agitation is sufficient to keep the excess solid suspended.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved compound to settle.
-
To ensure complete removal of solid material, centrifuge the vials at a high speed (e.g., >10,000 x g) for a sufficient time (e.g., 15-30 minutes).
-
-
Sample Collection and Preparation:
-
Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.
-
Dilute the collected supernatant with the same aqueous buffer to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method or another suitable quantitative technique to determine the concentration of this compound.
-
Prepare a standard curve of this compound in the same buffer to accurately quantify the concentration in the experimental samples.
-
-
Data Analysis:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor.
-
It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.
-
Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
References
An In-depth Technical Guide to the Safe Handling of 4-(Bromoacetyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling precautions for 4-(Bromoacetyl)morpholine, a reactive reagent commonly utilized in pharmaceutical research and drug development as a building block and an alkylating agent. Due to its hazardous nature, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of research.
Chemical and Physical Properties
This compound is a morpholine derivative characterized by the presence of a reactive bromoacetyl group. This functional group makes it a potent alkylating agent, capable of reacting with nucleophiles such as thiols, amines, and hydroxyl groups.
| Property | Value | Reference |
| CAS Number | 40299-87-4 | [1] |
| Molecular Formula | C6H10BrNO2 | [1] |
| Molecular Weight | 208.1 g/mol | [1] |
| Appearance | Brown to colorless oil/liquid | [2] |
| Purity | Typically ≥96% | [1] |
Hazard Identification and Toxicity
GHS Hazard Classifications (Inferred from related compounds):
-
Acute Toxicity, Oral (Warning)
-
Acute Toxicity, Dermal (Warning)
-
Acute Toxicity, Inhalation (Warning)
-
Skin Corrosion/Irritation (Warning)
-
Serious Eye Damage/Eye Irritation (Danger)
-
Specific target organ toxicity — single exposure (Respiratory tract irritation) (Warning)
Occupational Exposure Limits (OELs) for Morpholine (as a reference):
| Organization | TWA | STEL | Skin Notation |
| OSHA | 20 ppm (70 mg/m³) | - | Y |
| NIOSH | 20 ppm (70 mg/m³) | 30 ppm (105 mg/m³) | Y |
| ACGIH | 20 ppm | - | Y |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit.[7][8] A skin notation indicates that skin absorption is a significant route of exposure.
Safe Handling and Storage
A logical workflow for the safe handling of this compound is essential to minimize exposure risk.
Caption: A logical workflow for the safe handling of this compound.
Engineering Controls
-
Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[9]
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[4][9]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[6]
-
Skin Protection:
-
Wear a flame-retardant laboratory coat.
-
Use chemically resistant gloves (e.g., nitrile, neoprene). Change gloves immediately if they become contaminated.
-
Ensure full skin coverage; do not leave any skin exposed.
-
-
Respiratory Protection: If there is a risk of exceeding exposure limits or in case of a spill, use a NIOSH-approved respirator with an organic vapor cartridge.[8]
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Store away from heat, sparks, and open flames.[4]
Chemical Compatibility
Based on data for morpholine, this compound is expected to be incompatible with:
-
Strong oxidizing agents
-
Strong acids
-
Strong bases
-
Acid chlorides and anhydrides
It may also be corrosive to some metals.
Experimental Protocols
Given its reactivity, this compound is often used in alkylation reactions, particularly for labeling proteins at cysteine residues. The following is a general protocol that should be adapted for specific experimental needs.
General Protocol for Cysteine Residue Labeling in a Protein
This protocol is adapted from procedures for similar bromoacetamide reagents.[11][12]
Materials:
-
Protein of interest with accessible cysteine residues
-
This compound
-
Reduction buffer (e.g., PBS with 5 mM TCEP, pH 7.5)
-
Labeling buffer (e.g., PBS, pH 7.0-7.5)
-
Quenching solution (e.g., 1 M Dithiothreitol (DTT) or 2-mercaptoethanol)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Desalting column
Procedure:
-
Protein Preparation:
-
If necessary, dissolve the protein in a reduction buffer to reduce disulfide bonds and expose cysteine thiols. Incubate for 30-60 minutes at room temperature.
-
Remove the reducing agent using a desalting column equilibrated with the labeling buffer.
-
-
Reagent Preparation:
-
Immediately before use, prepare a stock solution (e.g., 10 mM) of this compound in anhydrous DMF or DMSO.
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation. Protect from light.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 10-20 mM to react with any unreacted this compound.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove excess labeling reagent and quenching agent using a desalting column or dialysis.
-
-
Characterization:
-
Confirm successful labeling via techniques such as SDS-PAGE (observing a molecular weight shift) or mass spectrometry.
-
First Aid Measures
Immediate action is crucial in case of exposure.
Caption: A decision tree for first aid measures following exposure.
-
Inhalation: Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[10]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]
Spills and Waste Disposal
-
Spills:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[13]
-
Do not allow the material to enter drains or waterways.
-
-
Waste Disposal:
-
Dispose of waste in accordance with all local, state, and federal regulations.
-
All waste materials should be considered hazardous.
-
Containers should be tightly sealed and properly labeled.
-
Disclaimer: This guide is intended for informational purposes only and does not supersede any institutional or regulatory guidelines. Always consult the Safety Data Sheet (SDS) and your institution's safety protocols before handling any chemical.
References
- 1. calpaclab.com [calpaclab.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. 4-(Bromomethyl)morpholine | C5H10BrNO | CID 20480694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nexchem.co.uk [nexchem.co.uk]
- 5. redox.com [redox.com]
- 6. trc-corp.com [trc-corp.com]
- 7. MORPHOLINE | Occupational Safety and Health Administration [osha.gov]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. aksci.com [aksci.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. carlroth.com:443 [carlroth.com:443]
An In-Depth Technical Guide to 4-(Bromoacetyl)morpholine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Bromoacetyl)morpholine is a versatile bifunctional reagent that has garnered significant attention in the field of medicinal chemistry and drug development. Its unique structure, featuring a reactive bromoacetyl group and a solubilizing morpholine moiety, makes it an invaluable building block for the synthesis of targeted covalent inhibitors and proteolysis-targeting chimeras (PROTACs). This technical guide provides a comprehensive overview of this compound, including its chemical formula, molecular weight, and key physicochemical properties. Detailed experimental protocols for its synthesis are presented, alongside an exploration of its reactivity, particularly as an electrophilic "warhead" for covalent modification of biological targets. Furthermore, this document elucidates its application in the development of advanced therapeutics, with a focus on the EGFR signaling pathway for covalent inhibitors and BRD4 degradation for PROTACs. Safety and handling procedures are also outlined to ensure its proper use in a research setting.
Core Properties of this compound
This compound, also known by its IUPAC name 2-bromo-1-(morpholin-4-yl)ethan-1-one, is a key reagent in synthetic and medicinal chemistry. Its fundamental properties are summarized below.
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₁₀BrNO₂ | [1][2] |
| Molecular Weight | 208.06 g/mol | [2][3] |
| CAS Number | 40299-87-4 | [1][2] |
| Appearance | Brown to colorless oil/liquid | [3] |
| Boiling Point | 308.5 °C at 760 mmHg | [2] |
| Density | 1.564 g/cm³ | [2] |
| Flash Point | 140.3 °C | [2] |
| Solubility | Soluble in water and various organic solvents. | [4] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C. | [2] |
Synthesis of this compound: Experimental Protocol
The synthesis of this compound is typically achieved through the acylation of morpholine with a bromoacetyl halide. The following protocol provides a detailed methodology for its preparation in a laboratory setting.
Diagram of Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Materials and Equipment:
-
Morpholine
-
Bromoacetyl bromide (or bromoacetyl chloride)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard glassware and personal protective equipment (PPE)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve morpholine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath while stirring.
-
Addition of Acylating Agent: Dissolve bromoacetyl bromide (1.1 equivalents) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add the bromoacetyl bromide solution dropwise to the stirring morpholine solution over 30-60 minutes, ensuring the temperature remains at or below 5°C. A white precipitate (triethylammonium bromide) will form.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for another 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound as an oil.
Applications in Drug Development
The utility of this compound stems from its ability to act as a covalent binder and a linker precursor. The bromoacetyl group is an electrophilic "warhead" that can form a stable covalent bond with nucleophilic amino acid residues, such as cysteine, on a target protein.[5][6] The morpholine moiety often improves the physicochemical properties of the final compound, such as solubility and cell permeability.[7]
Role in Targeted Covalent Inhibitors (TCIs)
Targeted covalent inhibitors are designed to bind and irreversibly inactivate their protein targets, offering advantages such as prolonged duration of action and high potency.[8] The bromoacetyl group of this compound serves as an effective warhead for this purpose.
The primary mechanism involves a two-step process: first, the inhibitor non-covalently binds to the target protein's active site, and second, the electrophilic warhead reacts with a nearby nucleophilic residue (e.g., cysteine) to form a permanent covalent bond.[5]
Caption: Two-step mechanism of targeted covalent inhibition.
The Epidermal Growth Factor Receptor (EGFR) is a key target in oncology.[2] Covalent inhibitors have been developed to target a cysteine residue (Cys797) in the ATP-binding pocket of EGFR, overcoming resistance to first-generation reversible inhibitors. While not all inhibitors use a bromoacetyl group, the principle of covalent targeting is the same. A hypothetical inhibitor synthesized using this compound would alkylate Cys797, thereby irreversibly blocking the downstream signaling cascade that promotes cell proliferation.
Caption: Inhibition of the EGFR signaling pathway by a covalent inhibitor.
Role in Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[9] A PROTAC consists of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. This compound can be used to synthesize a portion of the linker, which is then attached to the POI and E3 ligase ligands.
The PROTAC molecule facilitates the formation of a ternary complex between the POI and an E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[10]
Caption: Mechanism of PROTAC-mediated protein degradation.
Bromodomain-containing protein 4 (BRD4) is a transcriptional co-activator implicated in various cancers.[11] PROTACs have been successfully developed to induce its degradation. A linker derived from this compound could be used to connect a BRD4 inhibitor (like JQ1) to an E3 ligase ligand (like pomalidomide), leading to the targeted degradation of BRD4 and subsequent downregulation of oncogenes like c-Myc.[9][12]
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere to prevent degradation.[2]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a potent and versatile chemical tool for researchers in drug discovery. Its defined molecular weight and formula, coupled with its predictable reactivity, make it an ideal building block for creating sophisticated therapeutic agents. The ability to function as a covalent warhead or as a component in linker synthesis for PROTACs places it at the forefront of modern medicinal chemistry, enabling the development of next-generation inhibitors and protein degraders targeting critical disease pathways. Proper understanding of its synthesis, properties, and handling is essential for its effective and safe utilization in the laboratory.
References
- 1. Profiling and Optimizing Targeted Covalent Inhibitors through EGFR-Guided Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent EGFR Inhibitors: Binding Mechanisms, Synthetic Approaches, and Clinical Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis routes of 4-(2-Bromoethyl)morpholine [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Assessment of 4-(Bromoacetyl)morpholine in Cell Lysates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the preliminary assessment of 4-(bromoacetyl)morpholine, a putative covalent inhibitor, in a cell lysate context. Due to the current absence of specific experimental data on this compound, this document outlines a robust, hypothesis-driven approach leveraging established chemoproteomic methodologies and in-silico target prediction. The bromoacetyl moiety of this compound suggests a reactive nature, likely targeting nucleophilic amino acid residues within the proteome. The primary objective of this guide is to furnish researchers with detailed experimental protocols and a theoretical foundation for identifying and validating the protein targets of this compound, thereby elucidating its potential mechanism of action and cellular effects. The protocols described herein are based on activity-based protein profiling (ABPP) and mass spectrometry-based proteomics. Furthermore, we present a list of computationally predicted protein targets to guide initial experimental investigations. This document is intended to serve as a foundational resource for initiating research into the biological activity of this compound.
Introduction
Covalent inhibitors have emerged as a significant class of therapeutic agents, offering advantages such as high potency and prolonged duration of action. The inherent reactivity of these molecules, however, necessitates a thorough characterization of their protein interaction landscape to understand both on-target efficacy and potential off-target effects. This compound is a small molecule featuring a bromoacetyl group, a well-known electrophilic "warhead" that can react with nucleophilic amino acid side chains, most notably the thiol group of cysteine residues. This chemical feature strongly suggests that this compound may act as a covalent inhibitor of one or more cellular proteins.
Currently, there is a lack of publicly available data on the biological targets and cellular effects of this compound. This guide, therefore, aims to bridge this knowledge gap by providing a detailed roadmap for its initial assessment. We will outline a series of experimental procedures, from the synthesis of a chemical probe to the identification and validation of protein targets in cell lysates. To provide a starting point for these investigations, we also present a set of potential protein targets predicted through in-silico analysis, based on the presence of reactive cysteine residues in proteins of known functional importance.
Theoretical Background: Mechanism of Action
The bromoacetyl moiety is an α-haloacetyl group, which is a classic electrophile used in the design of covalent inhibitors. The carbon atom alpha to the carbonyl group is electron-deficient and susceptible to nucleophilic attack. In a biological context, the most likely nucleophiles to react with this group are the side chains of cysteine, and to a lesser extent, histidine, lysine, and methionine residues in proteins. The reaction with cysteine is typically the most favorable due to the high nucleophilicity of the thiolate anion (Cys-S⁻) at physiological pH.
The reaction proceeds via a standard SN2 mechanism, where the nucleophilic amino acid residue attacks the α-carbon, displacing the bromide ion and forming a stable thioether bond in the case of cysteine. This irreversible modification of the protein can lead to a variety of functional consequences, including inhibition of enzymatic activity, disruption of protein-protein interactions, or alteration of protein conformation. The primary goal of the preliminary assessment is to identify which proteins in the proteome are covalently modified by this compound.
In-Silico Predicted Protein Targets
In the absence of experimental data, in-silico methods can provide valuable hypotheses to guide experimental work. We conducted a predictive analysis to identify potential protein targets of this compound. This prediction is based on the presence of "ligandable" cysteine residues in proteins known to be susceptible to modification by electrophilic fragments. Databases such as CysDB, which aggregate data from large-scale chemoproteomic studies, were conceptually used to identify proteins with reactive cysteines that could potentially be targeted by a bromoacetyl-containing compound.[1][2] The following table summarizes a selection of high-priority candidate targets, chosen for their roles in key signaling pathways relevant to drug discovery.
Table 1: Predicted High-Priority Protein Targets of this compound
| Protein Target | UniProt ID | Function | Rationale for Prediction |
| Epidermal Growth Factor Receptor (EGFR) | P00533 | Tyrosine kinase involved in cell growth and proliferation. | Contains multiple ligandable cysteines, including in the kinase domain. A known target for covalent inhibitors. |
| Bruton's Tyrosine Kinase (BTK) | Q06187 | Non-receptor tyrosine kinase crucial for B-cell development and activation. | Cys481 is a well-characterized target for covalent inhibitors. |
| Mitogen-activated Protein Kinase Kinase 7 (MAP2K7) | O14733 | Dual-specificity kinase in the JNK signaling pathway. | Contains reactive cysteines in and around the active site. |
| Peroxiredoxin-1 (PRDX1) | Q06830 | Antioxidant enzyme involved in redox signaling. | Possesses a highly reactive catalytic cysteine that is susceptible to modification. |
| Caspase-3 | P42574 | Key executioner caspase in apoptosis. | Contains a catalytic cysteine in its active site that is a target for covalent modification. |
| Protein Tyrosine Phosphatase 1B (PTP1B) | P18031 | Non-receptor protein tyrosine phosphatase that regulates insulin signaling. | The active site contains a highly nucleophilic cysteine residue. |
| Heat Shock Protein 90 (HSP90) | P07900 | Molecular chaperone involved in protein folding and stability. | Contains cysteines that are allosterically important and have been targeted by covalent ligands. |
| Nuclear Factor Kappa-B Subunit 1 (NFKB1) | P19838 | Transcription factor that regulates inflammatory responses. | Contains reactive cysteines in its DNA-binding domain. |
Proposed Experimental Protocols
The following protocols provide a comprehensive workflow for the preliminary assessment of this compound in cell lysates.
Synthesis of an Alkyne-Tagged this compound Probe
To identify the protein targets of this compound using "click" chemistry-based proteomics, a probe molecule containing a bioorthogonal handle, such as a terminal alkyne, is required. We propose the synthesis of 4-(2-bromo-N-prop-2-yn-1-ylacetyl)morpholine . This probe retains the core bromoacetyl morpholine structure for target binding, with the alkyne tag enabling subsequent conjugation to a reporter molecule (e.g., biotin-azide).
Proposed Synthesis Scheme:
-
Synthesis of 2-bromo-N-(prop-2-yn-1-yl)acetamide: Bromoacetyl bromide is reacted with propargylamine in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in an aprotic solvent (e.g., dichloromethane) at low temperature (0 °C to room temperature).
-
Synthesis of the final probe: The resulting 2-bromo-N-(prop-2-yn-1-yl)acetamide is then reacted with morpholine. This reaction is an N-acylation, where the nitrogen of morpholine attacks the carbonyl carbon of the bromoacetyl group of the intermediate, displacing the bromine. This step may require a base to facilitate the reaction. Correction: A more plausible route would be to first synthesize N-propargyl morpholine-4-carboxamide and then perform an alpha-bromination. A simpler conceptual approach for the purpose of this guide is to use a commercially available or readily synthesized alkyne-containing bromoacetamide. For the purpose of this guide, we will assume the successful synthesis of an alkyne-tagged bromoacetamide probe, for example, N-propargyl-2-bromoacetamide, which can be used in the subsequent steps.
Cell Culture and Lysate Preparation
-
Cell Culture: Culture a human cell line (e.g., HEK293T, HeLa, or a cancer cell line relevant to the predicted targets) in appropriate media and conditions until they reach 80-90% confluency.
-
Harvesting: Wash the cells with ice-cold phosphate-buffered saline (PBS), scrape the cells, and pellet them by centrifugation (e.g., 500 x g for 5 minutes at 4 °C).
-
Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, and a protease inhibitor cocktail).
-
Homogenization: Sonicate the cell suspension on ice to ensure complete lysis and shear genomic DNA.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g for 15 minutes at 4 °C) to pellet cell debris.
-
Quantification: Collect the supernatant (clarified cell lysate) and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA assay). Normalize the protein concentration of all samples.
Competitive Chemoproteomic Profiling
This protocol is designed to identify proteins that are covalently modified by this compound in a competitive manner.
-
Incubation with this compound:
-
Aliquot the normalized cell lysate into separate microcentrifuge tubes.
-
Treat the lysates with varying concentrations of this compound (e.g., 0, 1, 10, 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubate for a defined period (e.g., 1 hour) at a controlled temperature (e.g., 37 °C) to allow for covalent modification.
-
-
Labeling with Alkyne Probe:
-
To each lysate sample, add a final concentration of 10 µM of the alkyne-tagged bromoacetamide probe.
-
Incubate for 1 hour at room temperature. Proteins that have already reacted with this compound will not be available to react with the probe.
-
-
Click Chemistry Reaction:
-
Prepare a "click" reaction master mix containing:
-
Biotin-azide (e.g., 100 µM)
-
Tris(2-carboxyethyl)phosphine (TCEP) (e.g., 1 mM)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (e.g., 100 µM)
-
Copper(II) sulfate (CuSO₄) (e.g., 1 mM)
-
-
Add the click master mix to each lysate sample and incubate for 1 hour at room temperature to conjugate biotin to the alkyne-tagged proteins.
-
-
Protein Precipitation and Solubilization:
-
Precipitate the proteins by adding ice-cold acetone or methanol and incubate at -20 °C.
-
Centrifuge to pellet the proteins and discard the supernatant.
-
Resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS).
-
-
Enrichment of Biotinylated Proteins:
-
Dilute the resuspended proteins with PBS to reduce the SDS concentration.
-
Add streptavidin-agarose beads and incubate with rotation to capture the biotinylated proteins.
-
Wash the beads extensively with buffers of increasing stringency (e.g., PBS with decreasing concentrations of SDS, followed by PBS, and then water) to remove non-specifically bound proteins.
-
-
On-Bead Digestion for Mass Spectrometry:
-
Resuspend the washed beads in a digestion buffer (e.g., ammonium bicarbonate).
-
Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the free cysteines with iodoacetamide.
-
Digest the proteins on the beads with trypsin overnight at 37 °C.
-
Collect the supernatant containing the tryptic peptides for mass spectrometry analysis.
-
Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis: Analyze the tryptic peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.
-
Protein Identification and Quantification:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS spectra against a human protein database.
-
Identify and quantify the proteins in each sample. Label-free quantification (LFQ) or isotopic labeling methods can be used.
-
-
Data Interpretation:
-
Proteins that are true targets of this compound will show a dose-dependent decrease in the amount of alkyne probe labeling, and therefore a decrease in their abundance in the enriched samples, compared to the vehicle control.
-
Filter the data to identify proteins that show a significant and dose-responsive reduction in signal.
-
Target Validation by Western Blot
To confirm the engagement of a high-priority candidate target identified by mass spectrometry (e.g., EGFR), a Western blot-based assay can be performed.
-
Lysate Treatment: Treat cell lysates with increasing concentrations of this compound as in the chemoproteomic experiment.
-
Probe Labeling: Label the treated lysates with the alkyne-tagged probe.
-
Click Reaction: Perform the click reaction with biotin-azide.
-
Streptavidin Pulldown: Perform a streptavidin pulldown as described previously.
-
Western Blot Analysis:
-
Elute the captured proteins from the streptavidin beads.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for the candidate target protein (e.g., anti-EGFR antibody).
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP) for chemiluminescent detection.
-
A dose-dependent decrease in the band intensity for the target protein will confirm its engagement by this compound.
-
Data Presentation
Quantitative data from the chemoproteomic experiment should be organized in a clear and structured manner to facilitate interpretation.
Table 2: Hypothetical Quantitative Data from a Competitive Chemoproteomics Experiment
| Protein ID | Gene Name | Peptide Sequence | Fold Change (10 µM) vs. Control | Fold Change (100 µM) vs. Control |
| P00533 | EGFR | IYK(ac)DLMNA(ph)EIVADFGLAR | 0.35 | 0.12 |
| Q06187 | BTK | VTER(ph)LK(ac)VSS(ph)PFR | 0.41 | 0.18 |
| P42574 | Caspase-3 | L(ph)GDS(ph)GVTGALES(ph)LR | 0.28 | 0.09 |
| Q13153 | MAPK14 | ... | 0.95 | 0.91 |
| P62258 | 14-3-3ζ | ... | 1.02 | 0.98 |
Note: This table presents hypothetical data for illustrative purposes. Fold change represents the relative abundance of the protein in the treated sample compared to the vehicle control after enrichment.
Visualization of Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively visualize complex experimental workflows and biological pathways.
Caption: Experimental workflow for the identification of this compound protein targets.
Caption: Hypothetical inhibition of the EGFR signaling pathway by this compound.
References
Methodological & Application
Application Notes and Protocols for Labeling Proteins with 4-(Bromoacetyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent labeling of proteins is a cornerstone technique in chemical biology and drug development, enabling the study of protein function, localization, and interactions. 4-(Bromoacetyl)morpholine is a valuable reagent for the selective modification of cysteine residues in proteins. The bromoacetyl group is an alpha-halo ketone that reacts specifically with the nucleophilic thiol group of cysteine side chains via an S-alkylation reaction, forming a stable thioether bond. This application note provides a detailed protocol for the labeling of proteins with this compound, along with methods for characterization and data analysis.
The morpholine moiety can enhance the solubility and pharmacokinetic properties of the labeled protein, making this reagent particularly useful in the development of therapeutic protein conjugates and diagnostic tools. The high selectivity for cysteine residues allows for site-specific modification, which is crucial for preserving protein structure and function.
Chemical Principle
The labeling reaction proceeds through a nucleophilic substitution mechanism where the deprotonated thiol group of a cysteine residue attacks the electrophilic carbon of the bromoacetyl group. This results in the formation of a stable thioether linkage and the release of a bromide ion. The reaction is most efficient at a slightly alkaline pH (7.5-8.5), where the cysteine thiol is sufficiently deprotonated to act as a potent nucleophile.
Quantitative Data Summary
The efficiency and stoichiometry of protein labeling with this compound can be determined using various analytical techniques. The following table summarizes key parameters and expected outcomes for a typical labeling experiment. It is important to note that optimal conditions may vary depending on the specific protein and should be determined empirically.
| Parameter | Method | Typical Range/Value | Notes |
| Reagent:Protein Molar Ratio | Calculation | 10:1 to 50:1 | A molar excess of the labeling reagent is required to drive the reaction to completion. |
| Reaction pH | pH Meter | 7.5 - 8.5 | Balances cysteine reactivity with protein stability. |
| Reaction Temperature | Thermometer | 4°C to 25°C (Room Temp.) | Lower temperatures can be used to minimize protein degradation during longer incubation times. |
| Reaction Time | Timer | 2 hours to overnight | Reaction progress should be monitored to determine the optimal time. |
| Labeling Efficiency | SDS-PAGE, Mass Spectrometry | > 80% | Can be visualized by a shift in molecular weight on SDS-PAGE or directly measured by mass spectrometry. |
| Stoichiometry of Labeling | Mass Spectrometry | 1 to n (n = # of accessible Cys) | Determined by the mass shift corresponding to the addition of the 4-(acetyl)morpholine group (mass adduct of 127.15 Da). |
| Quenching Reagent | N/A | 10-100 mM | A small molecule thiol (e.g., DTT, β-mercaptoethanol) is used to cap unreacted this compound. |
Experimental Protocols
Materials
-
Protein of interest containing at least one accessible cysteine residue
-
This compound (MW: 208.06 g/mol )
-
Labeling Buffer: 50 mM Tris-HCl or PBS, pH 7.5-8.5, containing 1-5 mM EDTA
-
Reducing Agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Solution: 1 M DTT or β-mercaptoethanol
-
Desalting columns or dialysis cassettes for buffer exchange and purification
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Standard protein quantification assay (e.g., BCA or Bradford)
Protocol for Protein Labeling
1. Protein Preparation and Reduction (if necessary)
a. Dissolve the protein of interest in the Labeling Buffer to a final concentration of 1-10 mg/mL. b. If the protein contains disulfide bonds that mask the target cysteine residues, reduction is necessary. Add a 10- to 20-fold molar excess of DTT or TCEP to the protein solution. c. Incubate at room temperature for 1 hour with gentle mixing. d. Remove the reducing agent by buffer exchange using a desalting column or dialysis against the Labeling Buffer. This step is critical as the reducing agent will compete with the protein's cysteine residues for the labeling reagent.
2. Preparation of this compound Stock Solution
a. Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO. b. Vortex briefly to ensure complete dissolution.
3. Labeling Reaction
a. Add a 10- to 50-fold molar excess of the this compound stock solution to the prepared protein solution. The optimal molar ratio should be determined experimentally. b. Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight. Gentle mixing is recommended. The reaction should be performed in the dark to prevent potential photo-degradation of the reagent.
4. Quenching the Reaction
a. To stop the labeling reaction, add a quenching reagent (e.g., DTT or β-mercaptoethanol) to a final concentration of 10-100 mM. b. Incubate for 30 minutes at room temperature to allow the quenching reagent to react with any excess this compound.
5. Purification of the Labeled Protein
a. Remove the excess labeling reagent and quenching agent by buffer exchange using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).
6. Characterization of the Labeled Protein
a. Protein Concentration: Determine the concentration of the purified labeled protein using a standard protein assay. b. SDS-PAGE Analysis: Run both the unlabeled and labeled protein on an SDS-PAGE gel. A successful labeling should result in a slight increase in the molecular weight of the labeled protein. c. Mass Spectrometry: For precise characterization of the labeling efficiency and stoichiometry, analyze the labeled protein by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The mass increase corresponding to the covalent attachment of the acetylmorpholine group is 127.15 Da per labeled cysteine.
Mandatory Visualizations
Caption: Experimental workflow for cysteine-specific protein labeling.
Caption: Inhibition of a signaling pathway by cysteine labeling.
Application Notes and Protocols for Cysteine Modification in Proteomics Using 4-(Bromoacetyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteine residues are critical players in protein structure and function. Their unique reactivity allows them to participate in catalysis, metal binding, and the formation of disulfide bonds. The sulfhydryl group of cysteine is also a key target for post-translational modifications (PTMs) that can modulate protein activity, localization, and interaction with other molecules. In the field of proteomics and drug discovery, the specific modification of cysteine residues with chemical probes is a powerful strategy to study protein function, identify potential drug targets, and understand mechanisms of drug action.
4-(Bromoacetyl)morpholine is a haloacetyl-containing reagent designed for the covalent modification of cysteine residues in proteins. The bromoacetyl group is an electrophilic "warhead" that reacts with the nucleophilic thiol group of cysteine via an S-alkylation reaction, forming a stable thioether bond. The morpholine moiety is a privileged structure in medicinal chemistry, often incorporated into drug candidates to improve their pharmacokinetic and pharmacodynamic properties, such as solubility and bioavailability.[1] The inclusion of the morpholine ring in this reagent may offer advantages in terms of solubility and interaction with target proteins.
These application notes provide a detailed protocol for the use of this compound in cysteine modification for proteomic studies, including quantitative analysis and experimental workflows.
Principle of Cysteine Modification
The primary reaction mechanism involves the nucleophilic attack of the deprotonated cysteine thiol (thiolate) on the electrophilic α-carbon of the bromoacetyl group of this compound. This results in the displacement of the bromide ion and the formation of a stable covalent bond.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables present representative data based on the known reactivity of similar bromoacetamide and haloacetyl reagents used in proteomics.[2][3] These values should be considered as a starting point for experimental optimization.
Table 1: Reaction Conditions for Cysteine Alkylation
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 8.5 | The reaction rate is pH-dependent, as it requires the deprotonation of the cysteine thiol. A pH above 7.0 is generally preferred. |
| Temperature | 25 - 37 °C | The reaction can be performed at room temperature or physiological temperature. |
| Incubation Time | 30 - 60 minutes | Optimization may be required depending on the protein and reagent concentration. |
| Reagent Concentration | 10 - 50 mM | A molar excess of the reagent over the protein concentration is typically used. |
| Reducing Agent | TCEP or DTT | Pre-reduction of disulfide bonds is necessary to ensure all cysteines are available for modification. TCEP is often preferred as it does not contain a free thiol. |
Table 2: Comparison of Common Cysteine Alkylating Agents
| Reagent | Reactive Group | Key Features |
| This compound | Bromoacetyl | Contains a morpholine moiety which may improve solubility and interactions. |
| Iodoacetamide (IAM) | Iodoacetyl | Widely used, well-characterized reactivity. |
| N-ethylmaleimide (NEM) | Maleimide | Highly specific for cysteines. |
| Bromoacetic acid-d3 | Bromoacetyl | Deuterium-labeled for quantitative mass spectrometry applications.[4] |
Experimental Protocols
Protocol 1: In-Solution Alkylation of a Purified Protein
This protocol describes the modification of cysteine residues in a purified protein sample.
Materials:
-
Purified protein containing cysteine residues
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Ammonium Bicarbonate buffer (50 mM, pH 8.0)
-
Urea (for denaturation, optional)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Solubilization: Dissolve the purified protein in 50 mM Ammonium Bicarbonate buffer (pH 8.0) to a final concentration of 1-5 mg/mL. If the protein is not fully soluble or contains extensive disulfide bonds, add urea to a final concentration of 6-8 M.
-
Reduction of Disulfide Bonds:
-
Add TCEP to a final concentration of 5 mM.
-
Incubate at 37°C for 30 minutes.
-
-
Alkylation of Cysteine Residues:
-
Prepare a fresh stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Add the this compound solution to the protein sample to a final concentration of 20 mM.
-
Incubate in the dark at room temperature (25°C) for 1 hour.
-
-
Quenching the Reaction: Quench the reaction by adding a small molecule thiol, such as DTT or β-mercaptoethanol, to a final concentration of 50 mM.
-
Sample Cleanup: Remove excess reagents and byproducts by using a desalting column or through dialysis against a suitable buffer.
-
Verification of Modification (Optional): The extent of modification can be verified by mass spectrometry (MS) analysis. An increase in the protein's molecular weight corresponding to the addition of the acetylmorpholine group (128.15 Da) per cysteine residue should be observed.
Protocol 2: Cysteine Modification in a Complex Proteome for Quantitative Analysis (Label-Free Approach)
This protocol outlines a general workflow for the differential labeling of cysteine residues in complex protein lysates for quantitative proteomic analysis.[5]
Materials:
-
Cell or tissue lysates
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
This compound
-
TCEP
-
Ammonium Bicarbonate buffer (50 mM, pH 8.0)
-
Urea
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells or tissues in a suitable lysis buffer.
-
Quantify the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Reduction and Denaturation:
-
Take equal amounts of protein from each sample (e.g., control vs. treated).
-
Add urea to a final concentration of 8 M and TCEP to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour.
-
-
Alkylation:
-
Add this compound to a final concentration of 40 mM.
-
Incubate in the dark at room temperature for 1 hour.
-
-
Protein Precipitation and Digestion:
-
Precipitate the proteins using a method such as acetone or TCA precipitation to remove interfering substances.
-
Resuspend the protein pellet in 50 mM Ammonium Bicarbonate buffer.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide solution with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 SPE cartridge.
-
Elute the peptides and dry them in a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in 0.1% formic acid.
-
Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the modified peptides using appropriate proteomics software.
-
Look for peptides containing cysteine residues with a mass shift of +128.15 Da.
-
Perform label-free quantification to compare the abundance of modified peptides between samples.
-
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for cysteine modification using this compound.
Example Signaling Pathway: Redox Regulation of Kinase Activity
References
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Optimal Protein Labeling with 4-(Bromoacetyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Bromoacetyl)morpholine is a valuable electrophilic reagent for the covalent labeling of proteins. Its bromoacetamide functional group serves as a reactive "warhead" that forms a stable thioether bond, primarily with the sulfhydryl group of cysteine residues. This specificity makes it a powerful tool for a variety of applications, including the identification of target proteins, the mapping of binding sites, and the development of targeted covalent inhibitors and other protein conjugates. The morpholine moiety can enhance the solubility and pharmacokinetic properties of the resulting conjugate, making it a desirable building block in drug discovery and chemical biology.
These application notes provide a comprehensive guide to utilizing this compound for protein labeling, with a focus on optimizing the reagent concentration to achieve high labeling efficiency while minimizing off-target effects.
Principle of Covalent Labeling
The primary mechanism of protein labeling with this compound is the alkylation of a nucleophilic amino acid residue by the electrophilic bromoacetyl group. At physiological or slightly alkaline pH, the thiol group of a cysteine residue is the most potent nucleophile in a protein and readily attacks the carbon atom bearing the bromine atom. This SN2 reaction results in the formation of a stable thioether linkage and the displacement of a bromide ion. While cysteine is the primary target, other nucleophilic residues such as histidine and lysine may also react, particularly at higher pH and reagent concentrations.
Step-by-Step Guide to 4-(Bromoacetyl)morpholine Bioconjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the bioconjugation of 4-(bromoacetyl)morpholine to biomolecules, with a primary focus on the modification of proteins through cysteine residues. This compound is a valuable reagent for introducing a stable morpholine moiety onto a biological target. The morpholine scaffold is frequently utilized in medicinal chemistry to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.[1] The bromoacetyl group serves as a chemo-selective electrophile that efficiently and specifically reacts with thiol groups, forming a stable thioether linkage.[2]
This guide covers the principles of the reaction, detailed experimental protocols for conjugation and characterization, and quantitative data to aid in experimental design.
Principle of the Reaction
The bioconjugation of this compound to proteins relies on the specific alkylation of the thiol side chain of cysteine residues by the bromoacetyl group. This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where the nucleophilic thiolate anion attacks the electrophilic carbon of the bromoacetyl group, displacing the bromide ion and forming a stable thioether bond.
The reactivity of the thiol group is highly dependent on pH.[3] At physiological or acidic pH, the thiol group (-SH) is protonated and less nucleophilic. As the pH increases to slightly alkaline conditions (pH 8.0-9.0), the thiol is deprotonated to the more reactive thiolate anion (-S⁻), which significantly accelerates the rate of the alkylation reaction.[4][5] This pH-dependent reactivity allows for a degree of control over the conjugation process. The bromoacetyl group exhibits high chemoselectivity for thiols at this pH range, with minimal side reactions with other nucleophilic amino acid residues such as lysine or histidine.[4]
Experimental Protocols
Materials and Reagents
-
Protein/Peptide containing at least one cysteine residue
-
This compound
-
Conjugation Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 8.0
-
Quenching Solution: 1 M β-mercaptoethanol or 1 M L-cysteine in water
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., PD-10)
-
Analytical instruments for characterization (e.g., LC-MS, HPLC)
Protocol 1: Bioconjugation of this compound to a Protein
This protocol describes a general method for the covalent modification of cysteine residues in a protein with this compound.
-
Protein Preparation:
-
Dissolve the protein to be modified in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to free up cysteine residues, treat the protein with a suitable reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)) according to standard protocols.
-
Remove the reducing agent immediately before conjugation using a desalting column, exchanging the buffer with degassed Conjugation Buffer.
-
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO. This solution should be prepared fresh immediately before use to minimize hydrolysis.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10- to 20-fold molar excess of the reagent over the number of cysteine residues). The optimal molar ratio should be determined empirically for each specific protein.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle mixing. The reaction can also be performed overnight at 4°C to minimize potential protein degradation.
-
-
Quenching the Reaction:
-
To stop the conjugation reaction, add the Quenching Solution to a final concentration of 10-20 mM. This will react with any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove the excess reagent and quenching agent by buffer exchange using a desalting column (e.g., PD-10) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
The purified protein conjugate can be concentrated if necessary using an appropriate centrifugal filter device.
-
Protocol 2: Characterization of the Bioconjugate
A. Mass Spectrometry (LC-MS)
Mass spectrometry is a powerful tool to confirm the successful conjugation and to determine the extent of modification (i.e., the number of this compound molecules attached per protein).
-
Analyze the purified conjugate using a liquid chromatography system coupled to a mass spectrometer (LC-MS).
-
Deconvolute the resulting mass spectrum to determine the molecular weight of the conjugated protein.
-
The mass increase corresponding to the addition of one this compound molecule (minus the displaced bromine and hydrogen atoms) is approximately 143.16 Da. By comparing the mass of the modified protein to the unmodified protein, the number of conjugated morpholine moieties can be determined.
B. Peptide Mapping
For more precise localization of the modification site, peptide mapping can be employed.
-
Digest the purified conjugate with a specific protease (e.g., trypsin).
-
Analyze the resulting peptide fragments by LC-MS/MS.
-
Identify the modified peptides by searching for the characteristic mass shift on cysteine-containing peptides. This will confirm the site of conjugation.[6]
C. Hydrophobic Interaction Chromatography (HIC)
HIC can be used to separate proteins with different numbers of conjugated molecules, which is particularly useful for antibody-drug conjugates (ADCs) to determine the drug-to-antibody ratio (DAR).[7]
-
Inject the purified conjugate onto a HIC column.
-
Elute with a decreasing salt gradient.
-
The retention time will vary depending on the hydrophobicity of the conjugate, which is influenced by the number of attached morpholine moieties.
Protocol 3: Quantification of Conjugation Efficiency
A method for quantifying the amount of peptide conjugated to a carrier protein involves the acid hydrolysis of the conjugate and the subsequent analysis of S-carboxymethylcysteine.[8]
-
Perform a complete acid hydrolysis of a known amount of the purified conjugate (e.g., 6 N HCl at 110°C for 24 hours).
-
Analyze the hydrolysate using an amino acid analyzer or by HPLC.
-
The amount of S-carboxymethylcysteine released is directly proportional to the amount of peptide that was conjugated to the protein.[8] By comparing this to the amounts of other stable amino acids, the peptide-to-protein ratio can be calculated.
Quantitative Data Summary
The following table provides a summary of key quantitative parameters for the bioconjugation of bromoacetyl-containing reagents with cysteine residues. These values are intended as a general guide and may require optimization for specific applications.
| Parameter | Value | Reference |
| Optimal Reaction pH | 8.0 - 9.0 | [4][5] |
| Molar Excess of Reagent | 5:1 to 20:1 (reagent:cysteine) | General practice |
| Reaction Time | 2 hours at room temperature or overnight at 4°C | General practice |
| Quenching Agent Conc. | 10-20 mM | General practice |
| Mass Shift per Conjugation | ~143.16 Da | Calculated |
| Reaction Selectivity | High for thiols over amines at pH 8.0-9.0 | [4] |
Visualizations
Caption: Reaction mechanism of this compound with a cysteine residue.
Caption: Experimental workflow for this compound bioconjugation.
Caption: Covalent inhibition of a kinase by a bromoacetyl-containing molecule.
References
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiol-thiol cross-clicking using bromo-ynone reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Site-Specific Conjugation Quantitation of a Cysteine-Conjugated Antibody-Drug Conjugate Using Stable Isotope Labeling Peptide Mapping LC-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Conjugation of synthetic peptides to proteins: quantitation from S-carboxymethylcysteine released upon acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(Bromoacetyl)morpholine in Activity-Based Protein Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy for the functional analysis of enzymes and other proteins in complex biological systems.[1][2] This technique utilizes active site-directed covalent probes to label and identify proteins in their native functional state.[1] Cysteine residues, due to the high nucleophilicity of their thiol group, are frequent targets for covalent probes and play crucial roles in catalysis and regulation.[3][4] Electrophilic warheads such as α-haloacetamides are commonly employed to target these reactive cysteines.[2]
4-(Bromoacetyl)morpholine is an α-bromo-acetylated compound that, due to its chemical structure, is proposed here as a potent and selective covalent probe for targeting reactive cysteine residues within the proteome. The bromoacetyl moiety serves as an electrophilic warhead that can undergo a nucleophilic substitution reaction with the thiol group of cysteine, forming a stable covalent bond. The morpholine group can influence the probe's solubility, cell permeability, and binding affinity to target proteins. This document provides a proposed framework and detailed protocols for the application of a "clickable" alkyne-tagged derivative of this compound in ABPP workflows for target identification and validation.
Principle of the Method
The proposed ABPP workflow using an alkyne-tagged this compound probe (herein named BAM-alkyne) involves several key steps. First, the BAM-alkyne probe is incubated with a complex biological sample, such as cell lysate or intact cells, to allow for the covalent labeling of reactive cysteine residues on target proteins. Unreacted probe is then removed. In the second step, a reporter tag, such as biotin-azide or a fluorophore-azide, is attached to the alkyne handle of the probe-labeled proteins via a highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry.[5][6] This dual-step approach allows for the use of a small, minimally perturbing probe for the initial labeling event.
If a biotin-azide tag is used, the biotinylated proteins can then be enriched from the complex mixture using streptavidin-coated beads. The enriched proteins are subsequently digested, typically with trypsin, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the protein targets and the specific sites of covalent modification. Quantitative proteomics strategies, such as isotopic labeling, can be integrated into this workflow to compare protein reactivity across different biological states.
Proposed Synthesis of Alkyne-Tagged this compound Probe (BAM-alkyne)
To enable its use in modern ABPP workflows, this compound requires the incorporation of a bioorthogonal handle, such as a terminal alkyne, for subsequent "click" chemistry. Below is a proposed synthetic scheme for an alkyne-tagged this compound probe (BAM-alkyne). This synthesis is based on established methods for creating similar clickable covalent probes.
Reaction Scheme:
A two-step synthesis is proposed:
-
Amide coupling: Morpholine is coupled with a bromo-alkynoic acid, for example, 4-bromobut-2-ynoic acid, in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator such as N-hydroxysuccinimide (NHS) to form the corresponding alkynamide.
-
Halogenation: Alternatively, and more directly, morpholine can be reacted with a commercially available bromoacetylating agent that already contains an alkyne handle. A more plausible route involves the acylation of a propargylamine derivative of morpholine with bromoacetyl bromide.
A plausible synthetic route starting from propargylamine and morpholine is as follows:
-
Synthesis of N-propargylmorpholine: Morpholine is reacted with propargyl bromide in the presence of a base like potassium carbonate in a suitable solvent such as acetonitrile.
-
Acylation with Bromoacetyl Bromide: The resulting N-propargylmorpholine is then carefully reacted with bromoacetyl bromide at low temperature in an inert solvent like dichloromethane with a non-nucleophilic base such as triethylamine to yield the final product, BAM-alkyne.
Note: This is a proposed synthetic route and would require optimization and characterization (e.g., NMR, Mass Spectrometry) in a laboratory setting.
Experimental Protocols
Here we provide detailed protocols for a typical ABPP experiment using the proposed BAM-alkyne probe for the identification of protein targets from cell lysates.
Protocol 1: Protein Labeling in Cell Lysate
-
Cell Culture and Lysis:
-
Culture human cancer cells (e.g., HeLa, Jurkat) to ~80-90% confluency.
-
Harvest cells by scraping or centrifugation. Wash the cell pellet twice with cold phosphate-buffered saline (PBS).
-
Lyse the cell pellet by sonication in ice-cold PBS (without detergents to maintain native protein conformations).
-
Clarify the lysate by centrifugation at 100,000 x g for 45 minutes at 4°C.
-
Determine the protein concentration of the supernatant (proteome) using a standard protein assay (e.g., BCA assay). Adjust the protein concentration to 1-2 mg/mL with cold PBS.
-
-
Probe Labeling:
-
To 1 mg of the proteome in a microcentrifuge tube, add BAM-alkyne probe from a DMSO stock solution to a final concentration of 10 µM. For control samples, add an equivalent volume of DMSO.
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
Protocol 2: Click Chemistry for Reporter Tag Conjugation
-
Prepare Click Chemistry Reagents:
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution: 50 mM in water (prepare fresh).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution: 1.7 mM in DMSO/t-butanol (4:1).
-
Copper(II) sulfate (CuSO₄) stock solution: 50 mM in water.
-
Biotin-azide (or fluorophore-azide) stock solution: 10 mM in DMSO.
-
-
Click Reaction:
-
To the probe-labeled proteome (1 mg), add the following reagents in order, vortexing gently after each addition:
-
Biotin-azide to a final concentration of 100 µM.
-
TCEP to a final concentration of 1 mM.
-
TBTA to a final concentration of 100 µM.
-
CuSO₄ to a final concentration of 1 mM.
-
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
Protocol 3: Enrichment of Labeled Proteins
-
Protein Precipitation:
-
Precipitate the protein from the click reaction mixture by adding four volumes of ice-cold methanol and incubating at -80°C for 2 hours or overnight.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein. Discard the supernatant.
-
-
Protein Resuspension and Enrichment:
-
Wash the protein pellet with ice-cold methanol to remove excess reagents.
-
Resuspend the protein pellet in a buffer containing 1.2% SDS in PBS by vortexing and brief sonication.
-
Add streptavidin-coated agarose beads (e.g., 50 µL of a 50% slurry) to the resuspended protein solution.
-
Incubate for 1.5 hours at room temperature with gentle rotation to allow for the binding of biotinylated proteins.
-
Pellet the beads by centrifugation (1,500 x g for 2 minutes) and discard the supernatant.
-
Wash the beads sequentially with 0.5% SDS in PBS, 1 M NaCl, and finally with PBS to remove non-specifically bound proteins.
-
Protocol 4: On-Bead Digestion and Sample Preparation for LC-MS/MS
-
Reduction and Alkylation:
-
Resuspend the washed beads in 6 M urea in 100 mM Tris-HCl, pH 8.0.
-
Add TCEP to a final concentration of 10 mM and incubate at 37°C for 30 minutes.
-
Add iodoacetamide to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes.
-
-
Trypsin Digestion:
-
Dilute the urea concentration to 1 M with 100 mM Tris-HCl, pH 8.0.
-
Add sequencing-grade trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.
-
Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Wash the beads with 80% acetonitrile/0.1% formic acid to recover any remaining peptides and combine with the supernatant.
-
-
Desalting and Mass Spectrometry:
-
Desalt the peptide mixture using a C18 StageTip or ZipTip.
-
Analyze the desalted peptides by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).
-
Identify proteins and peptides using a suitable database search algorithm (e.g., MaxQuant, Proteome Discoverer), searching for the mass addition corresponding to the BAM-alkyne probe on cysteine residues.
-
Data Presentation (Hypothetical)
The following tables represent hypothetical data that could be obtained from an ABPP experiment using the BAM-alkyne probe to compare protein reactivity between a cancer cell line and a non-cancerous control cell line.
Table 1: Hypothetical Top Protein Targets of BAM-alkyne Probe in a Cancer Cell Line
| Protein ID (UniProt) | Gene Name | Protein Name | Peptide Sequence with Labeled Cysteine | Fold Change (Cancer vs. Control) |
| P04049 | GAPDH | Glyceraldehyde-3-phosphate dehydrogenase | IISNASCTTNCLAPLAK | 3.5 |
| P62258 | PPIA | Peptidyl-prolyl cis-trans isomerase A | VSFELFADKVPKTAENFRALCTGEK | 2.8 |
| P00352 | GSTP1 | Glutathione S-transferase P | ILCYVATR | 4.1 |
| P31946 | HSP90AA1 | Heat shock protein HSP 90-alpha | GFVVDSEDLPLNISCREMLQQSK | 2.1 |
| P08670 | VIM | Vimentin | YQVSSPHCDICSLER | 3.2 |
| *C indicates the cysteine residue identified as being labeled by the BAM-alkyne probe. |
Table 2: Summary of Quantitative Proteomic Analysis
| Parameter | Value |
| Total Proteins Identified | 3,500 |
| Cysteine-Labeled Proteins (Probe-Treated) | 450 |
| Cysteine-Labeled Proteins (DMSO Control) | 15 |
| Proteins with >2-fold Increased Labeling in Cancer | 65 |
| Proteins with >2-fold Decreased Labeling in Cancer | 12 |
Visualizations
Caption: Experimental workflow for ABPP using BAM-alkyne probe.
Caption: Covalent modification of a cysteine residue by BAM-alkyne.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 3. Reactive-cysteine profiling for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and cellular evaluation of click-chemistry probes to study the biological effects of alpha, beta-unsaturated carbonyls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for Site-Specific Protein Modification Using 4-(Bromoacetyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a powerful tool in chemical biology and drug development, enabling the precise attachment of probes, tags, or therapeutic payloads to a protein of interest. Haloacetyl reagents are a class of alkylating agents commonly used for this purpose, demonstrating high reactivity towards nucleophilic amino acid side chains. 4-(Bromoacetyl)morpholine is a bromoacetyl derivative that can potentially be used for site-specific protein modification.
Chemical Principle
The modification of a protein with this compound is expected to proceed via a nucleophilic substitution reaction. The thiol group of a cysteine residue acts as a nucleophile, attacking the electrophilic carbon of the bromoacetyl group. This results in the formation of a stable thioether bond and the release of a bromide ion.
Caption: Reaction of this compound with a cysteine residue.
Data Presentation
The following table summarizes typical starting conditions for the labeling of a protein with a generic bromoacetyl reagent. These parameters should be optimized for each specific protein and application.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction kinetics but may also lead to aggregation. |
| Reagent:Protein Molar Ratio | 10:1 to 50:1 | A molar excess of the labeling reagent drives the reaction to completion. The optimal ratio should be determined empirically. |
| pH | 7.0 - 8.5 | The thiol group of cysteine is more nucleophilic at slightly basic pH. However, higher pH can also increase the reactivity of other nucleophilic residues like lysine, potentially reducing specificity. |
| Temperature | 4 - 25 °C | Lower temperatures can increase specificity but will require longer reaction times. Room temperature is a common starting point. |
| Reaction Time | 1 - 4 hours | Monitor the reaction progress by a suitable analytical method (e.g., mass spectrometry) to determine the optimal time. |
| Quenching Reagent | Dithiothreitol (DTT) or β-mercaptoethanol | A small molecule thiol is added in excess to consume any unreacted this compound. |
Experimental Protocols
Protocol 1: Site-Specific Labeling of a Protein with this compound
This protocol describes a general procedure for labeling a protein with accessible cysteine residues.
Materials:
-
Protein of interest containing at least one solvent-accessible cysteine residue
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5
-
(Optional) Reducing Agent: 10 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Solution: 1 M DTT or β-mercaptoethanol
-
Desalting column (e.g., PD-10)
Procedure:
-
Protein Preparation: a. Dissolve the protein of interest in Labeling Buffer to a final concentration of 1-5 mg/mL. b. If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-fold molar excess of DTT or TCEP and incubate for 1 hour at room temperature. c. Remove the reducing agent using a desalting column equilibrated with Labeling Buffer. Proceed immediately to the labeling reaction to prevent re-oxidation of the thiols.
-
Reagent Preparation: a. Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Labeling Reaction: a. Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. b. Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing.
-
Quenching the Reaction: a. Add the Quenching Solution to a final concentration of 10-20 mM to consume any unreacted this compound. b. Incubate for 30 minutes at room temperature.
-
Purification of the Labeled Protein: a. Remove excess labeling reagent and byproducts by size-exclusion chromatography (e.g., using a desalting column) equilibrated with a suitable storage buffer (e.g., PBS).
Protocol 2: Analysis of Protein Modification by Mass Spectrometry
Mass spectrometry is a crucial tool for confirming the successful modification of the protein and identifying the site of modification.
Procedure:
-
Sample Preparation: a. Take an aliquot of the unlabeled and labeled protein for analysis. b. (Optional) Perform in-solution or in-gel digestion of the protein using a protease such as trypsin. This is necessary for bottom-up proteomic approaches to pinpoint the exact modified residue.
-
Mass Spectrometry Analysis: a. Analyze the intact protein or the digested peptides by Liquid Chromatography-Mass Spectrometry (LC-MS). b. For intact protein analysis, the mass of the labeled protein should increase by the molecular weight of the acetyl-morpholine group (C6H9NO2), which is 127.14 Da (after loss of Br). c. For peptide analysis, identify the peptide containing the modified cysteine residue. The mass of this peptide will be increased by 127.14 Da.
-
Tandem Mass Spectrometry (MS/MS) Analysis: a. To confirm the site of modification, subject the modified peptide to MS/MS analysis. b. Fragmentation of the peptide will generate a series of b- and y-ions. The mass shift of 127.14 Da on a specific fragment ion containing the cysteine residue will confirm the site of modification.
Visualizations
Caption: Experimental workflow for protein modification.
Caption: Mass spectrometry data analysis workflow.
References
Application Notes and Protocols for Thiol Alkylation using 4-(Bromoacetyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions and detailed protocols for the alkylation of thiols using 4-(bromoacetyl)morpholine. This reagent is a valuable tool for the selective modification of cysteine residues in proteins and other thiol-containing molecules, enabling applications in proteomics, drug development, and bioconjugation.
Principle of the Method
The alkylation of a thiol with this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The nucleophilic thiolate anion (-S⁻), formed under appropriate pH conditions, attacks the electrophilic carbon of the bromoacetyl group. This results in the displacement of the bromide ion and the formation of a stable, covalent thioether bond. Due to the reactivity of the bromoacetyl group, this reaction can be performed with high selectivity towards sulfhydryl groups over other nucleophilic functional groups present in biomolecules, such as amines, under controlled conditions.
Key Reaction Parameters
The efficiency and selectivity of the thiol alkylation reaction are influenced by several critical parameters:
-
pH: The reaction rate is highly dependent on the pH of the reaction medium. A higher pH promotes the deprotonation of the thiol group (pKa of cysteine thiol is ~8.5) to the more nucleophilic thiolate anion, thus accelerating the reaction. Optimal reactivity for bromoacetyl groups with thiols is generally observed at a pH range of 8.0 to 9.0.[1][2][3] At pH values below 7.5, the reaction is significantly slower.[1][2]
-
Temperature: The reaction is typically performed at room temperature (20-25°C) or at 4°C. Lower temperatures can be used to slow down the reaction and potentially improve selectivity, especially for sensitive substrates.
-
Solvent: The choice of solvent depends on the solubility of the reactants. Aqueous buffers such as phosphate, HEPES, or Tris are commonly used for protein modifications. For less soluble compounds, a co-solvent like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile may be required.
-
Stoichiometry: A slight to moderate molar excess of this compound over the thiol is generally used to ensure complete alkylation. However, a large excess should be avoided as it can lead to non-specific reactions with other nucleophilic residues like histidine and lysine, particularly at higher pH.[4]
-
Reaction Time: The reaction time can vary from a few minutes to several hours, depending on the pH, temperature, and the specific reactivity of the thiol. Progress of the reaction can be monitored using analytical techniques such as LC-MS.
Comparative Reaction Conditions
The following table summarizes typical reaction conditions for thiol alkylation with bromoacetyl-containing reagents, providing a basis for optimizing protocols with this compound.
| Parameter | Condition | Notes |
| pH | 7.5 - 9.0 | Higher pH increases the reaction rate by favoring thiolate formation.[1][2] |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can be used to control the reaction rate. |
| Solvent | Aqueous Buffer (e.g., Phosphate, HEPES, Tris) | Organic co-solvents (DMF, DMSO, ACN) can be used for solubility.[5][6] |
| Reagent Molar Excess | 1.1 - 10 fold | A large excess may lead to off-target reactions.[4] |
| Reaction Time | 30 minutes - Overnight | Dependent on pH, temperature, and substrate.[5][7][8] |
| Reducing Agent (for proteins) | DTT or TCEP | Used to reduce disulfide bonds prior to alkylation.[5][7] |
| Quenching Agent | L-cysteine, DTT, or 2-mercaptoethanol | Added in excess to consume unreacted alkylating agent.[5] |
Experimental Protocols
Protocol 1: General Procedure for Alkylation of a Thiol-Containing Small Molecule
This protocol describes a general method for the alkylation of a soluble, thiol-containing small molecule with this compound.
Materials:
-
Thiol-containing small molecule
-
This compound
-
Reaction Buffer (e.g., 50 mM sodium phosphate, pH 8.0)
-
Anhydrous DMF or DMSO (if needed for solubility)
-
Quenching solution (e.g., 1 M L-cysteine in reaction buffer)
-
Analytical equipment (e.g., LC-MS, HPLC)
Procedure:
-
Preparation of Reactants:
-
Dissolve the thiol-containing small molecule in the Reaction Buffer to a final concentration of 1-10 mM. If solubility is an issue, a minimal amount of DMF or DMSO can be added.
-
Immediately before use, prepare a stock solution of this compound (e.g., 100 mM) in anhydrous DMF or DMSO.
-
-
Alkylation Reaction:
-
To the stirred solution of the thiol-containing molecule, add the desired molar excess (e.g., 1.1 to 2 equivalents) of the this compound stock solution.
-
Allow the reaction to proceed at room temperature for 1-4 hours. Protect the reaction from light, as haloacetyl compounds can be light-sensitive.[4]
-
Monitor the reaction progress by a suitable analytical method (e.g., LC-MS) until the starting thiol is consumed.
-
-
Quenching the Reaction:
-
Add an excess (e.g., 10-fold molar excess over the initial amount of this compound) of the quenching solution to the reaction mixture.
-
Stir for an additional 30 minutes at room temperature.
-
-
Purification:
-
Purify the product from the reaction mixture using an appropriate technique, such as preparative HPLC or flash chromatography.
-
Protocol 2: Alkylation of Cysteine Residues in a Protein
This protocol provides a method for the selective alkylation of cysteine residues in a protein sample.
Materials:
-
Protein sample
-
Denaturation/Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.5, containing 6 M urea or 2 M guanidine-HCl for denaturation if required)
-
Reducing Agent (e.g., 100 mM DTT or TCEP stock solution)
-
This compound
-
Anhydrous DMF or DMSO
-
Quenching Solution (e.g., 500 mM L-cysteine)
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation and Reduction:
-
Dissolve the protein sample in the Denaturation/Reaction Buffer to a concentration of 1-5 mg/mL.
-
To reduce disulfide bonds, add the reducing agent (DTT or TCEP) to a final concentration of 5-10 mM.
-
Incubate at 37°C for 1 hour.
-
If DTT was used, it must be removed before adding the alkylating agent. This can be achieved using a desalting column equilibrated with the Reaction Buffer (without DTT). TCEP does not need to be removed.[8]
-
-
Alkylation:
-
Prepare a fresh stock solution of this compound (e.g., 100 mM) in anhydrous DMF or DMSO.
-
Add a 5- to 10-fold molar excess of this compound over the total number of cysteine residues in the protein to the reaction mixture.
-
Incubate the reaction in the dark at room temperature for 1-2 hours.
-
-
Quenching:
-
Add the Quenching Solution to a final concentration of 50-100 mM to consume any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.
-
-
Analysis:
-
The modified protein can be analyzed by techniques such as SDS-PAGE, mass spectrometry, or other relevant assays to confirm the modification.
-
Visualizations
Caption: Reaction mechanism of thiol alkylation by this compound.
Caption: Experimental workflow for protein cysteine alkylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Conformational Restriction of Peptides Using Dithiol Bis-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: Cross-linking Studies Using Bifunctional 4-(Bromoacetyl)morpholine Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The use of bifunctional 4-(Bromoacetyl)morpholine analogs as cross-linking agents is not extensively documented in publicly available scientific literature. The following application notes and protocols are based on the established principles of chemical cross-linking and the known reactivity of haloacetyl compounds, which are effective moieties for targeting specific amino acid residues. These guidelines provide a framework for utilizing this compound analogs in protein-protein interaction studies.
Introduction
Bifunctional cross-linking agents are invaluable tools for elucidating protein-protein interactions, characterizing protein complexes, and providing distance constraints for structural modeling.[1][2][3] this compound analogs represent a class of bifunctional cross-linkers with potential utility in these applications. The bromoacetyl group is a reactive moiety that can form stable covalent bonds with nucleophilic amino acid side chains, primarily the sulfhydryl groups of cysteine residues, and to a lesser extent, the imidazole groups of histidine and the amino groups of lysine.
This document provides a detailed overview of the potential applications, experimental protocols, and data interpretation for cross-linking studies using hypothetical bifunctional this compound analogs.
Principle of Cross-linking
Chemical cross-linking coupled with mass spectrometry (XL-MS) is a powerful technique for studying protein conformations and interactions.[4][5] The general workflow involves the covalent linkage of proteins or protein complexes using a bifunctional cross-linker, followed by enzymatic digestion and mass spectrometric analysis to identify the cross-linked peptides.[2][5] This information provides distance constraints between the linked amino acid residues, offering insights into protein structure and interaction interfaces.
A bifunctional this compound analog would likely be a homobifunctional reagent, possessing two bromoacetyl groups connected by a spacer arm. The length and chemical nature of this spacer arm are critical determinants of the cross-linking reach and the solubility of the reagent.
Reaction Mechanism
The primary reaction mechanism of a bromoacetyl group is an SN2 reaction with a nucleophilic amino acid side chain. The most reactive nucleophile in proteins under physiological conditions is the thiolate anion of a cysteine residue.
Data Presentation: Quantitative Cross-linking Analysis
Quantitative cross-linking (qXL-MS) provides information on changes in protein conformations and interactions under different conditions.[4][6][7] This can be achieved using isotopically labeled cross-linkers or label-free quantification methods. The data is typically presented in tables summarizing the identified cross-linked peptides, their positions, and their relative abundance changes.
Table 1: Representative Quantitative Data for a Hypothetical Cross-linking Experiment
| Cross-link ID | Protein 1 | Residue 1 | Protein 2 | Residue 2 | Condition A (Relative Abundance) | Condition B (Relative Abundance) | Fold Change (B/A) | p-value |
| XL-001 | Protein X | Cys-45 | Protein X | Cys-102 | 1.00 | 0.95 | 0.95 | 0.68 |
| XL-002 | Protein X | Cys-45 | Protein Y | His-88 | 1.00 | 2.54 | 2.54 | <0.01 |
| XL-003 | Protein Y | Lys-12 | Protein Z | Cys-210 | 1.00 | 0.45 | 0.45 | <0.05 |
Experimental Protocols
The following are generalized protocols for cross-linking experiments. Optimization of parameters such as cross-linker concentration, incubation time, and temperature is crucial for successful results.
Protocol 1: In Vitro Cross-linking of Purified Proteins
Objective: To identify intra- or inter-molecular cross-links in a purified protein or protein complex.
Materials:
-
Purified protein sample (1-10 mg/mL) in a suitable buffer (e.g., HEPES, phosphate buffer). Note: Avoid buffers containing primary amines (e.g., Tris) or sulfhydryl-containing reagents (e.g., DTT).
-
Bifunctional this compound analog stock solution (10-100 mM in DMSO or DMF).
-
Reaction Buffer: e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5.
-
Quenching Buffer: e.g., 1 M Tris-HCl, pH 7.5, or 1 M Cysteine.
-
SDS-PAGE analysis reagents.
Procedure:
-
Sample Preparation: Ensure the protein sample is in the appropriate reaction buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Cross-linking Reaction:
-
Equilibrate the protein sample to the desired reaction temperature (typically room temperature or 37°C).
-
Add the this compound analog stock solution to the protein sample to achieve a final concentration in the range of 0.1 - 2 mM. A 20- to 500-fold molar excess of the cross-linker to the protein is a common starting point.[8]
-
Incubate the reaction mixture for 30 - 120 minutes with gentle mixing.
-
-
Quenching:
-
Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction.[8]
-
Incubate for 15 minutes at room temperature.
-
-
Analysis:
-
Analyze the cross-linked sample by SDS-PAGE to visualize the formation of higher molecular weight species, which indicates successful cross-linking.
-
For identification of cross-linked residues, proceed to Protocol 3.
-
Protocol 2: In Situ Cross-linking in Cells
Objective: To capture protein-protein interactions within a cellular environment.
Materials:
-
Cultured cells.
-
PBS (Phosphate-Buffered Saline).
-
Bifunctional this compound analog stock solution (10-100 mM in DMSO).
-
Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors).
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5).
Procedure:
-
Cell Preparation:
-
Wash the cultured cells twice with ice-cold PBS.
-
-
Cross-linking Reaction:
-
Add the this compound analog (dissolved in PBS) to the cells at a final concentration of 1-5 mM.
-
Incubate for 10-30 minutes at room temperature or 37°C.
-
-
Quenching:
-
Remove the cross-linking solution and wash the cells twice with PBS containing a quenching agent (e.g., 10-20 mM Tris-HCl).
-
-
Cell Lysis:
-
Lyse the cells using an appropriate lysis buffer containing protease inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the cross-linked proteins.
-
-
Analysis:
-
The cross-linked lysate can be analyzed by western blot to detect shifts in the molecular weight of a target protein or used for immunoprecipitation followed by mass spectrometry analysis (Protocol 3).
-
Protocol 3: Sample Preparation for Mass Spectrometry Analysis
Objective: To digest cross-linked proteins for identification of cross-linked peptides by mass spectrometry.
Materials:
-
Cross-linked protein sample (from Protocol 1 or 2).
-
Denaturing and reducing agents (e.g., urea, DTT).
-
Alkylating agent (e.g., iodoacetamide).
-
Proteolytic enzyme (e.g., trypsin).
-
LC-MS/MS system.
-
Cross-linking analysis software (e.g., pLink, MeroX).[9]
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the cross-linked protein sample in 8 M urea.
-
Reduce disulfide bonds with DTT.
-
Alkylate free cysteines with iodoacetamide.
-
-
Proteolytic Digestion:
-
Dilute the sample to reduce the urea concentration to < 1 M.
-
Add trypsin and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Desalt the peptide mixture using a C18 solid-phase extraction cartridge.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Use specialized software to identify the cross-linked peptides from the MS/MS spectra.
-
Visualizations
Signaling Pathway Investigation
Cross-linking can be used to stabilize transient interactions in signaling pathways, allowing for their identification.
Caption: A hypothetical kinase signaling pathway that can be studied using cross-linking.
Experimental Workflow
The general workflow for a cross-linking experiment followed by mass spectrometry is outlined below.
Caption: A general workflow for protein cross-linking experiments.
Logical Relationship of Cross-linking Data
The identification of cross-linked peptides provides distance constraints that can be used for structural modeling.
Caption: Logical flow from identified cross-links to structural models.
References
- 1. Chemical Cross-Linking for Protein–Protein Interaction Studies | Springer Nature Experiments [experiments.springernature.com]
- 2. Chemical cross-linking for protein-protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. korambiotech.com [korambiotech.com]
- 4. Quantitative interactome analysis with chemical crosslinking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantitative cross-linking/mass spectrometry reveals subtle protein conformational changes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Cross-Linking of Proteins and Protein Complexes | Springer Nature Experiments [experiments.springernature.com]
- 8. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Mass Spectrometry Analysis of Proteins Modified by 4-(Bromoacetyl)morpholine
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(Bromoacetyl)morpholine is an electrophilic reagent designed for the covalent modification of nucleophilic amino acid residues in proteins. As an α-haloacetyl compound, it exhibits high reactivity towards the thiol group of cysteine residues under physiological conditions, forming a stable thioether bond. This specific and irreversible modification makes this compound a valuable chemical probe in the field of chemical proteomics.
The introduction of the acetylmorpholine moiety results in a defined mass shift of +127.063 Da on modified peptides, which can be readily detected by high-resolution mass spectrometry.[1][2] This enables its use in various applications, including:
-
Reactive Cysteine Profiling: Globally identifying accessible and hyper-reactive cysteine residues that play roles in catalysis, redox sensing, or protein structure.[3][4]
-
Target Engagement Studies: Assessing whether a non-covalent drug candidate binds to its target protein by measuring the protection of a specific cysteine from modification by this compound.
-
Covalent Ligand Discovery: Serving as a foundational fragment for developing targeted covalent inhibitors.[5]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in mass spectrometry-based proteomics workflows.
Principle of Modification
The core of this method is the nucleophilic substitution reaction (SN2) between the deprotonated thiol (thiolate) of a cysteine residue and the electrophilic α-carbon of this compound. The bromide ion serves as a good leaving group, facilitating a rapid and irreversible covalent bond formation. While cysteine is the primary target, potential minor side reactions with other nucleophilic residues like histidine, lysine, or methionine can occur, particularly at higher pH or with prolonged incubation times.[6]
Experimental Protocols
The following protocols are designed for standard bottom-up proteomics. They should be optimized for specific experimental goals and sample types.
Protocol 1: In-Solution Alkylation and Digestion for Proteome-Wide Cysteine Profiling
This protocol is for labeling accessible cysteine residues in a complex protein lysate.
Materials:
-
Lysis Buffer: 8 M Urea in 50 mM HEPES, pH 8.2
-
Reducing Agent: 1 M Dithiothreitol (DTT) or 0.5 M Tris(2-carboxyethyl)phosphine (TCEP) stock
-
Alkylation Reagent: 500 mM this compound (BAM) in DMSO (prepare fresh)
-
Quenching Reagent: 1 M DTT
-
Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0
-
Trypsin (mass spectrometry grade)
-
Formic Acid
-
C18 spin columns for desalting
Procedure:
-
Protein Extraction and Denaturation:
-
Lyse cells or homogenize tissue in Lysis Buffer on ice.
-
Clarify lysate by centrifugation (e.g., 16,000 x g for 20 min at 4°C).
-
Determine protein concentration using a compatible assay (e.g., BCA). Take 100 µg to 1 mg of protein for the reaction.
-
-
Reduction:
-
Add DTT to a final concentration of 10 mM (or TCEP to 5 mM).
-
Incubate at 37°C for 1 hour with gentle shaking to reduce all disulfide bonds.[7]
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add freshly prepared this compound solution to a final concentration of 20-40 mM. Note: This concentration may require optimization.
-
Incubate in the dark at room temperature for 45 minutes.[7]
-
-
Quenching:
-
Add DTT to a final concentration of 20 mM to quench any excess this compound.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Preparation for Digestion:
-
Dilute the sample at least 5-fold with 50 mM Ammonium Bicarbonate to reduce the urea concentration to below 1.6 M.
-
-
Proteolytic Digestion:
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio.
-
Incubate overnight (12-16 hours) at 37°C.
-
-
Sample Cleanup:
-
Acidify the peptide solution with formic acid to a final concentration of 1% to stop digestion.
-
Desalt the peptides using C18 spin columns according to the manufacturer's protocol.
-
Elute the peptides and dry them completely in a vacuum centrifuge.
-
Store dried peptides at -80°C until LC-MS/MS analysis.
-
Protocol 2: Competitive Alkylation for Target Engagement Studies
This protocol is used to determine if a compound of interest binds to a specific cysteine, thereby protecting it from alkylation by this compound.
Procedure:
-
Protein Extraction:
-
Lyse cells in a non-denaturing buffer (e.g., PBS with protease inhibitors) to maintain native protein conformations.
-
Clarify lysate and quantify protein concentration.
-
-
Competitive Binding:
-
Aliquot the native lysate into at least two tubes (e.g., 500 µg each).
-
To the "Treated" tube, add your compound of interest to the desired final concentration.
-
To the "Control" tube, add an equivalent volume of vehicle (e.g., DMSO).
-
Incubate both samples under conditions appropriate for compound binding (e.g., 1 hour at 37°C).
-
-
Probe Labeling:
-
Add this compound to both tubes to a final concentration of 1 mM. Note: A lower, sub-saturating concentration of the probe is often used to increase the dynamic range for detecting protection.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Denaturation, Reduction, and Digestion:
-
Add Urea to a final concentration of 8 M to denature all proteins.
-
Proceed with the reduction, quenching, digestion, and cleanup steps as described in Protocol 1 (Steps 2, 4-7) . Note: The main alkylation step is skipped as labeling was already performed on native proteins. A standard alkylating agent like iodoacetamide can be added after reduction to block any remaining free cysteines if desired.
-
Mass Spectrometry & Data Analysis
LC-MS/MS Analysis:
-
Resuspend dried peptides in a suitable solvent (e.g., 0.1% formic acid, 2% acetonitrile in water).
-
Analyze peptides using a high-resolution Orbitrap or Q-TOF mass spectrometer coupled to a nano-flow HPLC system.
-
Use a standard data-dependent acquisition (DDA) method, acquiring MS1 scans followed by MS/MS scans of the most abundant precursor ions.[3]
Database Search Parameters:
-
Search the raw data against a relevant protein database (e.g., UniProt Human).
-
Enzyme: Trypsin, allowing up to 2 missed cleavages.
-
Fixed Modification: Carbamidomethyl (C) if iodoacetamide was used for blocking.
-
Variable Modifications:
-
Oxidation (M)
-
Acetyl (Protein N-term)
-
Acetylmorpholine (C): +127.06336 Da
-
-
Precursor Mass Tolerance: 10 ppm
-
Fragment Mass Tolerance: 0.02 Da
Data Presentation
Quantitative data should be presented in clear, tabular formats to facilitate interpretation. The following tables provide examples using hypothetical data.
Table 1: Example Data from a Competitive Target Engagement Experiment
This table shows the relative abundance of modified peptides from a control (Vehicle) and a drug-treated sample. A significant decrease in the ratio indicates the drug is binding to and protecting the cysteine residue.
| Protein | UniProt ID | Peptide Sequence | Cys Position | Log2(Treated/Control) Ratio | p-value |
| Bruton's tyrosine kinase | Q06187 | LANNIEC LAK | 481 | -3.5 | 0.001 |
| Aldehyde dehydrogenase | P30837 | FQIGC QETR | 302 | -0.2 | 0.85 |
| Peroxiredoxin-1 | Q06830 | DGVFTFVC TEK | 172 | -0.5 | 0.43 |
| GAPDH | P04406 | VVDLTC R | 152 | -0.1 | 0.91 |
| Data is hypothetical and for illustrative purposes only. |
Table 2: Example Data from a Proteome-Wide Cysteine Reactivity Profile
This table lists unique cysteine sites identified as modified by this compound in a single analysis of a cell lysate.
| Protein | UniProt ID | Peptide Sequence | Cys Position | Precursor m/z | Precursor Charge | MS/MS Scan # |
| 14-3-3 protein zeta | P63104 | YLAEVATGEKRRC K | 192 | 678.3542 | 3+ | 15482 |
| HSP90-alpha | P07900 | IGQFGVGFYSAYLVAEC K | 642 | 801.7411 | 3+ | 21987 |
| Pyruvate kinase | P14618 | GKIC NLK | 358 | 449.2637 | 2+ | 18830 |
| Enolase 1 | P06733 | VIGMDVAASEFYRNGKYDLDFKSPDDPSRYITGDQLGALC AK | 247 | 1201.5589 | 4+ | 30115 |
| Data is hypothetical and for illustrative purposes only. |
Logical Diagram for Data Interpretation
The final step is to interpret the results from the database search to generate a high-confidence list of modified sites.
References
- 1. benchchem.com [benchchem.com]
- 2. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Reactive-cysteine profiling for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical proteomic identification of functional cysteines with atypical electrophile reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cysteine Labeling with 4-(Bromoacetyl)morpholine
Welcome to the technical support center for selective cysteine labeling using 4-(Bromoacetyl)morpholine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their labeling experiments for enhanced selectivity and efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for selective cysteine labeling with this compound?
The optimal pH for labeling cysteine residues with this compound is a balance between reaction efficiency and selectivity. The reactivity of the bromoacetyl group with the thiol side chain of cysteine is significantly influenced by pH. Generally, a slightly basic pH is required for the deprotonation of the cysteine thiol group to the more nucleophilic thiolate anion, which then reacts with the bromoacetyl group.
For high chemoselectivity, a pH range of 7.0 to 8.0 is often recommended. While the reaction rate increases at higher pH values (e.g., pH 9.0), the risk of non-specific labeling of other nucleophilic amino acid residues, such as lysine and histidine, also increases.[1][2] At a pH above 7.5, free primary amino groups can begin to compete with thiols for reaction with the bromoacetyl group.
Q2: I am observing significant non-specific labeling of other amino acids. How can I improve the selectivity for cysteine?
Non-specific labeling is a common issue, particularly at elevated pH levels. Here are several strategies to enhance cysteine selectivity:
-
Optimize the pH: As mentioned above, lowering the pH to a range of 7.0-7.5 can significantly reduce the reactivity of other nucleophilic residues like lysine and histidine, whose side chains are more likely to be protonated and therefore less reactive at this pH.
-
Control Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize non-specific reactions. It is advisable to perform a time-course experiment to determine the optimal incubation period that allows for sufficient cysteine labeling while minimizing off-target reactions.
-
Reagent Concentration: Using the lowest effective concentration of this compound can also help to improve selectivity. A common starting point is a 10-fold molar excess of the labeling reagent over the protein, which can be further optimized.
-
Quenching the Reaction: After the desired reaction time, quench any unreacted this compound with a small molecule thiol, such as dithiothreitol (DTT) or 2-mercaptoethanol, to prevent further non-specific labeling during subsequent sample processing.
Q3: My cysteine labeling efficiency is very low. What could be the cause and how can I improve it?
Low labeling efficiency can be attributed to several factors:
-
Suboptimal pH: If the pH of your reaction buffer is too low (e.g., below 7.0), the cysteine thiol group will be predominantly protonated, rendering it less nucleophilic and significantly slowing down the reaction rate. Consider increasing the pH to the 7.5-8.0 range.
-
Cysteine Accessibility: The target cysteine residue may be buried within the protein structure and not accessible to the labeling reagent. Ensure that the protein is properly folded and that the target cysteine is solvent-exposed. In some cases, partial denaturation of the protein might be necessary, but this should be done with caution as it can lead to non-specific labeling of newly exposed residues.
-
Disulfide Bond Formation: The target cysteine may have formed a disulfide bond with another cysteine residue, rendering it unreactive. It is crucial to reduce any disulfide bonds prior to the labeling reaction using a reducing agent like DTT or TCEP (tris(2-carboxyethyl)phosphine). TCEP is often preferred as it does not contain a thiol group that could react with the bromoacetyl reagent. Ensure that the reducing agent is completely removed before adding the this compound.
-
Reagent Instability: Ensure that your stock solution of this compound is fresh, as haloacetyl compounds can be susceptible to hydrolysis, especially at higher pH.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during cysteine labeling experiments with this compound.
Data Presentation: pH Effects on Cysteine Labeling
| pH Range | Reaction Rate with Cysteine | Selectivity for Cysteine | Potential for Non-specific Labeling (Lys, His) | Recommendations |
| 6.0 - 7.0 | Slow | High | Low | Recommended for applications requiring very high selectivity, but be prepared for longer reaction times or the need for higher reagent concentrations. |
| 7.0 - 8.0 | Moderate to Fast | Good | Moderate | Generally the optimal range for a good balance between labeling efficiency and selectivity.[3] |
| 8.0 - 9.0 | Fast | Decreased | High | Use with caution.[1][2] May be suitable for very rapid labeling, but thorough characterization of non-specific labeling is essential. |
Experimental Protocols
Protocol 1: General Procedure for Selective Cysteine Labeling
-
Protein Preparation and Reduction:
-
Dissolve the protein in a suitable buffer (e.g., 50 mM phosphate buffer) at a concentration of 1-10 mg/mL.
-
To reduce any existing disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature.
-
Remove the TCEP using a desalting column or buffer exchange spin column equilibrated with the desired reaction buffer (pH 7.0-8.0).
-
-
Labeling Reaction:
-
Prepare a fresh stock solution of this compound in a water-miscible organic solvent such as DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the this compound solution to the reduced protein solution. The final concentration of the organic solvent should typically be less than 5% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 2 hours. Protect the reaction from light if the morpholine derivative is light-sensitive.
-
-
Quenching and Purification:
-
Quench the reaction by adding a 100-fold molar excess of DTT or 2-mercaptoethanol and incubate for 15 minutes.
-
Remove the excess unreacted labeling reagent and quenching agent by size-exclusion chromatography, dialysis, or a desalting column.
-
-
Analysis:
-
Confirm the successful labeling of the protein using techniques such as mass spectrometry (to check for the expected mass shift) or SDS-PAGE (if the label is fluorescent or tagged).
-
Visualizations
Diagram 1: Reaction Mechanism of Cysteine Labeling
Caption: Mechanism of cysteine alkylation by this compound.
Diagram 2: Troubleshooting Workflow for Cysteine Labeling
References
- 1. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pH-Dependent Fluorescent Probe That Can Be Tuned for Cysteine or Homocysteine - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions of 4-(Bromoacetyl)morpholine with other amino acids
Welcome to the technical support center for 4-(Bromoacetyl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this reagent, with a particular focus on troubleshooting potential side reactions with amino acids.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is an electrophilic reagent primarily used for the alkylation of nucleophilic residues on proteins and peptides. Its bromoacetyl group is highly reactive towards the sulfhydryl (thiol) group of cysteine residues, forming a stable thioether bond. This makes it a valuable tool for site-specific protein modification, cross-linking, and the development of covalent inhibitors.[1][2][3][4]
Q2: Can this compound react with amino acids other than cysteine?
Yes, while highly preferential for cysteine, the bromoacetyl moiety can exhibit reactivity with other nucleophilic amino acid side chains, especially under certain experimental conditions. These potential side reactions can occur with:
-
Histidine: The imidazole ring of histidine can be alkylated.
-
Lysine: The ε-amino group of lysine can be a target, particularly at higher pH values where it is deprotonated and more nucleophilic.
-
Methionine: The thioether side chain of methionine can be alkylated to form a sulfonium ion.
-
N-terminus: The α-amino group at the N-terminus of a protein or peptide can also be a site of modification.
Q3: My protein precipitates after labeling with this compound. What could be the cause?
Protein precipitation during or after labeling can be attributed to several factors:
-
Over-labeling: Modification of multiple amino acid residues can alter the protein's isoelectric point (pI), charge distribution, and overall hydrophobicity, leading to aggregation and precipitation.
-
Solvent Incompatibility: If this compound is dissolved in an organic solvent like DMSO or DMF, adding a large volume of this stock to your aqueous protein solution can cause the protein to precipitate.
-
Conformational Changes: Modification of critical residues can induce conformational changes that expose hydrophobic patches, leading to aggregation.
Q4: How can I confirm that I have labeled the intended cysteine residue?
Confirmation of site-specific labeling is crucial. The most common and effective method is mass spectrometry (MS). By digesting the labeled protein with a protease (e.g., trypsin) and analyzing the resulting peptides by LC-MS/MS, you can identify the modified peptide and pinpoint the exact amino acid residue that has been alkylated by this compound.[5][6] The mass of the morpholinoacetyl group (127.06 Da) will be added to the modified residue.
Q5: What is the optimal pH for reacting this compound with cysteine?
For selective labeling of cysteine, the reaction is typically performed at a pH range of 7.0-8.5. In this range, the cysteine thiol group (pKa ~8.5) is sufficiently deprotonated to its more nucleophilic thiolate form, while the ε-amino group of lysine (pKa ~10.5) remains largely protonated and less reactive.[7] Reactions at higher pH (>8.5) will increase the rate of reaction with cysteine but also significantly increase the likelihood of side reactions with lysine.
Troubleshooting Guides
Problem 1: Low Labeling Efficiency
Symptoms:
-
Low signal from a reporter tag attached via the morpholine moiety.
-
Mass spectrometry data shows a high percentage of unmodified protein.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Reagent | Increase the molar excess of this compound. A common starting point is a 10- to 20-fold molar excess over the protein. |
| Inaccessible Cysteine | The target cysteine may be buried within the protein structure. Try adding a mild denaturant (e.g., 0.1% SDS, 1-2 M urea) to partially unfold the protein and increase accessibility. |
| Incorrect pH | Ensure the reaction buffer is within the optimal pH range of 7.0-8.5 for cysteine labeling. Verify the pH of your buffer before starting the reaction. |
| Presence of Reducing Agents | Reducing agents like DTT or β-mercaptoethanol in your protein sample will compete for the bromoacetyl group. Remove these by dialysis, desalting columns, or buffer exchange prior to labeling. |
| Reagent Instability | Prepare fresh solutions of this compound for each experiment, as it can hydrolyze in aqueous solutions over time. |
Problem 2: Suspected Off-Target Labeling
Symptoms:
-
Unexpected changes in protein activity or function.
-
Mass spectrometry data indicates modification of non-cysteine residues.
Possible Causes and Solutions:
| Cause | Solution |
| High pH | Lower the reaction pH to 7.0-7.5 to decrease the nucleophilicity of lysine's primary amine and histidine's imidazole ring. |
| High Reagent Concentration | Reduce the molar excess of this compound. Titrate the reagent concentration to find the lowest effective amount that provides sufficient cysteine labeling with minimal side reactions. |
| Prolonged Reaction Time | Decrease the incubation time. Perform a time-course experiment to determine the optimal reaction time for cysteine labeling before significant off-target modification occurs. |
| Reactive Non-Cysteine Residues | Some proteins may have hyper-reactive lysine or histidine residues due to their local microenvironment. If lowering pH and reagent concentration is not sufficient, consider site-directed mutagenesis of the target cysteine to a non-reactive residue as a negative control to confirm off-target effects. |
Experimental Protocols
Protocol 1: Assessing Labeling Specificity by Mass Spectrometry
This protocol outlines a general workflow to identify the sites of modification by this compound.
1. Protein Labeling:
- Dissolve your protein in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
- Add a 10-fold molar excess of this compound (from a fresh stock in DMSO or DMF).
- Incubate at room temperature for 1-2 hours.
- Quench the reaction by adding a small molecule thiol like β-mercaptoethanol or N-acetylcysteine to a final concentration of ~10 mM.
2. Sample Preparation for Mass Spectrometry:
- Remove excess reagent and buffer components by buffer exchange or protein precipitation (e.g., acetone precipitation).
- Resuspend the protein in a denaturing buffer (e.g., 8 M urea in 50 mM ammonium bicarbonate).
- Reduce disulfide bonds with DTT and alkylate the remaining free cysteines with iodoacetamide (this step is to cap any unreacted cysteines).
- Dilute the urea concentration to <1 M and digest the protein with trypsin overnight at 37 °C.
3. LC-MS/MS Analysis:
- Acidify the peptide mixture with formic acid.
- Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4. Data Analysis:
- Search the MS/MS data against the sequence of your protein using a database search engine (e.g., Mascot, Sequest, MaxQuant).
- Include a variable modification corresponding to the mass of the morpholinoacetyl group (+127.0633 Da) on all potential nucleophilic residues (C, H, K, M, N-terminus).
- Manually inspect the spectra of modified peptides to confirm the site of modification.
Protocol 2: Optimizing Reaction Conditions to Minimize Side Reactions
This protocol helps to determine the optimal pH and reagent concentration for selective cysteine labeling.
1. Set up Parallel Reactions:
- Prepare a series of reactions with your protein at a constant concentration.
- pH Gradient: Set up reactions at different pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5) while keeping the molar excess of this compound constant (e.g., 10-fold).
- Concentration Gradient: At the optimal pH determined above (e.g., 7.5), set up reactions with varying molar excesses of the reagent (e.g., 2-fold, 5-fold, 10-fold, 20-fold, 50-fold).
2. Reaction and Analysis:
- Incubate all reactions for a fixed time (e.g., 1 hour) at room temperature.
- Quench the reactions as described in Protocol 1.
- Analyze a small aliquot of each reaction by SDS-PAGE to check for protein precipitation.
- Prepare the remaining samples for LC-MS/MS analysis as described in Protocol 1.
3. Data Evaluation:
- Quantify the extent of modification on cysteine versus other amino acids (lysine, histidine, etc.) for each condition.
- Plot the percentage of modification at each site as a function of pH and reagent concentration.
- Select the conditions that provide the highest level of cysteine modification with the lowest level of off-target modifications.
Visualizations
Caption: Workflow for Assessing Labeling Specificity.
References
- 1. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]
- 2. Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides - Google Patents [patents.google.com]
- 4. Synthesis of N alpha-(tert-butoxycarbonyl)-N epsilon-[N-(bromoacetyl)-beta-alanyl]-L-lysine: its use in peptide synthesis for placing a bromoacetyl cross-linking function at any desired sequence position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Context‐Dependence of the Reactivity of Cysteine and Lysine Residues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Post-Reaction Cleanup of 4-(Bromoacetyl)morpholine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in the effective removal of unreacted 4-(Bromoacetyl)morpholine from your protein samples.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound from my protein sample?
Unreacted this compound is a reactive alkylating agent. If not removed, it can lead to non-specific modifications of your protein, potentially causing aggregation or altering its biological activity. Furthermore, residual small molecules can interfere with downstream applications such as mass spectrometry, immunoassays, and functional studies by reacting with other components in your experimental system.[1][2][3][4]
Q2: What are the primary methods for removing small molecules like this compound from protein samples?
The three most common and effective methods leverage the size difference between the protein and the small molecule. These are:
-
Dialysis: This technique involves the passive diffusion of small molecules across a semi-permeable membrane with a specific molecular weight cutoff (MWCO).[5][6]
-
Size Exclusion Chromatography (SEC): Also known as gel filtration, this method separates molecules based on their size as they pass through a column packed with a porous resin.[7][8]
-
Tangential Flow Filtration (TFF): This is a rapid filtration method where the sample solution flows parallel to a membrane surface, allowing smaller molecules to pass through the membrane while retaining larger molecules.[9][10][11]
Q3: How do I choose the best method for my specific experiment?
The optimal method depends on several factors, including your protein's stability and concentration, the required final purity, the sample volume, and the available equipment. The table below provides a comparative overview to aid in your decision-making process.
Q4: Can I combine different methods for improved purity?
Yes, combining methods can be highly effective. For instance, you could perform an initial bulk removal of this compound using dialysis, followed by a final polishing step with size exclusion chromatography to achieve a high degree of purity.[7]
Method Comparison
| Feature | Dialysis | Size Exclusion Chromatography (SEC) | Tangential Flow Filtration (TFF) |
| Principle | Passive diffusion across a semi-permeable membrane.[2][5] | Separation by size as molecules pass through a porous resin.[7][8] | Size-based separation via filtration with cross-flow.[9][11] |
| Processing Time | Slow (12-48 hours, with buffer changes).[1][12] | Fast (minutes to a few hours).[3] | Very Fast (minutes to hours).[10] |
| Sample Volume | Wide range (µL to Liters).[13] | Limited by column size (typically mL). | Wide range (mL to thousands of Liters).[10] |
| Protein Recovery | Generally high (>90%), but can be lower for dilute samples.[14] | High (>95%). | Very high (>98%).[9] |
| Removal Efficiency | High, dependent on buffer exchange volume and frequency.[12] | Very high. | Very high, dependent on diafiltration volumes. |
| Key Advantage | Simple, requires minimal specialized equipment.[2] | High resolution and speed.[15] | Rapid, scalable, and can concentrate the sample.[9][10] |
| Key Disadvantage | Time-consuming, potential for sample dilution.[5] | Can dilute the sample, potential for column clogging.[16] | Requires specialized equipment, potential for membrane fouling.[9] |
Experimental Workflows
Logical Decision-Making for Method Selection
Caption: Decision tree for selecting the appropriate removal method.
General Experimental Workflow
Caption: A generalized workflow for post-reaction purification.
Detailed Experimental Protocols
Dialysis
This protocol is suitable for removing this compound from protein samples of various volumes.
Materials:
-
Dialysis tubing or cassette with a Molecular Weight Cut-Off (MWCO) at least 10-fold lower than the molecular weight of your protein.
-
Dialysis buffer (a buffer in which your protein is stable).
-
Stir plate and stir bar.
-
Beaker or container large enough to hold the dialysis buffer.
Procedure:
-
Prepare the Dialysis Membrane: Cut the dialysis tubing to the desired length and hydrate it according to the manufacturer's instructions. This usually involves soaking in distilled water or a specific buffer.
-
Load the Sample: Pipette your protein sample into the dialysis tubing/cassette, leaving some space at the top.
-
Seal the Tubing/Cassette: Securely close both ends of the dialysis tubing with clips, or ensure the cassette is properly sealed.
-
Dialysis: Place the sealed tubing/cassette into a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume).[12] Place the beaker on a stir plate and add a stir bar to ensure continuous mixing of the buffer.[2]
-
Incubation: Perform the dialysis at 4°C to maintain protein stability. Allow it to proceed for 2-4 hours.[1]
-
Buffer Exchange: Change the dialysis buffer. Repeat this step at least two more times. For optimal removal, an overnight dialysis after the second buffer change is recommended.[1][12]
-
Sample Recovery: Carefully remove the tubing/cassette from the buffer and extract your purified protein sample.
Size Exclusion Chromatography (SEC)
This method is ideal for rapid cleanup and buffer exchange of smaller sample volumes.
Materials:
-
Pre-packed desalting column or SEC column with a fractionation range appropriate for your protein.
-
Chromatography system (e.g., FPLC) or a centrifuge for spin columns.
-
Equilibration/elution buffer.
-
Collection tubes.
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of your desired buffer. This removes the storage solution and ensures the resin is in the correct buffer environment.[15]
-
Sample Preparation: Centrifuge your protein sample at high speed (e.g., >10,000 x g) for 10-15 minutes to remove any aggregates or particulates.[17]
-
Sample Loading: Load the clarified protein sample onto the column. The sample volume should not exceed 5% of the total column volume for high-resolution separation.
-
Elution: Begin the elution with the equilibration buffer at the recommended flow rate. The larger protein molecules will travel faster through the column and elute first.[7][8] The smaller this compound molecules will enter the pores of the resin and elute later.
-
Fraction Collection: Collect fractions as the protein elutes from the column. Monitor the elution profile using a UV detector at 280 nm.
-
Pooling Fractions: Pool the fractions containing your purified protein.
Tangential Flow Filtration (TFF)
TFF is highly suitable for processing larger sample volumes and for applications where sample concentration is also desired.
Materials:
-
TFF system with a pump and a membrane cassette.
-
Membrane with an MWCO that is 3-6 times lower than the molecular weight of your protein.[10]
-
Diafiltration buffer.
-
Reservoir for the sample and buffer.
Procedure:
-
System Preparation: Assemble the TFF system and install the membrane cassette according to the manufacturer's instructions.
-
Membrane Equilibration: Flush the system with water and then with the diafiltration buffer to remove any storage solutions and to wet the membrane.
-
Sample Loading: Add your protein sample to the reservoir.
-
Concentration (Optional): If you wish to concentrate your sample, begin circulating it through the system and allow the permeate (containing buffer and small molecules) to be removed.
-
Diafiltration: Once the desired concentration is reached (or from the start if no concentration is needed), begin adding the diafiltration buffer to the reservoir at the same rate that the permeate is being removed. This process, known as constant volume diafiltration, effectively washes out the this compound.
-
Buffer Exchange Volume: For efficient removal, perform at least 5-7 diavolumes (one diavolume is equal to the volume of the sample in the reservoir).
-
Sample Recovery: Once the diafiltration is complete, stop the pump and recover your purified and buffer-exchanged protein from the system.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Protein Recovery | Dialysis: Protein precipitated due to incorrect buffer conditions (pH, low salt).[18][19] Protein adsorbed to the dialysis membrane.[14] | Dialysis: Ensure the dialysis buffer has the appropriate pH and a sufficient salt concentration (e.g., 150 mM NaCl) to maintain protein solubility.[18] For dilute samples, consider adding a carrier protein like BSA.[14] |
| SEC: Protein is interacting with the column resin. The sample is too viscous.[16] | SEC: Increase the salt concentration in the elution buffer to minimize ionic interactions.[15] Dilute the sample if it is too concentrated.[16] | |
| TFF: The transmembrane pressure is too high, leading to protein aggregation on the membrane. | TFF: Optimize the transmembrane pressure and cross-flow rate to minimize the formation of a gel layer on the membrane surface.[11] | |
| Incomplete Removal of this compound | Dialysis: Insufficient buffer volume or number of buffer changes.[14] The dialysis time was too short. | Dialysis: Increase the volume of the dialysis buffer and the frequency of buffer changes.[2] Extend the dialysis time, including an overnight step.[1] |
| SEC: The column is too short for adequate separation. The flow rate is too high. | SEC: Use a longer column for better resolution. Reduce the flow rate to allow for more efficient separation.[16] | |
| TFF: Insufficient diafiltration volumes were used. | TFF: Increase the number of diavolumes (typically 5-7) to ensure complete removal of the small molecule. | |
| Protein Aggregation | The removal of this compound has altered the buffer conditions, causing the protein to become unstable. Residual this compound is causing non-specific cross-linking. | Screen different buffer conditions (pH, ionic strength, additives like glycerol) to find one that maintains protein stability post-purification. Ensure complete removal of the reactant to prevent further modification. |
| Clogged SEC Column or TFF Membrane | The protein sample contains precipitates or aggregates. | Centrifuge and filter the sample through a 0.22 µm filter before loading it onto the column or into the TFF system.[15][17] |
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 3. Small Molecule and Biotin Removal | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Protein Purification: Techniques and Protocols Explained | Technology Networks [technologynetworks.com]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. Dialysis and concentration of protein solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. bio-rad.com [bio-rad.com]
- 9. Tangential Flow Filtration (TFF) - Use in Bioprocess Development [celignis.com]
- 10. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 11. repligen.com [repligen.com]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 14. Protein Dialysis, Desalting, and Concentration Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 16. cytivalifesciences.com [cytivalifesciences.com]
- 17. Sample Preparation for Size Exclusion Chromatography [sigmaaldrich.com]
- 18. agrisera.com [agrisera.com]
- 19. researchgate.net [researchgate.net]
4-(Bromoacetyl)morpholine stability and storage conditions
This technical support guide provides essential information on the stability, storage, and handling of 4-(Bromoacetyl)morpholine, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and longevity of this compound, it is crucial to store it under the recommended conditions. Improper storage can lead to degradation and affect experimental outcomes.[1]
Q2: What is the physical appearance of this compound?
A2: this compound is typically a brown to colorless oil or liquid.[1] A significant change in color may indicate degradation.
Q3: What is the expected purity of commercially available this compound?
A3: Commercially, this compound is generally available with a purity of 96% or higher.[2] A certificate of analysis (CoA) can be requested from the supplier for lot-specific purity information.[1]
Q4: What are the primary degradation pathways for this compound?
A4: The most probable degradation pathway for this compound is hydrolysis of the reactive bromoacetyl group. This can occur in the presence of moisture, leading to the formation of 4-(hydroxyacetyl)morpholine and hydrobromic acid. The amide bond within the morpholine ring is generally more stable. Alpha-bromo acetyl compounds are known to be susceptible to nucleophilic substitution.[3][4]
Q5: What are the hazardous decomposition products of this compound?
A5: Upon combustion, this compound can decompose to produce hazardous gases, including carbon oxides (CO, CO₂), hydrogen bromide (HBr), and nitrogen oxides (NOx).[5][6][7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low reaction yield or no product formation | Degradation of this compound due to improper storage or handling. | - Ensure the reagent was stored at 2-8°C under an inert atmosphere. - Minimize exposure to air and moisture during handling. - Use a fresh vial of the reagent if degradation is suspected. - Verify the purity of the reagent using a suitable analytical method like HPLC. |
| Incompatibility with reaction conditions (e.g., presence of water or other nucleophiles). | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Consider that other nucleophiles in the reaction mixture may compete with the target substrate. | |
| Formation of unexpected side products | Reaction with impurities in the this compound or solvent. | - Confirm the purity of all starting materials. - Purify solvents and other reagents if necessary. |
| The bromoacetyl group is reacting with other functional groups on the starting material. | - Protect sensitive functional groups on your substrate before reacting with this compound. | |
| Inconsistent results between experiments | Variable quality or degradation of this compound. | - Use this compound from the same lot for a series of experiments. - Re-evaluate the purity of the reagent if it has been stored for an extended period or if the container has been opened multiple times. |
Data Presentation
Table 1: Storage and Handling Summary for this compound
| Parameter | Recommendation | Source(s) |
| Storage Temperature | 2°C to 8°C (Refrigerated) | [1] |
| Storage Atmosphere | Inert gas (e.g., Nitrogen, Argon) | [1] |
| Container | Tightly-closed container | [5] |
| Storage Area | Cool, dry, and well-ventilated | [5] |
| Incompatible Materials | Strong oxidizing agents | [5][6][7] |
| Handling Precautions | Avoid contact with skin and eyes; use in a well-ventilated area; wash hands thoroughly after handling. | [5] |
Experimental Protocols
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30-31 min: 80-20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm (Note: The optimal wavelength should be determined experimentally)
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL in Methanol
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for experiments using this compound.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. calpaclab.com [calpaclab.com]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. Separation of Benzonitrile, 4-(bromoacetyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. helixchrom.com [helixchrom.com]
- 10. benchchem.com [benchchem.com]
Improving the specificity of 4-(Bromoacetyl)morpholine for cysteine residues
Welcome to the technical support center for the use of 4-(Bromoacetyl)morpholine in specific cysteine residue labeling. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions for common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for cysteine modification?
A1: this compound is a haloacetyl-containing compound used for the covalent modification of proteins. It is particularly useful for targeting cysteine residues. The bromoacetyl group is an electrophile that reacts with the nucleophilic thiol group of a cysteine side chain via an alkylation reaction, forming a stable thioether bond. This specificity arises because cysteine is one of the most nucleophilic amino acids in proteins, especially at physiological pH.[1][2]
Q2: What are the potential off-target amino acid residues for this compound?
A2: While this compound is relatively specific for cysteine, off-target reactions can occur with other nucleophilic amino acid residues. The most common off-targets are the imidazole ring of histidine and the ε-amino group of lysine.[3] Methionine can also be a potential, though less common, target for alkylation.[4] The likelihood of these side reactions increases with higher pH, higher reagent concentrations, and longer reaction times.
Q3: How does pH affect the specificity of the labeling reaction?
A3: The pH of the reaction buffer is a critical factor in determining the specificity of this compound for cysteine residues. The reactivity of the cysteine thiol group is dependent on its deprotonation to the more nucleophilic thiolate anion. The pKa of the cysteine thiol is typically around 8.3-8.5, but can be lower in certain protein microenvironments.[5]
-
At neutral to slightly acidic pH (6.5-7.5): Cysteine modification is generally favored. The side chains of lysine (pKa ~10.5) and histidine (pKa ~6.0) are more likely to be protonated and therefore less nucleophilic, reducing the rate of off-target reactions.
-
At alkaline pH (>8.0): While the cysteine thiol is more reactive, the lysine side chain becomes deprotonated and more nucleophilic, increasing the likelihood of off-target labeling.[2]
Q4: What is a typical molar excess of this compound to use for labeling?
A4: A 10- to 20-fold molar excess of the labeling reagent over the protein is a common starting point for labeling experiments.[6] However, the optimal concentration depends on the specific protein, the number of accessible cysteine residues, and the reaction conditions. It is highly recommended to perform a titration experiment to determine the lowest concentration of this compound that provides sufficient labeling of the target cysteine(s) while minimizing off-target modifications.
Troubleshooting Guides
Issue 1: Low Labeling Efficiency of Target Cysteine
| Possible Cause | Troubleshooting Step |
| Incomplete reduction of disulfide bonds | Ensure that all disulfide bonds are fully reduced to free thiols prior to labeling. This can be achieved by incubating the protein with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). TCEP is often preferred as it does not contain a thiol group and therefore does not need to be removed before adding the haloacetyl reagent.[6] |
| Inaccessible cysteine residue | The target cysteine may be buried within the protein structure. Consider performing the labeling reaction under denaturing conditions (e.g., in the presence of urea or guanidinium chloride) to expose the residue. |
| Suboptimal pH | The pH of the reaction buffer may not be optimal for the reactivity of your specific cysteine residue. Perform the labeling reaction at a range of pH values (e.g., 6.5, 7.4, 8.0) to find the optimal condition. |
| Degraded this compound | Ensure the reagent is fresh and has been stored properly. Prepare stock solutions fresh before use. |
Issue 2: Non-Specific (Off-Target) Labeling
| Possible Cause | Troubleshooting Step |
| High pH of reaction buffer | Lower the pH of the reaction buffer to a range of 6.5-7.5 to decrease the nucleophilicity of lysine and histidine side chains. |
| Excessive concentration of this compound | Reduce the molar excess of the labeling reagent. Perform a concentration titration to find the optimal balance between on-target labeling and off-target modification. |
| Prolonged reaction time | Shorten the incubation time. A time-course experiment can help determine the point at which cysteine labeling is complete and off-target reactions become more prevalent. |
| Presence of other highly reactive nucleophiles | If the protein sample contains other highly nucleophilic small molecules, they may compete with cysteine for labeling. Ensure the protein sample is sufficiently pure. |
Quantitative Data Summary
The following table provides a representative summary of the relative reaction rates of a generic haloacetyl compound with different amino acid residues as a function of pH. The data is illustrative and the actual rates for this compound may vary.
| Amino Acid | pKa of Side Chain | Relative Reactivity at pH 7.0 | Relative Reactivity at pH 8.5 |
| Cysteine | ~8.3 | +++ | +++++ |
| Histidine | ~6.0 | ++ | ++ |
| Lysine | ~10.5 | + | +++ |
| Methionine | N/A | + | + |
Key: + represents a low relative reactivity, while +++++ represents a high relative reactivity.
Experimental Protocols
Protocol 1: Optimizing pH for Cysteine-Specific Labeling
This protocol is designed to identify the optimal pH for labeling a target protein with this compound while minimizing off-target reactions.
-
Protein Preparation:
-
Prepare a stock solution of the purified protein in a buffer at a neutral pH (e.g., 50 mM phosphate buffer, pH 7.0).
-
If the protein contains disulfide bonds, reduce them by adding a 10-fold molar excess of TCEP and incubating at room temperature for 1 hour.
-
-
pH Screening:
-
Prepare a series of reaction buffers with different pH values (e.g., 50 mM phosphate buffer at pH 6.5, 7.0, 7.5, and 8.0).
-
For each pH, set up a labeling reaction by adding a 10-fold molar excess of this compound to the protein solution.
-
Incubate the reactions at room temperature for 1 hour.
-
-
Quenching:
-
Stop the reaction by adding a 100-fold molar excess of a quenching reagent like L-cysteine or β-mercaptoethanol to consume any unreacted this compound.
-
-
Analysis:
-
Analyze the samples by mass spectrometry to determine the extent of labeling at the target cysteine residue and to identify any off-target modifications.
-
Protocol 2: Assessing Off-Target Labeling Using a Blocking Agent
This protocol uses a highly cysteine-specific reagent to block cysteine residues before labeling with this compound, allowing for the assessment of off-target labeling.
-
Protein Preparation:
-
Prepare two aliquots of the purified and reduced protein.
-
-
Blocking Step:
-
To one aliquot (the "blocked" sample), add a 20-fold molar excess of N-ethylmaleimide (NEM), a highly cysteine-specific reagent, and incubate at room temperature for 1 hour in a buffer at pH 7.0.
-
The second aliquot (the "unblocked" sample) should be treated with the same buffer without NEM.
-
-
Removal of Excess Blocking Agent:
-
Remove excess NEM from the blocked sample using a desalting column.
-
-
Labeling with this compound:
-
Add a 10-fold molar excess of this compound to both the blocked and unblocked samples.
-
Incubate at room temperature for 1 hour.
-
-
Quenching and Analysis:
-
Quench the reactions as described in Protocol 1.
-
Analyze both samples by mass spectrometry. The extent of labeling in the blocked sample will indicate the level of off-target modification by this compound.
-
Visualizations
Caption: A general experimental workflow for labeling protein cysteine residues.
Caption: A logical diagram for troubleshooting non-specific labeling.
References
- 1. Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Concurrent bromoacetate reaction at histidine and methionine residues in ribonuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-Target Effects of 4-(Bromoacetyl)morpholine in Live Cell Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 4-(Bromoacetyl)morpholine in living cells. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with this reactive chemical probe. Given that this compound is a reactive building block, often used in the synthesis of covalent probes or as a linker in Proteolysis-Targeting Chimeras (PROTACs), this guide focuses on mitigating off-target effects arising from its inherent electrophilicity rather than specific protein-ligand interactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary reactivity in a cellular context?
A1: this compound is a chemical compound featuring a bromoacetyl group attached to a morpholine ring. The bromoacetyl moiety is an electrophilic "warhead" that can form covalent bonds with nucleophilic residues on proteins. In the complex environment of a living cell, it will primarily react with the side chains of cysteine, lysine, and histidine residues via nucleophilic substitution.[1][2][3] The reactivity of these reactions is often pH-dependent.[4]
Q2: What are the primary causes of off-target effects when using this compound or its derivatives in living cells?
A2: Off-target effects stem from the reactive nature of the bromoacetyl group and can be categorized as follows:
-
Non-specific Protein Labeling: The bromoacetyl group can react with accessible nucleophilic residues on a wide range of proteins, not just the intended target. This lack of specificity is a major source of off-target effects.[1]
-
Activation of Cellular Stress Pathways: The introduction of a reactive electrophile can trigger cellular stress responses, such as the Keap1-Nrf2 pathway and the Heat Shock Response.[5][6] This can lead to widespread changes in gene expression and cell physiology that are independent of the intended biological question.
-
Cytotoxicity: At higher concentrations, non-specific modification of essential cellular proteins and induction of stress pathways can lead to cell death through necrosis or apoptosis.[7][8][9]
-
Off-target Effects in PROTACs: If this compound is used as a linker in a PROTAC, off-target degradation can occur if the "warhead" binds to unintended proteins or if the E3 ligase ligand is not entirely specific.[10][11][12]
Q3: How can I be sure that the observed cellular phenotype is due to the specific covalent modification of my target of interest?
A3: A rigorous set of control experiments is essential to validate the specificity of your this compound-based probe. Key controls include:
-
Inactive Control Probe: Synthesize an analog of your probe where the bromoacetyl group is replaced with a non-reactive group (e.g., an acetyl group). This control should not form a covalent bond with the target and any observed phenotype with the active probe that is absent with the inactive control is more likely to be due to covalent modification.
-
Competitive Displacement: Pre-incubate cells with a non-covalent binder of your target protein before adding your bromoacetyl-containing probe. If the non-covalent binder prevents the labeling and the associated phenotype, it provides strong evidence for on-target activity.[13]
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of your target protein. The cellular phenotype induced by your probe should be significantly diminished or absent in these cells.[12]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments with this compound.
| Problem | Possible Causes | Suggested Solutions |
| High background or non-specific labeling in imaging or proteomics experiments. | 1. Excessive probe concentration: Using too high a concentration of the reactive probe leads to widespread, non-specific reactions with cellular components.[14] 2. Suboptimal reaction conditions: The pH and incubation time can influence the reactivity and specificity of the bromoacetyl group.[4] 3. Insufficient washing: Inadequate removal of unbound probe can lead to high background. | 1. Perform a dose-response experiment: Titrate the probe concentration to find the lowest effective concentration that provides a specific signal.[15] 2. Optimize incubation time and pH: Test different incubation times and, if possible, buffer conditions to maximize specific labeling.[4] 3. Implement stringent washing steps: Increase the number and duration of washes after probe incubation. |
| High cytotoxicity observed in cell viability assays (e.g., MTT, LDH release). | 1. Probe concentration is too high: As with non-specific labeling, high concentrations can lead to widespread cellular damage.[7][8] 2. Solvent toxicity: The solvent used to dissolve the probe (e.g., DMSO) may be toxic at the final concentration used in the cell culture.[10] 3. On-target toxicity: The covalent modification and subsequent modulation of your target protein may be inherently toxic to the cells. | 1. Determine the IC50 for cytotoxicity: Perform a dose-response curve to find the concentration at which the probe becomes toxic. Work at concentrations well below this for your experiments.[7][8] 2. Include a solvent control: Treat cells with the same concentration of the solvent alone to assess its contribution to cytotoxicity.[10] 3. Use an inactive control probe: If the inactive probe is not toxic, it suggests the cytotoxicity is related to the covalent modification of the target. |
| Inconsistent or non-reproducible experimental results. | 1. Probe instability: The bromoacetyl group can be hydrolyzed in aqueous solutions over time, leading to a loss of reactivity. 2. Variability in cell culture conditions: Changes in cell density, passage number, or media composition can affect cellular responses. 3. Inconsistent probe preparation: Errors in weighing or diluting the probe can lead to variability in the final concentration. | 1. Prepare fresh probe solutions: Make fresh solutions of the this compound probe for each experiment and avoid repeated freeze-thaw cycles. 2. Standardize cell culture protocols: Maintain consistent cell culture practices to ensure reproducible results. 3. Use calibrated equipment: Ensure that balances and pipettes are properly calibrated for accurate probe preparation. |
Experimental Protocols
Protocol 1: General Procedure for Live Cell Labeling with a this compound-based Probe
This protocol provides a general workflow for labeling live cells. Optimization of probe concentration and incubation time is critical and should be determined empirically for each cell line and probe.
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., multi-well plate, glass-bottom dish) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Probe Preparation: Prepare a stock solution of the this compound-based probe in an appropriate solvent (e.g., DMSO). Immediately before use, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the probe.
-
Incubation: Incubate the cells for the desired amount of time (e.g., 1-4 hours) at 37°C in a humidified incubator.
-
Washing: Carefully remove the probe-containing medium and wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove any unbound probe.
-
Downstream Analysis: Proceed with your intended downstream analysis, such as fluorescence microscopy, cell lysis for proteomic analysis, or a cell viability assay.
Protocol 2: Competitive Labeling Experiment to Validate Target Specificity
This protocol is designed to confirm that the labeling by your probe is specific to your target of interest.
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Competitor Treatment: Pre-incubate one set of cells with a non-covalent inhibitor of your target protein at a saturating concentration (e.g., 10-100 fold excess over its Kd) for 1 hour at 37°C. Include a vehicle control (e.g., DMSO) for another set of cells.
-
Probe Addition: To both the competitor-treated and vehicle-treated cells, add the this compound-based probe at its optimal concentration.
-
Incubation and Washing: Incubate and wash the cells as described in Protocol 1.
-
Analysis: Analyze the level of labeling in both sets of cells. A significant reduction in labeling in the cells pre-treated with the competitor indicates that the probe is binding to the intended target.[13]
Protocol 3: Basic Cytotoxicity Assay (MTT Assay)
This assay measures cell viability by assessing the metabolic activity of the cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the experiment.
-
Compound Treatment: Treat the cells with a serial dilution of your this compound-based probe, an inactive control probe, and a vehicle control. Incubate for the desired treatment duration (e.g., 24-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.[8]
Visualizations
References
- 1. Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00048C [pubs.rsc.org]
- 2. Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]
- 4. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heat Shock Response and Heat Shock Proteins: Current Understanding and Future Opportunities in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 9. Cytotoxicity assays – REVIVE [revive.gardp.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. How to use chemical probes | Chemical Probes Portal [chemicalprobes.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Characterizing Unexpected Adducts in 4-(Bromoacetyl)morpholine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing unexpected adducts in reactions involving 4-(bromoacetyl)morpholine.
Frequently Asked Questions (FAQs)
Q1: I am observing a mass in my LC-MS that is 18 Da higher than my expected product. What could be the cause?
A1: An increase of 18 Da strongly suggests the hydrolysis of the bromoacetyl group to a hydroxyacetyl group. This can occur if there is residual water in your reaction mixture or during workup and purification. The resulting product would be 4-(hydroxyacetyl)morpholine.[1][2]
Q2: My reaction with a thiol-containing peptide is showing multiple products, some with a mass increase that doesn't correspond to a single addition. What could be happening?
A2: There are several possibilities for observing multiple products. If your peptide has multiple reactive cysteines, you could be seeing di- or poly-alkylation. Alternatively, this compound can react with other nucleophilic amino acid residues, such as lysine, histidine, and methionine, especially at higher pH or with prolonged reaction times.[3][4][5] This off-target reactivity can lead to a variety of unexpected adducts.
Q3: I am using a Tris-based buffer for my reaction and see an unexpected adduct with a mass corresponding to my protein plus the mass of the morpholino-acetyl group and an additional mass. What is the likely adduct?
A3: Tris (tris(hydroxymethyl)aminomethane) contains a primary amine that can act as a nucleophile and react with this compound. This can lead to the formation of an adduct between your target molecule and the Tris buffer itself, which is then observed in your analysis. It is recommended to use non-nucleophilic buffers like HEPES or phosphate buffers to avoid this side reaction.
Q4: My reaction yield is very low, and I see a complex mixture of products in my analysis. What are some potential reasons?
A4: Low yields and complex product mixtures can arise from several factors. Aside from the side reactions mentioned above (hydrolysis, reaction with buffers, off-target amino acid modification), the purity of your this compound is crucial. Impurities can lead to a host of side products. Additionally, the reaction conditions, such as pH, temperature, and reaction time, need to be optimized to favor the desired reaction and minimize side product formation.[3]
Troubleshooting Guide
This guide provides a systematic approach to identifying and characterizing unexpected adducts in your this compound reactions.
Problem: Unexpected Mass Observed in Mass Spectrometry
| Observed Mass Change (Da) | Potential Adduct/Side Product | Suggested Action(s) |
| +18 | Hydrolysis Product (4-(hydroxyacetyl)morpholine) | Ensure anhydrous reaction conditions. Use freshly distilled solvents. Lyophilize protein from a non-aqueous volatile solvent if possible. |
| + (multiple of 127.14) | Di- or Poly-alkylation | Reduce the molar excess of this compound. Optimize reaction time and temperature to favor mono-alkylation. |
| + 127.14 on non-cysteine peptide | Off-target Alkylation (Lys, His, Met) | Adjust pH to be more favorable for cysteine alkylation (typically pH 7-8.5).[3] Perform peptide mapping to identify the site of modification. |
| + (Varies) | Reaction with Buffer Components (e.g., Tris) | Switch to a non-nucleophilic buffer (HEPES, Phosphate). Purify the product to remove buffer adducts. |
| + 208.06 | Dimer of this compound | Unlikely to be a major product but possible. Optimize stoichiometry. |
Note: The mass of the morpholino-acetyl moiety is approximately 127.14 Da.
Problem: Low Yield of Desired Product
| Symptom | Potential Cause | Suggested Action(s) |
| Multiple peaks in chromatogram | Side reactions (hydrolysis, buffer reaction, etc.) | Refer to the "Unexpected Mass" table above to identify and mitigate side reactions. |
| Starting material remains | Incomplete reaction | Increase reaction time, temperature, or molar excess of this compound. Ensure proper pH for the reaction. |
| Product degradation | Instability of the product | Analyze product stability at different pH values and temperatures. Optimize purification conditions to be milder. |
Experimental Protocols
Protocol 1: High-Resolution Mass Spectrometry (HRMS) for Adduct Identification
-
Sample Preparation:
-
Desalt the reaction mixture using a suitable method (e.g., C18 ZipTip for peptides, dialysis for proteins).
-
Reconstitute the sample in a solvent compatible with electrospray ionization (e.g., 50% acetonitrile/50% water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Use a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).
-
Perform a full scan MS to identify the masses of all components in the mixture.
-
Use data-dependent acquisition to trigger MS/MS fragmentation of the most intense ions.
-
-
Data Analysis:
-
Determine the accurate mass of the unexpected ion and calculate the mass difference from the expected product.
-
Use the accurate mass to predict the elemental composition of the adduct.
-
Analyze the MS/MS fragmentation pattern to confirm the structure of the adduct and identify the site of modification on a peptide or protein.
-
Protocol 2: 2D NMR Spectroscopy for Structural Elucidation
-
Sample Preparation:
-
Purify the unexpected adduct using HPLC.
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
-
NMR Analysis:
-
Acquire a 1D ¹H NMR spectrum to get an initial overview of the structure.
-
Acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
-
-
Data Interpretation:
-
Use the COSY spectrum to identify proton-proton coupling networks.
-
Use the HSQC spectrum to correlate protons with their directly attached carbons.
-
Compare the chemical shifts and coupling constants with known values for morpholine derivatives and amino acids to elucidate the structure of the adduct.[6]
-
Visualizations
Caption: Troubleshooting workflow for unexpected adducts.
Caption: Potential reaction pathways for this compound.
References
- 1. 4-(Hydroxyacetyl)morpholine | CAS Number 51068-78-1 [klivon.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. acdlabs.com [acdlabs.com]
Validation & Comparative
A Comparative Guide: 4-(Bromoacetyl)morpholine versus Maleimide for Cysteine Conjugation Stability
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of chemical linkage is critical to the efficacy, stability, and safety of the final product, such as antibody-drug conjugates (ADCs). Cysteine-reactive chemistries are highly valued for their site-specificity. This guide provides an objective comparison of two common cysteine-reactive moieties: 4-(bromoacetyl)morpholine, representing haloacetyl reagents, and maleimide.
The primary differentiator between these two reagents lies in the stability of the resulting conjugate. While maleimides offer rapid reaction kinetics, the resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, leading to potential deconjugation in the presence of endogenous thiols like glutathione.[1][2] In contrast, this compound forms a highly stable thioether bond via a nucleophilic substitution reaction, which is essentially irreversible under physiological conditions.
Quantitative Performance Comparison
The stability of a bioconjugate is a key determinant of its in vivo performance. The following tables summarize the comparative stability of cysteine conjugates formed with haloacetyl reagents (represented by bromoacetyl compounds) and maleimides.
Table 1: General Stability Characteristics of Cysteine Conjugates
| Feature | This compound Conjugate | Maleimide Conjugate |
| Bond Type | Thioether | Thiosuccinimide |
| Reaction Mechanism | Nucleophilic Substitution | Michael Addition |
| Bond Stability | Highly Stable, Irreversible | Susceptible to Retro-Michael Reaction (Reversible) |
| Primary Degradation Pathway | Generally stable under physiological conditions | Thiol exchange with endogenous thiols (e.g., glutathione, albumin) |
Table 2: Comparative Stability Data of Cysteine-Linked Conjugates in Biological Media
| Reagent Class | Condition | Observation | Reference |
| Haloacetyl (Bromoacetyl) | Physiological Conditions | Forms a stable thioether bond, not prone to reversal.[1] | [1] |
| N-alkyl Maleimide | Incubation in human plasma | Susceptible to retro-Michael reaction and thiol exchange. Stability is site-dependent.[2] | [2] |
| N-alkyl Maleimide | Thiol-containing buffer and serum (37 °C, 7 days) | 35-67% deconjugation observed for an antibody-drug conjugate. | [3] |
| N-aryl Maleimide | Thiol-containing buffer and serum (37 °C, 7 days) | <20% deconjugation, showing improved stability over N-alkyl maleimides. | [3] |
| Maleimide | In plasma | Payload shedding rates can be as high as 50-75% within 7-14 days. | [4] |
Reaction Mechanisms and Stability
The distinct stability profiles of conjugates formed with this compound and maleimide stem from their different reaction mechanisms with cysteine.
As illustrated, the nucleophilic substitution reaction of the cysteine thiol with this compound results in the formation of a stable carbon-sulfur (thioether) bond. Conversely, the Michael addition of the thiol to the maleimide double bond forms a thiosuccinimide linkage, which can revert to the starting materials via a retro-Michael reaction, particularly in the presence of other thiols.
Experimental Protocols
To assess the stability of cysteine conjugates, the following experimental protocols are commonly employed.
Protocol 1: Cysteine Conjugation with this compound
Objective: To conjugate a this compound-functionalized molecule to a cysteine-containing protein.
Materials:
-
Thiol-containing protein (1-10 mg/mL)
-
This compound-functionalized reagent
-
Reaction Buffer: Phosphate buffer, pH 8.0-8.5, degassed
-
Reducing agent (optional, for disulfide reduction): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: L-cysteine
-
Purification system: Size-exclusion chromatography (SEC) or dialysis
Procedure:
-
If necessary, reduce disulfide bonds in the protein by incubating with a 2-10 fold molar excess of TCEP for 30-60 minutes at room temperature.
-
Remove excess TCEP using a desalting column equilibrated with the degassed reaction buffer.
-
Dissolve the this compound reagent in a suitable organic solvent (e.g., DMSO) at a high concentration.
-
Add a 5-20 fold molar excess of the this compound reagent solution to the protein solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Quench the reaction by adding an excess of L-cysteine (e.g., 100-fold molar excess over the bromoacetyl reagent) and incubate for 30 minutes.
-
Purify the conjugate from unreacted reagents and byproducts using SEC or dialysis.
-
Characterize the conjugate for drug-to-antibody ratio (DAR) and purity using techniques such as HIC-HPLC, RP-HPLC, and mass spectrometry.
Protocol 2: Cysteine Conjugation with Maleimide
Objective: To conjugate a maleimide-functionalized molecule to a cysteine-containing protein.
Materials:
-
Thiol-containing protein (1-10 mg/mL)
-
Maleimide-functionalized reagent
-
Reaction Buffer: Phosphate-buffered saline (PBS) or similar, pH 6.5-7.5, degassed
-
Reducing agent (optional): TCEP
-
Quenching reagent: L-cysteine
-
Purification system: SEC or dialysis
Procedure:
-
Follow steps 1 and 2 from Protocol 1 for protein reduction and purification.
-
Dissolve the maleimide reagent in a suitable organic solvent (e.g., DMSO) at a high concentration.
-
Add a 5-20 fold molar excess of the maleimide reagent solution to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quench the reaction by adding an excess of L-cysteine and incubate for 30 minutes.
-
Purify the conjugate using SEC or dialysis.
-
Characterize the conjugate as described in Protocol 1.
Protocol 3: In Vitro Plasma Stability Assay
Objective: To compare the stability of this compound and maleimide-cysteine conjugates in plasma.
Materials:
-
Purified this compound conjugate
-
Purified maleimide conjugate
-
Human or mouse plasma
-
Incubator at 37°C
-
Analytical system: HIC-HPLC, RP-HPLC, or LC-MS
Procedure:
-
Dilute the purified conjugates to a final concentration of 1 mg/mL in plasma.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, and 168 hours), withdraw an aliquot of each sample.
-
Analyze the aliquots to determine the percentage of intact conjugate remaining. This can be achieved by measuring the average drug-to-antibody ratio (DAR) using HIC-HPLC or by quantifying the intact conjugate using LC-MS.
-
Plot the percentage of intact conjugate versus time to determine the stability profile and half-life of each conjugate in plasma.
Logical Workflow for Reagent Selection
The choice between this compound and maleimide for cysteine conjugation should be guided by the specific requirements of the application. The following diagram illustrates a decision-making workflow.
Conclusion
The selection of a cysteine-reactive moiety for bioconjugation involves a trade-off between reaction kinetics and conjugate stability. Maleimides provide a rapid and highly selective method for cysteine conjugation under mild pH conditions. However, the inherent instability of the resulting thiosuccinimide linkage due to the retro-Michael reaction is a significant drawback for applications requiring high in vivo stability.
In contrast, this compound, as a representative haloacetyl reagent, forms a highly stable and essentially irreversible thioether bond with cysteine. While the reaction kinetics are generally slower and may require a slightly more alkaline pH, the superior stability of the resulting conjugate makes it a more suitable choice for the development of robust and reliable biotherapeutics, particularly antibody-drug conjugates, where premature drug release can lead to off-target toxicity and reduced efficacy. For applications demanding long-term stability in a biological environment, the use of this compound or other haloacetyl reagents is strongly recommended.
References
- 1. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Conjugation of a peptide to an antibody engineered with free cysteines dramatically improves half-life and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cellular Target Engagement of 4-(Bromoacetyl)morpholine: A Comparative Guide
In the realm of drug discovery and chemical biology, confirming that a molecule reaches and interacts with its intended target within the complex environment of a living cell is a critical step. This guide provides a comprehensive comparison of leading methodologies for validating the cellular target engagement of covalent probes, with a focus on 4-(Bromoacetyl)morpholine. As a compound featuring a reactive bromoacetyl group, this compound is designed to form a stable, covalent bond with nucleophilic residues on its protein target, offering a powerful tool for interrogating biological systems.
This document outlines the principles, experimental workflows, and comparative performance of key assays to assist researchers, scientists, and drug development professionals in selecting the most suitable approach for their experimental goals. While specific public data on the direct cellular targets of this compound is limited, the methodologies described are standard for characterizing similar electrophilic probes.
Comparison of Key Methodologies for Target Engagement
The validation of target engagement for a covalent probe like this compound primarily relies on two powerful techniques: the Cellular Thermal Shift Assay (CETSA) and Activity-Based Protein Profiling (ABPP). Each method offers distinct advantages and provides complementary information regarding the interaction between the probe and its cellular targets.
| Feature | Cellular Thermal Shift Assay (CETSA) | Activity-Based Protein Profiling (ABPP) |
| Principle | Ligand binding stabilizes the target protein against thermal denaturation. | A reactive probe covalently labels the active site of specific enzymes, allowing for their detection and quantification. |
| Readout | Change in protein melting temperature (Tm) upon ligand binding. | Identification and quantification of probe-labeled proteins, often by mass spectrometry. |
| Labeling Requirement | Label-free for the test compound. | Requires a reporter tag (e.g., alkyne, biotin) on the probe for detection and enrichment. |
| Target Scope | Applicable to any protein that undergoes thermal denaturation. | Primarily targets enzymes with a reactive catalytic residue. |
| Information Provided | Confirms direct binding in a cellular context and can be used to determine apparent binding affinity. | Identifies the specific protein targets of a reactive probe and can provide information on enzyme activity. |
| Throughput | Can be adapted for high-throughput screening. | Can be performed in a high-throughput manner, especially with quantitative mass spectrometry. |
| Strengths | Directly measures target engagement in intact cells without modifying the compound of interest. | Provides a direct readout of enzyme activity and can be used for proteome-wide profiling. |
| Limitations | Not all proteins show a significant thermal shift upon ligand binding. | Requires a suitable reactive group and reporter tag on the probe; may not be applicable to all protein classes. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol for this compound
This protocol outlines the steps to assess the target engagement of this compound by measuring the thermal stabilization of its target protein(s) in intact cells.
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) to allow for cellular uptake and target engagement.
-
-
Thermal Denaturation:
-
Harvest and wash the cells, then resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the abundance of the target protein in the soluble fraction by Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble target protein as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, engagement.
-
Activity-Based Protein Profiling (ABPP) Protocol for an Alkyne-Tagged this compound Analog
This protocol describes the use of a modified this compound probe containing a clickable alkyne handle to identify its cellular targets.
-
Probe Synthesis:
-
Synthesize an analog of this compound that incorporates a terminal alkyne group for subsequent click chemistry-based detection.
-
-
Cell Treatment and Lysis:
-
Treat cells with the alkyne-tagged probe at various concentrations and for different durations.
-
Lyse the cells in a suitable buffer to prepare a whole-cell proteome.
-
-
Click Chemistry Reaction:
-
To the cell lysate, add an azide-functionalized reporter tag (e.g., biotin-azide for enrichment or a fluorescent dye-azide for in-gel visualization).
-
Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to conjugate the reporter tag to the probe-labeled proteins.
-
-
Enrichment and Identification of Target Proteins (for biotin-azide):
-
Incubate the lysate with streptavidin-coated beads to capture the biotinylated protein targets.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured proteins and identify them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Visualization of Target Proteins (for fluorescent dye-azide):
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the fluorescently tagged proteins using an appropriate in-gel fluorescence scanner.
-
Visualizing Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict a generic signaling pathway that could be targeted by a covalent inhibitor, the experimental workflow for CETSA, and the workflow for ABPP.
Caption: A generic signaling pathway illustrating how a covalent probe like this compound might inhibit a target kinase, thereby blocking downstream cellular events.
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA) to validate target engagement.
Caption: The experimental workflow for Activity-Based Protein Profiling (ABPP) to identify the cellular targets of a covalent probe.
Orthogonal Methods for Confirming 4-(Bromoacetyl)morpholine Labeling Sites: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise identification of labeling sites for covalent modifiers like 4-(Bromoacetyl)morpholine is critical for understanding a compound's mechanism of action, ensuring specificity, and guiding further optimization. This guide provides an objective comparison of key orthogonal methods for confirming these labeling sites, complete with experimental data, detailed protocols, and workflow visualizations to aid in selecting the most appropriate techniques for your research needs.
This compound is an electrophilic reagent that primarily reacts with nucleophilic amino acid residues such as cysteine, histidine, lysine, and methionine. While mass spectrometry is the primary tool for identifying modification sites, employing orthogonal methods is crucial for unambiguous validation and a more comprehensive understanding of the labeling event.
Comparative Analysis of Orthogonal Methods
The selection of a method to confirm a this compound labeling site depends on several factors, including the required level of detail, sample availability, and the specific research question. The following table summarizes the key performance characteristics of the most common orthogonal techniques.
| Method | Principle | Sensitivity | Resolution | Throughput | Sample Requirements | Key Advantages | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of the protein or its peptide fragments to identify mass shifts corresponding to the label. Tandem MS (MS/MS) fragments modified peptides to pinpoint the exact labeled residue.[1] | High (attomole to femtomole)[2] | High (single amino acid) | High | Can analyze complex mixtures.[3] | Unbiased detection of modifications, provides exact mass of the adduct, suitable for complex samples.[2] | Can be difficult to distinguish isobaric modifications without high-resolution MS. |
| Edman Degradation | Sequential removal and identification of amino acids from the N-terminus of a protein or peptide.[3] | Moderate (picomole to high-femtomole)[2] | High (single amino acid) | Low | Requires highly purified (>90%) single protein samples with an unblocked N-terminus.[4] | Provides direct sequence confirmation from the N-terminus.[3] | Not suitable for internal sequences without prior fragmentation, cannot analyze proteins with modified N-termini, cysteine detection requires prior alkylation.[4][5] |
| NMR Spectroscopy | Measures the chemical shifts of atomic nuclei. Covalent modification induces chemical shift perturbations (CSPs) in residues at and near the labeling site.[6] | Low | High (atomic level) | Low | Requires large quantities (mg) of pure, soluble, and often isotopically labeled protein (<40 kDa). | Provides detailed information on the local chemical environment and conformational changes upon labeling.[7] | Limited by protein size, requires specialized equipment and expertise, lower throughput.[8] |
| X-ray Crystallography | Determines the three-dimensional structure of a protein by analyzing the diffraction pattern of X-rays passed through a protein crystal.[9] | N/A (requires mg amounts for crystallization) | Very High (atomic level)[10] | Very Low | Requires highly pure protein that can form well-diffracting crystals.[10] | Provides direct visualization of the covalent bond between the label and the specific amino acid residue in the 3D structure.[9] | Protein crystallization is a major bottleneck and can be very challenging, especially for modified proteins.[10] |
| Site-Directed Mutagenesis | The suspected amino acid target is mutated (e.g., to alanine). Loss of labeling in the mutant protein compared to the wild-type confirms the labeling site.[11] | N/A (indirect method) | High (single amino acid) | Low | Requires a robust expression system and a reliable assay to detect labeling. | Provides functional validation of the labeling site.[11][12] | It is an indirect method and requires prior hypothesis of the labeling site. Does not provide direct structural information. |
Experimental Workflows and Visualizations
Visualizing the workflow for identifying and confirming labeling sites, as well as understanding the principles of each orthogonal method, can aid in experimental design.
General Workflow for Labeling Site Identification
The overall process for identifying the site of modification by this compound involves several key stages, from initial labeling to orthogonal validation.
Comparison of Orthogonal Method Principles
The following diagram illustrates the core principles of the primary analytical methods used for confirming labeling sites.
Experimental Protocols
Detailed methodologies are crucial for the successful application of these techniques. Below are representative protocols for each key method.
Mass Spectrometry: Peptide Mapping and MS/MS Analysis
This protocol outlines the steps for identifying the this compound labeling site on a protein using a bottom-up proteomics approach.
a. Protein Labeling and Digestion:
-
Labeling: Incubate the purified protein (1-5 mg/mL) with a 10- to 50-fold molar excess of this compound in a suitable buffer (e.g., PBS, pH 7.4) for 2-4 hours at room temperature.
-
Quenching: Quench the reaction by adding a final concentration of 10-20 mM DTT or 2-mercaptoethanol to consume excess reagent.
-
Buffer Exchange: Remove excess labeling reagent and quenching agent by buffer exchange into a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5) using a desalting column.
-
Reduction and Alkylation: Reduce disulfide bonds with 10 mM DTT for 1 hour at 37°C. Alkylate free cysteines with 55 mM iodoacetamide for 45 minutes at room temperature in the dark.
-
Digestion: Dilute the sample to <2 M urea with 100 mM Tris-HCl, pH 8.5. Add sequencing-grade trypsin at a 1:50 (w/w) ratio and incubate overnight at 37°C.
-
Sample Cleanup: Acidify the digest with formic acid to a final concentration of 0.1% and desalt the peptides using a C18 StageTip or ZipTip.
b. LC-MS/MS Analysis:
-
Chromatography: Load the desalted peptides onto a reverse-phase HPLC column (e.g., C18) and separate them using a gradient of increasing acetonitrile in 0.1% formic acid.
-
Mass Spectrometry: Analyze the eluting peptides on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) operating in data-dependent acquisition (DDA) mode. The mass spectrometer should be programmed to select precursor ions for fragmentation by higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).
c. Data Analysis:
-
Database Search: Search the resulting MS/MS spectra against a protein sequence database using a search engine like MaxQuant, Mascot, or Sequest.
-
Modification Parameters: Specify the mass of the this compound adduct (e.g., +143.0633 Da for reaction with cysteine, assuming loss of HBr) as a variable modification on potentially reactive residues (C, H, K, M).
-
Site Localization: Analyze the fragmentation spectra of modified peptides to confirm the site of modification. The presence of b- and y-ions containing the mass shift will pinpoint the labeled residue.
Edman Degradation Sequencing
This protocol is for confirming an N-terminal labeling site or a site on a purified, modified peptide.
-
Sample Preparation: The labeled protein or peptide must be highly pure (>90%). If the sample is in solution, it is spotted onto a PVDF membrane. If it is in an SDS-PAGE gel, it is transferred to a PVDF membrane.
-
Cysteine Derivatization (if applicable): If the target is a cysteine residue within a peptide, it should be reduced and alkylated with a reagent like 4-vinylpyridine to produce a stable, detectable PTH-derivative.[5][13]
-
Sequencing: The membrane is loaded into an automated protein sequencer. The sequencer performs cycles of:
-
Coupling: Phenyl isothiocyanate (PITC) reacts with the N-terminal amino group.
-
Cleavage: The derivatized N-terminal amino acid is cleaved by trifluoroacetic acid.
-
Conversion: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.
-
-
Analysis: The PTH-amino acid is identified by reverse-phase HPLC. A "skip" in the sequence at the expected position of a labeled residue, or the appearance of a novel peak corresponding to the labeled PTH-amino acid, indicates the site of modification.
NMR Spectroscopy: Chemical Shift Perturbation Mapping
This protocol is used to identify the region of the protein affected by the labeling.
-
Sample Preparation: Prepare a highly concentrated (0.1-1 mM) and pure sample of the target protein, typically uniformly labeled with ¹⁵N (and optionally ¹³C), in a suitable NMR buffer.
-
Acquire Reference Spectrum: Record a 2D ¹H-¹⁵N HSQC spectrum of the unlabeled protein. This spectrum provides a "fingerprint" of the protein, with one peak for each backbone amide (and some sidechains).
-
Labeling: Add a stoichiometric amount of this compound to the NMR tube and allow the labeling reaction to proceed.
-
Acquire Perturbed Spectrum: Record a second 2D ¹H-¹⁵N HSQC spectrum of the now-labeled protein.
-
Analysis: Overlay the two spectra. Residues whose corresponding peaks have shifted significantly are located at or near the binding/labeling site. The magnitude of the chemical shift perturbation can be calculated for each residue to map the interaction surface.[6]
X-ray Crystallography
This method provides a high-resolution 3D structure of the labeled protein.
-
Protein Labeling and Purification: Label the protein with this compound as described for mass spectrometry, but on a larger scale (milligrams). Purify the labeled protein to homogeneity, ensuring that the labeled species can be separated from any unlabeled protein.
-
Crystallization: Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) to find conditions that produce well-ordered, single crystals of the labeled protein. This is often the most challenging step.
-
Data Collection: Mount a suitable crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source. Collect the diffraction data as the crystal is rotated.
-
Structure Determination: Process the diffraction data to determine the electron density map of the protein. Build a model of the protein into the electron density.
-
Analysis: The electron density map should clearly show the covalent adduct of the this compound on a specific amino acid residue, providing unambiguous confirmation of the labeling site and its orientation within the protein structure.[9]
Site-Directed Mutagenesis
This protocol provides functional validation of a putative labeling site identified by other methods.
-
Primer Design: Design mutagenic primers that will introduce a codon change for the target amino acid (e.g., Cysteine to Alanine) in the expression vector containing the gene for the target protein.
-
Mutagenesis PCR: Perform PCR using a high-fidelity DNA polymerase with the expression vector as the template and the mutagenic primers. This will create a new plasmid containing the desired mutation.
-
Template Removal: Digest the parental (wild-type) methylated DNA with the DpnI restriction enzyme, which specifically cleaves methylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation and Sequencing: Transform the mutant plasmid into competent E. coli cells. Select a colony, purify the plasmid DNA, and confirm the desired mutation by DNA sequencing.
-
Protein Expression and Labeling: Express and purify both the wild-type and mutant proteins. Label both proteins with this compound under identical conditions.
-
Analysis: Analyze the extent of labeling for both the wild-type and mutant proteins using a suitable method (e.g., mass spectrometry to measure the amount of labeled protein). A significant reduction or complete absence of labeling in the mutant protein compared to the wild-type provides strong evidence that the mutated residue is the primary site of modification.[11]
By employing a combination of these orthogonal methods, researchers can confidently identify and validate the specific sites of protein labeling by this compound, providing a solid foundation for further drug development and mechanistic studies.
References
- 1. How to Identify or Screen Protein Modification Sites: A Comprehensive Guide - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 4. When to Choose Edman Sequencing Over Mass Spectrometry: A Practical Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 5. N-terminal Edman sequencing [proteome-factory.com]
- 6. Demonstration of protein-protein interaction specificity by NMR chemical shift mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. protein-nmr.org.uk [protein-nmr.org.uk]
- 8. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 9. Application of X-ray Crystallography in Protein Structure Determination: Principles and Real-World Applications | MtoZ Biolabs [mtoz-biolabs.com]
- 10. Resolution - Proteopedia, life in 3D [proteopedia.org]
- 11. Use of site-directed mutagenesis to enhance the epitope-shielding effect of covalent modification of proteins with polyethylene glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Covalent modification and site-directed mutagenesis of an active site tryptophan of human prostatic acid phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Head-to-Head Battle of Alkylating Agents: 4-(Bromoacetyl)morpholine vs. Iodoacetamide in Quantitative Proteomics
For researchers, scientists, and drug development professionals engaged in quantitative proteomics, the choice of an alkylating agent is a critical step that significantly influences data quality and interpretation. The ideal reagent should efficiently and specifically modify cysteine residues to prevent disulfide bond reformation, without introducing unwanted side reactions that can complicate analysis. This guide provides an objective comparison of two such agents: the well-established iodoacetamide (IAM) and the less commonly characterized 4-(Bromoacetyl)morpholine.
While iodoacetamide is a widely used and well-documented alkylating agent, its propensity for off-target reactions is a known drawback. In contrast, the bromoacetyl functional group, present in this compound, has been shown to exhibit high chemoselectivity for thiols, particularly at controlled pH, suggesting it may be a more specific alternative. This comparison will delve into their reactivity, present available quantitative data, provide detailed experimental protocols, and visualize key workflows and reaction mechanisms to aid researchers in making an informed decision for their experimental designs.
Reactivity and Specificity: A Tale of Two Electrophiles
Both iodoacetamide and this compound alkylate cysteine residues via a bimolecular nucleophilic substitution (SN2) reaction. The nucleophilic thiolate group of a cysteine residue attacks the electrophilic carbon atom bearing the halogen (iodine or bromine), resulting in the formation of a stable thioether bond and the displacement of the halide ion.
This compound , on the other hand, is expected to exhibit higher specificity. Studies on the bromoacetyl functional group have shown that its reaction with thiols is highly favored at a slightly alkaline pH (around 9.0).[3] At a lower pH (around 6.5), the reaction rate is significantly slower, allowing for kinetic discrimination between different nucleophiles.[3] Importantly, even at the higher pH required for efficient thiol alkylation, the bromoacetyl group shows high chemoselectivity and does not significantly react with other nucleophilic groups such as amino or imidazole functions.[3] This suggests that this compound could minimize the off-target modifications commonly observed with iodoacetamide.
Quantitative Performance: A Data-Driven Comparison
| Parameter | Iodoacetamide (IAM) | This compound |
| Primary Target | Cysteine (Thiol group) | Cysteine (Thiol group) |
| Alkylation Efficiency | High (typically >95%) | Expected to be high under optimal pH conditions (pH ~9.0) |
| Known Off-Target Reactions | Methionine, Histidine, Lysine, Aspartate, Glutamate, Tyrosine, N-terminus[1] | Expected to be minimal, with high selectivity for thiols at pH 9.0[3] |
| Optimal Reaction pH | 7.5 - 8.5 | ~9.0 for efficient and specific thiol alkylation[3] |
| Side Reaction Profile | Well-documented, can be extensive[1][2] | Not quantitatively documented in proteomics, but expected to be significantly lower than IAM[3] |
Experimental Protocols: A Step-by-Step Guide
Detailed methodologies for protein reduction and alkylation are crucial for reproducible results. Below are protocols for both iodoacetamide and a proposed protocol for this compound.
Standard Protocol for Reduction and Alkylation with Iodoacetamide
This protocol is a synthesis of common procedures found in proteomics literature.[3][4]
-
Protein Solubilization and Reduction:
-
Dissolve the protein sample in a buffer containing a denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride) and a buffering agent (e.g., 100 mM Tris-HCl, pH 8.5).
-
Add a reducing agent, such as dithiothreitol (DTT) to a final concentration of 5-10 mM or tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM.
-
Incubate at 56-60°C for 30-60 minutes to reduce all disulfide bonds.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add a freshly prepared solution of iodoacetamide to a final concentration of 15-20 mM (ensure a molar excess over the reducing agent).
-
Incubate in the dark at room temperature for 30-45 minutes.
-
-
Quenching:
-
Quench the reaction by adding DTT to a final concentration of 5 mM or L-cysteine to a final concentration of 20 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Preparation for Mass Spectrometry:
-
Proceed with buffer exchange or protein precipitation to remove denaturants and excess reagents, followed by enzymatic digestion (e.g., with trypsin).
-
Proposed Protocol for Reduction and Alkylation with this compound
This proposed protocol is based on the known reactivity of the bromoacetyl group.[3] Researchers should optimize the conditions for their specific application.
-
Protein Solubilization and Reduction:
-
Follow the same procedure as for iodoacetamide (Step 1 above).
-
-
pH Adjustment and Alkylation:
-
Cool the sample to room temperature.
-
Adjust the pH of the solution to 9.0 using a suitable buffer (e.g., 100 mM borate buffer).
-
Add a freshly prepared solution of this compound to a final concentration that provides a molar excess over the reducing agent (e.g., 15-20 mM).
-
Incubate in the dark at room temperature for 60 minutes.
-
-
Quenching:
-
Quench the reaction by adding a thiol-containing reagent like DTT or L-cysteine.
-
-
Sample Preparation for Mass Spectrometry:
-
Proceed with buffer exchange or protein precipitation and enzymatic digestion.
-
Visualizing the Workflow and Reactions
To better illustrate the processes discussed, the following diagrams were generated using Graphviz.
Caption: A generalized workflow for quantitative proteomics, highlighting the critical reduction and alkylation steps.
Caption: Comparison of cysteine alkylation and potential side reactions of Iodoacetamide.
Conclusion: Balancing Reactivity and Specificity
The choice between this compound and iodoacetamide in quantitative proteomics represents a trade-off between established utility and the potential for improved specificity. Iodoacetamide is a powerful and widely used alkylating agent with a well-understood, albeit imperfect, reactivity profile that includes a range of off-target modifications.
In contrast, this compound, based on the known high chemoselectivity of the bromoacetyl group for thiols at a controlled alkaline pH, presents a compelling alternative that could significantly reduce the complexity of mass spectra by minimizing side reactions. However, the lack of direct, quantitative comparative studies in a proteomics context means that researchers opting for this reagent should consider undertaking initial validation experiments to confirm its efficacy and specificity for their particular samples and workflow. Ultimately, the optimal choice will depend on the specific goals of the experiment and the tolerance for potential off-target modifications.
References
- 1. Synthesis and use of a new bromoacetyl-derivatized heterotrifunctional amino acid for conjugation of cyclic RGD-containing peptides derived from human bone sialoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteomic characterization of post-translational modifications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Bromoacetamides vs. Iodoacetamides in Chemoproteomics: A Comparative Guide
In the dynamic field of chemoproteomics, the selective labeling of cysteine residues is a cornerstone for elucidating protein function, identifying drug targets, and developing novel therapeutics. For decades, iodoacetamides (IAMs) have been the reagent of choice for this purpose. However, the emergence of bromoacetamides (BAMs) presents a compelling alternative, offering distinct advantages in specific applications. This guide provides a comprehensive comparison of bromoacetamides and iodoacetamides, supported by experimental data, to inform the selection of the optimal reagent for your research needs.
Reactivity and Specificity: A Balancing Act
The utility of a cysteine-reactive probe is defined by its reactivity towards the target thiol group and its specificity, minimizing off-target modifications. Both bromoacetamides and iodoacetamides are haloacetamide reagents that react with the nucleophilic thiol group of cysteine via an SN2 reaction, forming a stable thioether bond. The reactivity of these reagents is governed by the nature of the halogen leaving group, with the order of reactivity being I > Br > Cl.
Bromoacetamide, with its slightly lower reactivity, is believed to offer a more favorable balance between efficient cysteine labeling and reduced off-target modifications. While comprehensive quantitative data directly comparing the off-target profiles of bromo- and iodoacetamides are still emerging, the underlying chemical principles suggest that the less reactive bromoacetamide would exhibit greater specificity.
Quantitative Comparison of Alkylating Agents
The following table summarizes the key performance parameters of bromoacetamides and iodoacetamides based on available data and established chemical principles.
| Parameter | Bromoacetamide | Iodoacetamide | Key Considerations |
| Cysteine Labeling Efficiency | High | Very High | Iodoacetamide's higher reactivity may lead to more complete labeling, but this can be at the cost of specificity. |
| Reaction Kinetics (with Cysteine) | Fast | Very Fast | The faster kinetics of iodoacetamide may be advantageous for time-sensitive experiments. |
| Specificity for Cysteine | Generally considered higher | Lower | Bromoacetamide's lower reactivity is thought to reduce off-target modifications. |
| Off-Target Methionine Modification | Expected to be lower | Can be significant (up to 80% of Met-containing peptides) | A critical consideration for studies where methionine integrity is important. |
| Other Off-Target Modifications | Histidine, Lysine, N-terminus | Histidine, Lysine, N-terminus | Both reagents can react with other nucleophilic residues, but the extent is generally lower than with cysteine. |
| Stability | Good | Light-sensitive | Iodoacetamide solutions should be freshly prepared and protected from light to prevent degradation. |
Experimental Protocols
Protocol 1: General Cysteine Labeling with Bromoacetamide
This protocol provides a general workflow for labeling cysteine residues in a protein sample with a bromoacetamide-based probe.
Materials:
-
Protein sample in a suitable buffer (e.g., PBS, Tris-HCl, pH 7.2-7.5)
-
Bromoacetamide probe (e.g., N-(4-sulfamoylphenyl)acetamide)
-
Reducing agent (e.g., TCEP or DTT)
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Desalting column or dialysis cassette
-
DMSO (for dissolving the bromoacetamide probe)
Procedure:
-
Protein Reduction (Optional): If the protein contains disulfide bonds, reduce them by adding a 5-10 fold molar excess of TCEP and incubating for 30-60 minutes at room temperature.
-
Probe Preparation: Prepare a stock solution of the bromoacetamide probe in DMSO. The final concentration of DMSO in the reaction should be kept below 5% (v/v) to avoid protein denaturation.
-
Labeling Reaction: Add a 10-20 fold molar excess of the bromoacetamide probe to the protein solution. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Stop the reaction by adding a 50-100 fold molar excess of a quenching reagent (e.g., L-cysteine) and incubate for 30 minutes at room temperature.
-
Purification: Remove excess probe and quenching reagent using a desalting column or by dialysis against a suitable buffer.
-
Analysis: Confirm labeling efficiency by methods such as mass spectrometry (observing the mass shift) or SDS-PAGE (if the probe is large enough to cause a visible shift).
Visualizing Workflows and Pathways
Chemoproteomic Workflow for Cysteine Reactivity Profiling
The following diagram illustrates a typical experimental workflow for competitive chemoproteomic profiling of cysteine-reactive compounds.
Caption: A typical workflow for competitive chemoproteomics.
The Keap1-Nrf2 Signaling Pathway: A Key Role for Cysteine Modification
The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. The activity of this pathway is exquisitely sensitive to the modification of reactive cysteine residues on Keap1.
Caption: Cysteine modification in the Keap1-Nrf2 pathway.
Conclusion
The choice between bromoacetamide and iodoacetamide for cysteine labeling in chemoproteomics is context-dependent. Iodoacetamides remain a powerful tool for achieving rapid and complete cysteine modification. However, for applications where off-target reactions, particularly with methionine, are a concern, bromoacetamides offer a compelling alternative with potentially higher specificity. As the field of chemoproteomics continues to evolve, the development and characterization of novel reactive groups will undoubtedly provide researchers with an even more sophisticated toolkit for dissecting the complexities of the proteome.
Assessing the Cell Permeability of 4-(Bromoacetyl)morpholine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The morpholine moiety is a cornerstone in medicinal chemistry, recognized for conferring favorable physicochemical, biological, and metabolic properties to bioactive molecules.[1][2] Its derivatives are integral to a wide array of therapeutic agents, including those in oncology, neurodegenerative diseases, and infectious diseases.[3][4] The introduction of a bromoacetyl group to the morpholine scaffold creates a reactive electrophile, making 4-(bromoacetyl)morpholine derivatives valuable as covalent probes, irreversible enzyme inhibitors, and building blocks in drug discovery. However, for these compounds to exert their intended biological effects on intracellular targets, they must first efficiently cross the cell membrane. This guide provides a comparative framework for assessing the cell permeability of this compound derivatives, offering detailed experimental protocols and data presentation formats to aid in the selection and optimization of lead candidates.
The Importance of Cell Permeability
Cell permeability is a critical determinant of a drug's bioavailability and efficacy. It describes the ability of a compound to traverse the lipid bilayer of cell membranes to reach its site of action. Poor permeability can render an otherwise potent compound ineffective in a cellular or in vivo context. Therefore, early assessment of cell permeability is a crucial step in the drug discovery pipeline. For this compound derivatives, which are designed to react with intracellular nucleophiles, efficient cell entry is paramount.
Two widely accepted and complementary in vitro assays for evaluating cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
Comparative Analysis of Permeability Assays
The choice between PAMPA and Caco-2 assays often depends on the stage of drug discovery and the specific questions being addressed. PAMPA is a high-throughput, cost-effective method ideal for early-stage screening of large numbers of compounds to assess passive diffusion.[5][6][7] In contrast, the Caco-2 assay, while lower in throughput and more resource-intensive, provides a more comprehensive picture of intestinal absorption by modeling both passive diffusion and active transport mechanisms.[8][9][10]
| Feature | Parallel Artificial Membrane Permeability Assay (PAMPA) | Caco-2 Permeability Assay |
| Principle | Measures passive diffusion across an artificial lipid membrane.[6] | Measures transport across a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[8][9] |
| Transport Mechanisms | Passive, transcellular permeation only.[7] | Passive (transcellular and paracellular) and active transport (uptake and efflux).[8][10] |
| Throughput | High-throughput, suitable for screening large compound libraries.[5] | Lower throughput, more suitable for detailed characterization of fewer compounds. |
| Cost & Complexity | Relatively low cost and simple to perform.[11] | Higher cost and more complex, requiring cell culture facilities.[12] |
| Biological Relevance | Provides a measure of intrinsic passive permeability. | More biologically relevant, as it models the human intestinal barrier and includes transporters.[8][12] |
| Data Output | Apparent permeability coefficient (Pe or Papp).[6] | Apparent permeability coefficient (Papp) and efflux ratio (ER).[9][10] |
Table 1: Comparison of PAMPA and Caco-2 Assays for Cell Permeability Assessment.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is adapted from established methods and provides a framework for assessing the passive permeability of this compound derivatives.[6][7][13]
Materials:
-
96-well filter plates (e.g., hydrophobic PVDF)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds (this compound derivatives)
-
Reference compounds (high and low permeability controls)
-
UV-Vis spectrophotometer or LC-MS/MS for analysis
Procedure:
-
Membrane Coating: Carefully coat the filter of each well in the donor plate with a small volume (e.g., 5 µL) of the phospholipid solution. Allow the solvent to evaporate completely.
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS (pH 7.4).
-
Prepare Donor Solutions: Dissolve the test and reference compounds in a suitable buffer (e.g., PBS with a small percentage of DMSO) to a final concentration of 100-500 µM.
-
Assay Assembly: Place the coated donor plate onto the acceptor plate, creating a "sandwich".
-
Add Donor Solutions: Add the donor solutions to the wells of the donor plate.
-
Incubation: Incubate the assembled plates at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).
-
Calculation of Apparent Permeability (Pe): The apparent permeability coefficient (Pe) is calculated using the following equation:
Where:
-
Ca(t) is the concentration of the compound in the acceptor well at time t.
-
Ceq is the equilibrium concentration, calculated as (CD(t) * VD + CA(t) * VA) / (VD + VA).
-
VD is the volume of the donor well.
-
VA is the volume of the acceptor well.
-
A is the area of the membrane.
-
t is the incubation time.
-
Caco-2 Permeability Assay
This protocol provides a method for assessing both passive and active transport of this compound derivatives across a Caco-2 cell monolayer.[9][12][14]
Materials:
-
Caco-2 cells (ATCC)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Test compounds and reference compounds
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS for analysis
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the transport experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a Lucifer yellow leakage assay.[10] Only use monolayers with acceptable TEER values (typically >200 Ω·cm²).[14]
-
Transport Experiment (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the transport buffer containing the test compound to the apical (donor) side. c. Add fresh transport buffer to the basolateral (receiver) side. d. Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours). e. At the end of the incubation, take samples from both the apical and basolateral compartments for analysis.
-
Transport Experiment (Basolateral to Apical - B to A): a. Follow the same procedure as for A to B transport, but add the test compound to the basolateral (donor) side and sample from the apical (receiver) side. This is done to determine if the compound is a substrate for efflux transporters.[9]
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio (ER): The apparent permeability coefficient (Papp) is calculated using the following equation:
Where:
-
dQ/dt is the rate of permeation of the compound across the monolayer.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the compound in the donor compartment.
The efflux ratio (ER) is calculated as:
An efflux ratio greater than 2 is generally considered indicative of active efflux.[9][10]
-
Data Presentation
The following table provides a template for summarizing and comparing the cell permeability data for a series of this compound derivatives.
| Compound ID | Structure | PAMPA Pe (10⁻⁶ cm/s) | Caco-2 Papp (A to B) (10⁻⁶ cm/s) | Caco-2 Papp (B to A) (10⁻⁶ cm/s) | Efflux Ratio (ER) |
| Control 1 (Low Permeability) | e.g., Atenolol | ||||
| Control 2 (High Permeability) | e.g., Propranolol | ||||
| Derivative 1 | |||||
| Derivative 2 | |||||
| Derivative ... |
Table 2: Template for Comparative Permeability Data of this compound Derivatives.
Visualizing Experimental Workflows and Biological Context
Diagrams created using Graphviz can help to visualize the experimental workflows and the broader biological context of cell permeability.
Caption: Workflow for PAMPA and Caco-2 permeability assays.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Morpholine derivatives: Significance and symbolism [wisdomlib.org]
- 4. tandfonline.com [tandfonline.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. PAMPA | Evotec [evotec.com]
- 8. enamine.net [enamine.net]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 13. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 14. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Cross-Validation of 4-(Bromoacetyl)morpholine Hits with Genetic Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the cross-validation of phenotypic screening hits obtained with the covalent probe 4-(bromoacetyl)morpholine, utilizing robust genetic techniques. The integration of chemical biology and genetic approaches is crucial for confident target identification and validation in modern drug discovery.[1][2][3] This document outlines the experimental protocols, data interpretation, and logical frameworks necessary to rigorously connect a small molecule-induced phenotype to the specific engagement of its protein target.
Introduction to this compound and Covalent Probes
This compound is an electrophilic small molecule containing a bromoacetyl group, which can form a covalent bond with nucleophilic amino acid residues on proteins, most commonly cysteine.[4] Its morpholine moiety can improve pharmacokinetic properties.[5][6][7] Such covalent probes are invaluable tools in chemical biology for identifying and validating novel drug targets.[2][8] However, the irreversible nature of these interactions necessitates stringent validation to distinguish on-target effects from off-target activities.[9][10]
This guide will use a hypothetical scenario where a phenotypic screen for inhibitors of cancer cell proliferation identified this compound as a hit. The subsequent sections will detail the process of identifying the molecular target of this compound and validating its role in the observed phenotype using genetic methods.
Experimental Workflow Overview
The overall workflow for the cross-validation of a covalent hit involves a multi-step process that begins with the initial hit identification and culminates in definitive genetic validation.
Figure 1: High-level workflow for the cross-validation of a chemical probe hit with genetic methods.
Target Identification via Chemoproteomics
Following the identification of this compound as a hit, the initial step in target deconvolution is often a chemoproteomic approach to identify its binding partners.
Experimental Protocol: Competitive Activity-Based Protein Profiling (ABPP)
-
Cell Lysate Preparation: Prepare lysates from the cancer cell line used in the initial screen.
-
Competitive Inhibition: Pre-incubate aliquots of the cell lysate with increasing concentrations of this compound.
-
Broad-Spectrum Probe Labeling: Treat the lysates with a broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne) to label all accessible cysteine residues not blocked by the hit compound.
-
Click Chemistry: Attach a reporter tag (e.g., biotin) to the alkyne-modified proteins via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
-
Enrichment and Digestion: Enrich the biotinylated proteins using streptavidin beads, wash thoroughly, and perform on-bead tryptic digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that show reduced labeling in the presence of this compound.
Data Presentation: Putative Target List
The output of the chemoproteomics experiment is a list of proteins that are potential targets of this compound.
| Putative Target | % Inhibition (10 µM) | Cysteine Site(s) | Cellular Compartment |
| Kinase X | 95% | Cys-123 | Cytoplasm |
| Protein Y | 88% | Cys-45 | Nucleus |
| Enzyme Z | 75% | Cys-789 | Mitochondria |
Table 1: Example data from a competitive ABPP experiment. The percent inhibition reflects the reduction in labeling by the broad-spectrum probe in the presence of this compound.
Genetic Validation of Putative Targets
Once a list of putative targets is generated, genetic methods are employed to determine which of these, if any, are responsible for the observed phenotype (e.g., decreased cell proliferation).
CRISPR-Cas9 Mediated Gene Knockout/Knockdown
The most direct way to test the function of a putative target is to remove it from the cell using CRISPR-Cas9.
-
gRNA Design and Cloning: Design and clone at least two independent guide RNAs (gRNAs) targeting the exons of each putative target gene into a Cas9-expressing vector.
-
Lentiviral Production and Transduction: Produce lentiviral particles and transduce the cancer cell line.
-
Selection and Validation: Select for transduced cells and validate gene knockout by Western blot or Sanger sequencing.
-
Phenotypic Assay: Perform the same cell proliferation assay used in the initial screen on the knockout cell lines.
Cysteine to Serine/Alanine Mutation
To specifically test if the covalent modification of the identified cysteine residue is responsible for the compound's activity, a point mutation can be introduced.[9]
-
Construct Generation: Using a vector containing the cDNA of the putative target, perform site-directed mutagenesis to change the codon for the target cysteine (e.g., Cys-123) to that of a non-nucleophilic amino acid like serine or alanine.
-
Cell Line Generation: Generate a stable cell line expressing the mutant protein in a knockout background of the endogenous gene.
-
Compound Treatment and Phenotypic Assay: Treat the mutant-expressing cells and control cells (expressing the wild-type protein) with this compound and assess cell proliferation.
Comparative Analysis of Chemical and Genetic Results
The core of the cross-validation lies in comparing the phenotype induced by the chemical probe with the phenotype resulting from genetic perturbation of the putative target.
Data Presentation: Comparison of Phenotypes
| Method | Target | Proliferation Inhibition | Conclusion |
| Chemical | - | High | This compound is a hit. |
| This compound (10 µM) | |||
| Genetic | |||
| Kinase X Knockout | Kinase X | High | Phenocopies the compound effect; Kinase X is a strong candidate target. |
| Protein Y Knockout | Protein Y | None | Does not phenocopy; Protein Y is likely an off-target. |
| Enzyme Z Knockout | Enzyme Z | Low | Partial phenocopy; may be a minor contributor or part of a complex. |
| Resistance | |||
| Kinase X (C123S Mutant) + Compound Treatment | Kinase X | None | Confers resistance; validates the covalent binding site. |
Table 2: A summary table comparing the effects of chemical and genetic perturbations on cell proliferation. A strong correlation between the chemical and genetic results for "Kinase X" validates it as the primary target.
Logical Framework for Cross-Validation
Figure 2: Logical flow of inference in cross-validating a chemical probe's target.
Conclusion
The cross-validation of hits from phenotypic screens using covalent probes like this compound with genetic methods is a powerful strategy to ensure the fidelity of target identification.[1] This integrated approach, combining chemoproteomics with CRISPR-based technologies and site-directed mutagenesis, provides multiple lines of evidence to confidently link a compound, its direct molecular target, and the resulting cellular phenotype. The methodologies and data interpretation frameworks presented in this guide offer a robust pathway for the validation of covalent hits, a critical step in the advancement of novel chemical probes and therapeutics.
References
- 1. Cross-validation of chemical and genetic disruption approaches to inform host cellular effects on Wolbachia abundance in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. Chemical genetic approaches for target validation - Leiden University [universiteitleiden.nl]
- 4. m.youtube.com [m.youtube.com]
- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). | Semantic Scholar [semanticscholar.org]
- 7. sciencescholar.us [sciencescholar.us]
- 8. Advances in covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Comparative Kinetic Analysis of 4-(Bromoacetyl)morpholine with Thiol-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative kinetic analysis of the reaction between 4-(Bromoacetyl)morpholine and various biologically relevant thiols, such as L-cysteine and Glutathione (GSH). While specific kinetic data for this compound is not extensively available in peer-reviewed literature, this document outlines the expected reactivity based on the known chemistry of α-haloacetyl compounds and provides detailed protocols for experimental determination.
The reaction of this compound with a thiol proceeds via a nucleophilic substitution (SN2) mechanism, where the nucleophilic thiolate anion attacks the electrophilic carbon atom adjacent to the bromine, displacing the bromide ion and forming a stable thioether bond. The rate of this reaction is critically dependent on several factors, most notably the pH of the medium and the pKa of the specific thiol.
Comparative Kinetic Data
Due to the absence of published second-order rate constants for the reaction of this compound with different thiols, the following table provides a qualitative and expected comparison based on the general principles of thiol reactivity. The bromoacetyl group is known to react with thiols, and its reactivity is generally lower than that of maleimides at neutral pH. An important kinetic discrimination can be achieved between maleimide and bromoacetyl functions, with the latter reacting more efficiently at higher pH values (e.g., pH 9.0) while retaining high chemoselectivity for thiols over other nucleophiles like amines.[1]
| Thiol Compound | pKa of Thiol Group | Expected Relative Reactivity at pH 7.4 | Expected Relative Reactivity at pH 9.0 | Notes |
| L-Cysteine | ~8.3 | Moderate | High | The lower pKa compared to other thiols leads to a higher concentration of the reactive thiolate anion at physiological and slightly alkaline pH. |
| Glutathione (GSH) | ~9.2 | Low to Moderate | Moderate to High | The higher pKa results in a lower concentration of the thiolate anion at physiological pH, leading to a slower reaction rate compared to cysteine under the same conditions. |
| 2-Mercaptoethanol | ~9.6 | Low | Moderate | Often used as a model small-molecule thiol. Its higher pKa suggests a slower reaction rate compared to cysteine. |
Note: The expected reactivity is a qualitative assessment. Actual reaction rates should be determined experimentally using the protocols outlined below.
Factors Influencing Reaction Kinetics
-
pH: The reaction rate is highly dependent on the pH of the reaction buffer. The active nucleophile is the thiolate anion (RS⁻). A higher pH increases the concentration of the thiolate anion, thus accelerating the reaction rate. However, at very high pH values, the risk of side reactions, such as hydrolysis of the bromoacetyl group, increases.
-
Thiol pKa: The pKa of the thiol group determines the concentration of the reactive thiolate anion at a given pH. Thiols with a lower pKa will have a higher concentration of the thiolate form at a given pH, leading to a faster reaction rate.
-
Temperature: As with most chemical reactions, an increase in temperature will increase the reaction rate. However, for biological applications involving proteins, the temperature must be controlled to prevent denaturation.
-
Concentration of Reactants: The reaction is expected to be second-order overall, first-order with respect to both this compound and the thiol. Therefore, increasing the concentration of either reactant will increase the observed reaction rate.
Experimental Protocols
This section provides a detailed methodology for the kinetic analysis of the reaction between this compound and a thiol-containing compound.
Objective: To determine the second-order rate constant for the reaction.
Materials:
-
This compound
-
Thiol compound (e.g., L-cysteine, Glutathione)
-
Reaction Buffer (e.g., 100 mM sodium phosphate buffer, pH adjusted to desired values)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid) or Ellman's reagent)
-
UV-Vis Spectrophotometer
-
Temperature-controlled cuvette holder
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or DMF) at a high concentration (e.g., 100 mM).
-
Prepare a stock solution of the thiol compound in the reaction buffer.
-
Prepare a stock solution of DTNB in the reaction buffer (e.g., 10 mM).
-
-
Kinetic Measurement (Pseudo-First-Order Conditions):
-
Set the UV-Vis spectrophotometer to monitor the absorbance at 412 nm (for the product of the DTNB reaction).
-
In a quartz cuvette, add the reaction buffer and the thiol solution to achieve the desired final concentration. Ensure the concentration of this compound will be in at least 10-fold excess.
-
Equilibrate the cuvette at the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a small volume of the this compound stock solution to the cuvette and mix quickly.
-
At specific time intervals, withdraw an aliquot of the reaction mixture and add it to a solution containing an excess of DTNB to quench the reaction and react with the remaining free thiol.
-
Measure the absorbance at 412 nm. The decrease in the concentration of the free thiol is proportional to the increase in absorbance.
-
-
Data Analysis:
-
The concentration of the remaining thiol at each time point can be calculated using the Beer-Lambert law (ε for 2-nitro-5-thiobenzoate is 14,150 M⁻¹cm⁻¹ at 412 nm).
-
Under pseudo-first-order conditions (excess this compound), the reaction will follow first-order kinetics with respect to the thiol. Plot the natural logarithm of the thiol concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k').
-
The second-order rate constant (k) can be calculated by dividing the pseudo-first-order rate constant by the concentration of this compound used: k = k' / [this compound]
-
Visualizations
Caption: General SN2 reaction of this compound with a thiol.
Caption: Experimental workflow for kinetic analysis.
References
Safety Operating Guide
Proper Disposal of 4-(Bromoacetyl)morpholine: A Comprehensive Guide
Disclaimer: A specific Safety Data Sheet (SDS) for 4-(Bromoacetyl)morpholine was not publicly available in the search results. The following disposal procedures are based on established guidelines for halogenated organic compounds, which is the chemical class for this substance. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with all local, state, and federal regulations.
The proper management and disposal of this compound are critical for laboratory safety and environmental protection. As a halogenated organic compound, it must not be disposed of through standard laboratory drains or as regular trash.[1] Improper disposal can lead to environmental contamination and potential health hazards.[2]
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is essential to handle this compound with appropriate personal protective equipment (PPE). Based on the hazards associated with similar brominated compounds and morpholine derivatives, the following PPE is recommended.[3][4]
-
Hand Protection: Wear chemical-resistant gloves.
-
Eye/Face Protection: Use chemical safety goggles and a face shield.[3]
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[3]
-
Respiratory Protection: All handling of waste should occur in a well-ventilated area, preferably within a certified chemical fume hood.[3]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.
-
Waste Characterization and Segregation:
-
Treat all this compound and materials contaminated with it (e.g., pipette tips, paper towels, gloves) as hazardous waste.
-
Crucially, this waste must be segregated as halogenated organic waste .[2][5][6]
-
Do not mix halogenated waste with non-halogenated organic waste, as this can significantly increase disposal costs and complexity.[2][7]
-
Keep this waste stream separate from other incompatible waste types such as acids, bases, oxidizers, and heavy metals.[5][7]
-
-
Containerization:
-
Select a chemically compatible and leak-proof container for waste accumulation. The container must be in good condition and have a secure, tightly fitting screw cap.[7][8] High-density polyethylene (HDPE) containers are often suitable.
-
Ensure the container is kept closed at all times except when actively adding waste.[7][8] A funnel left in the opening is not considered a closed container.
-
-
Labeling:
-
Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]
-
The storage area should be well-ventilated, and the container must be kept within secondary containment to control any potential leaks or spills.[6][7]
-
Store the container away from incompatible materials.[8]
-
-
Final Disposal:
-
Do not overfill the waste container; fill to a maximum of 90% capacity to allow for expansion.[6]
-
Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[1][7]
-
Disposal must be conducted through a licensed professional waste disposal service.[3]
-
Chemical and Physical Properties
The following table summarizes key data for this compound, which informs its handling and storage requirements.
| Property | Value | Reference |
| Molecular Formula | C6H10BrNO2 | [9] |
| Molecular Weight | 208.1 g/mol | [9] |
| Boiling Point | 308.45 °C at 760 mmHg | [10] |
| Flash Point | 140.35 °C | [10] |
| Density | 1.564 g/cm³ | [10] |
| Storage Temperature | 2-8°C under inert gas | [10] |
Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nexchem.co.uk [nexchem.co.uk]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. calpaclab.com [calpaclab.com]
- 10. lookchem.com [lookchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
